molecular formula C15H14O3 B1415157 3-(4-Methoxy-2-methylphenyl)benzoic acid CAS No. 1178070-12-6

3-(4-Methoxy-2-methylphenyl)benzoic acid

Cat. No.: B1415157
CAS No.: 1178070-12-6
M. Wt: 242.27 g/mol
InChI Key: YMUIGLXBLDWLPT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-13(18-2)6-7-14(10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUIGLXBLDWLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653762
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178070-12-6
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxy-2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl compounds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique conformational properties and ability to engage in specific biological interactions.[1] The synthesis of asymmetrically substituted biaryls like this compound is, therefore, a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the most effective synthetic strategies for this target molecule, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this and alternative synthetic routes, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic planning.

Comparative Analysis of Synthetic Strategies

Several synthetic methodologies can be envisioned for the construction of the C-C bond linking the two aromatic rings in this compound. The choice of strategy is often dictated by factors such as substrate availability, functional group tolerance, reaction efficiency, and scalability. Here, we compare three prominent methods: the Suzuki-Miyaura Coupling, the Grignard Reaction, and the Friedel-Crafts Acylation.

Synthetic Strategy Advantages Disadvantages Typical Yields
Suzuki-Miyaura Coupling High functional group tolerance, mild reaction conditions, commercially available starting materials, well-established and reliable.[1]Requires a pre-synthesized organoboron reagent, potential for catalyst poisoning by certain functional groups.70-95%
Grignard Reaction Utilizes readily available organohalides, strong C-C bond formation.[2]Highly sensitive to moisture and protic functional groups (like carboxylic acids), requires protection/deprotection steps, potential for side reactions.[3]50-80% (highly variable)
Friedel-Crafts Acylation Forms a ketone precursor that can be further modified, utilizes common reagents.[4]The carboxylic acid group on one of the rings is deactivating, making the reaction difficult.[5] Potential for multiple acylation products, requires a stoichiometric amount of Lewis acid catalyst.[6]Lower, often below 50%

Based on this analysis, the Suzuki-Miyaura coupling emerges as the most strategic and efficient approach for the synthesis of this compound, and will be the focus of our detailed protocol.

The Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[8] For the synthesis of our target molecule, the most direct approach is the coupling of 3-bromobenzoic acid with (4-methoxy-2-methylphenyl)boronic acid.

Reaction Scheme
Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that involves three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromobenzoic acid, forming a Pd(II) complex.[9]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[9]

dot graph Suzuki_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4"]; OxidativeAddition [label="Oxidative Addition\n(Ar-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)-X", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation\n(Ar'-B(OR)2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_biaryl [label="Ar-Pd(II)-Ar'", fillcolor="#FBBC05"]; ReductiveElimination [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OxidativeAddition [label=" "]; OxidativeAddition -> PdII_complex; PdII_complex -> Transmetalation [label=" "]; Transmetalation -> PdII_biaryl; PdII_biaryl -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [style=dashed, label="Catalyst Regeneration"]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."

Synthesis of Starting Materials

1. 3-Bromobenzoic Acid:

This starting material can be synthesized by the bromination of benzoic acid. The carboxylic acid group is a meta-director in electrophilic aromatic substitution.[10] A common method involves the use of bromine in the presence of a Lewis acid catalyst or an oxidizing agent.[11] Alternatively, oxidation of 3-bromotoluene with a strong oxidizing agent like potassium permanganate (KMnO₄) is a viable route.[12]

2. (4-Methoxy-2-methylphenyl)boronic acid:

This boronic acid is commercially available from various suppliers. Its synthesis typically involves the reaction of a Grignard reagent, formed from 2-bromo-5-methoxytoluene, with a trialkyl borate followed by acidic hydrolysis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Bromobenzoic acid

  • (4-Methoxy-2-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Stir the mixture vigorously and heat to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer from the initial extraction with 1 M HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Combine Reactants and Catalyst", fillcolor="#F1F3F4"]; Reaction [label="Heat to Reflux under Inert Atmosphere", fillcolor="#FBBC05"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Acidification, Filtration, and Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption: "Experimental workflow for the Suzuki-Miyaura synthesis."

Alternative Synthetic Routes: A Brief Overview

While the Suzuki-Miyaura coupling is the recommended method, it is valuable for a research scientist to be aware of alternative approaches.

Grignard Reaction

A Grignard-based synthesis would likely involve the reaction of a Grignard reagent derived from 2-bromo-5-methoxytoluene with a 3-carboxy-substituted phenyl halide (or its ester derivative). A significant challenge with this approach is the high reactivity of the Grignard reagent, which is incompatible with the acidic proton of the carboxylic acid.[3] This necessitates a protection-deprotection strategy for the carboxylic acid group, adding steps and potentially reducing the overall yield. The general mechanism involves the nucleophilic attack of the Grignard reagent on an electrophilic carbon.[13]

Friedel-Crafts Acylation

Another potential, though less direct, route involves a Friedel-Crafts acylation.[4] This could entail the acylation of anisole with 2-methylbenzoyl chloride to form a diaryl ketone intermediate. The methyl group on the benzoyl chloride would then need to be oxidized to a carboxylic acid. However, Friedel-Crafts reactions are often limited by the electronic nature of the substrates. The presence of a deactivating group like a carboxylic acid on the aromatic ring can significantly hinder the reaction.[5] The mechanism proceeds through the formation of an acylium ion which is then attacked by the electron-rich aromatic ring.[14]

Characterization and Purification

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Purification of the final product is typically achieved through recrystallization. The choice of solvent is crucial and should be determined empirically to achieve high recovery of pure crystals. As an alternative for challenging purifications, column chromatography on silica gel can be employed.[15]

Conclusion

This in-depth technical guide has outlined the synthesis of this compound, with a strong recommendation for the Suzuki-Miyaura cross-coupling reaction due to its high efficiency, functional group tolerance, and reliability. By understanding the underlying mechanisms and following the detailed experimental protocol, researchers and drug development professionals can confidently synthesize this valuable biaryl carboxylic acid for their research endeavors. The discussion of alternative routes provides a broader perspective on synthetic strategy, emphasizing the importance of selecting the most appropriate method for a given target molecule.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (n.d.). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A highly efficient Suzuki–Miyaura coupling of aryl halides with aryl boronic acids in water at room temperature. Retrieved from [Link]

  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • PEARL - Plymouth Electronic Archive and Research Library. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Environmental protection preparation method of m-bromobenzoic acid.
  • PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride …. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ACS Publications. (1972). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Methoxyphenylboronic acid, 98%. Retrieved from [Link]

Sources

3-(4-Methoxy-2-methylphenyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methoxy-2-methylphenyl)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a biaryl carboxylic acid of interest in synthetic chemistry. It details the compound's chemical and physical properties, offers an in-depth analysis of its molecular structure and spectroscopic profile, and proposes a robust synthetic pathway. Furthermore, this guide includes illustrative experimental protocols and essential safety and handling information, designed for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound belongs to the class of biaryl compounds, which are structural motifs frequently found in pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of a benzoic acid moiety linked to a substituted phenyl ring provides a versatile scaffold for further chemical modification. The presence of carboxylic acid, methoxy, and methyl functional groups offers multiple reaction sites, making it a valuable intermediate for constructing more complex molecular architectures. This guide serves as a senior application scientist's perspective on the core attributes of this compound, emphasizing the causality behind its properties and the practical application of this knowledge in a research setting.

Chemical Identity and Core Properties

The fundamental properties of a chemical compound are the bedrock of its application. The identity and key physical data for this compound are summarized below.

PropertyValueSource
CAS Number 1178070-12-6[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Synonyms 4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Appearance White to off-white crystalline powder (inferred)[2][3]
Boiling Point 418.7 ± 40.0 °C (Predicted)[1]
Density 1.167 ± 0.06 g/cm³ (Predicted)[1]
Solubility Expected to be soluble in organic solvents like ethanol, ether, and acetone.[3]
Purity Typically available at ≥98%

Molecular Structure and Physicochemical Characterization

Structural Analysis

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, and the other with a methoxy group at the 4-position and a methyl group at the 2-position. The steric hindrance from the ortho-methyl group influences the dihedral angle between the two aromatic rings, preventing them from being coplanar. In the solid state, carboxylic acids like this one typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-tail fashion.[4] This intermolecular interaction significantly impacts physical properties such as melting point and solubility.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this exact compound are not publicly available, a reliable profile can be predicted based on data from closely related analogs.[5]

  • ¹H NMR Spectroscopy:

    • Carboxylic Proton (-COOH): A broad singlet is expected far downfield, typically between δ 10.5-13.0 ppm, due to strong deshielding and hydrogen bonding.[5]

    • Aromatic Protons (Ar-H): A complex series of multiplets would appear in the range of δ 6.8-8.2 ppm. The specific splitting patterns depend on the coupling between adjacent protons on both rings.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around δ 3.8-3.9 ppm.[5]

    • Methyl Protons (-CH₃): A sharp singlet for the aryl-methyl group would be observed further upfield, likely in the δ 2.2-2.5 ppm range.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The signal for the carboxylic acid carbon is expected around δ 167-172 ppm.[6]

    • Aromatic Carbons (Ar-C): Multiple signals would be present in the δ 110-145 ppm region. The carbon attached to the methoxy group (C-O) would be significantly deshielded.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is characteristic of a methoxy carbon.[6]

    • Methyl Carbon (-CH₃): The methyl carbon signal would appear upfield, typically around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected in the 2500-3300 cm⁻¹ region, indicative of strong hydrogen bonding.

    • C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹.[7]

    • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.[7]

    • C-O Stretch: Asymmetric and symmetric C-O-C stretching from the aryl-alkyl ether (methoxy group) will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.[7]

  • Mass Spectrometry (MS):

    • Using electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 242.27. Common fragmentation patterns would include the loss of -OH (m/z = 225) and -COOH (m/z = 197).

Synthesis and Reactivity

Proposed Synthetic Strategy

The most logical and industrially scalable approach for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The causality behind this choice is its high efficiency in forming C-C bonds between aromatic rings.

The proposed two-step synthesis involves:

  • Suzuki-Miyaura Coupling: Reaction of 3-boronobenzoic acid with 1-bromo-4-methoxy-2-methylbenzene.

  • Workup and Purification: Standard acid-base workup to isolate the carboxylic acid product.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 3-Boronobenzoic acid Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 1-Bromo-4-methoxy-2-methylbenzene Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/Water) Solvent->Process Workup Acidic Workup & Purification Process->Workup Product This compound Workup->Product

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity is governed by its functional groups:

  • Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols), amidation (with amines), and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.[8]

  • Aromatic Rings: Susceptible to electrophilic aromatic substitution, although the positions of substitution will be directed by the existing groups.

Experimental Protocols (Illustrative)

The following protocols are self-validating, meaning they include steps for confirming the outcome of the reaction and the purity of the product.

Protocol: Synthesis via Suzuki-Miyaura Coupling
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-boronobenzoic acid (1.0 eq), 1-bromo-4-methoxy-2-methylbenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Solvent and Base Addition: Add toluene (5 volumes) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.5 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Wash the organic layer with brine.

  • Product Isolation: Acidify the aqueous layer to a pH of 1-2 with concentrated HCl. A precipitate of the crude product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound. Purity can be confirmed by melting point analysis and HPLC.

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the dried, purified product.

  • Solvent Addition: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.[5]

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard parameters. The resulting spectra should be compared against the predicted profile (Section 3.2) to validate the chemical structure.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on safety data for structurally similar compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10]

  • Fire Safety: The compound is combustible. Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam in case of a fire.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.[12]

Applications and Research Interest

The primary value of this compound lies in its utility as a building block in organic synthesis. Biaryl carboxylic acids are key intermediates in the development of:

  • Pharmaceuticals: They serve as precursors for active pharmaceutical ingredients (APIs), particularly in areas like anti-inflammatory and cardiovascular drugs.[2]

  • Specialty Chemicals: The structure can be incorporated into dyes, fragrances, and specialty polymers to impart specific properties.[8]

  • Ligand Synthesis: The carboxylic acid group can be used to chelate metals, making such molecules candidates for new catalysts or functional materials.

Conclusion

This compound is a well-defined chemical entity with a versatile profile for advanced chemical synthesis. Its properties are dictated by the interplay of its biaryl core and key functional groups. Understanding its spectroscopic signature, reactivity, and a reliable synthetic route like the Suzuki-Miyaura coupling enables researchers to effectively utilize this compound as an intermediate in the creation of novel and high-value molecules for a wide range of scientific applications. Adherence to proper safety and handling protocols is essential for its responsible use in a laboratory setting.

References

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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A Comprehensive Technical Guide to the Characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the essential analytical methodologies for the comprehensive characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid . Designed for professionals in research and drug development, this document moves beyond procedural lists to offer a rationale-driven approach to structural elucidation and purity assessment, ensuring scientific rigor and trustworthy results.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Biphenyl carboxylic acids represent a class of organic compounds with a rigid biphenyl core and a reactive carboxylic acid moiety.[1] This structural combination imparts valuable properties, making them significant in various fields, including medicinal chemistry and materials science.[2][3] The substituents on the biphenyl rings, in this case, a methoxy and a methyl group, play a crucial role in defining the molecule's steric and electronic properties, which in turn influence its biological activity and material characteristics. Accurate and thorough characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and reproducibility of research findings.

Synthesis via Suzuki-Miyaura Coupling: A Plausible Route

A common and efficient method for synthesizing unsymmetrical biaryl compounds like 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate.[6]

A potential synthetic route for the target molecule would involve the reaction of (4-methoxyphenyl)boronic acid with a suitably substituted bromobenzoic acid, such as 3-bromo-2-methylbenzoic acid, in the presence of a palladium catalyst and a base.

Suzuki-Miyaura_Coupling reactant1 3-bromo-2-methylbenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reactant1->catalyst reactant2 (4-methoxyphenyl)boronic acid reactant2->catalyst product 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid catalyst->product

Caption: Plausible synthesis of the target molecule via Suzuki-Miyaura coupling.

Physicochemical and Safety Profile

A summary of the key physicochemical properties and safety information for biphenyl carboxylic acid derivatives is presented below. It is crucial to consult the Safety Data Sheet (SDS) for the specific compound before handling.[7][8][9][10]

PropertyExpected Value/InformationSource
Molecular FormulaC₁₅H₁₄O₃N/A
Molecular Weight242.27 g/mol N/A
AppearanceExpected to be a solid, ranging from white to off-white.[11]
SolubilityLikely soluble in organic solvents like DMSO, methanol, and chloroform.[11]
Safety Hazards
GHS PictogramsGHS07 (Harmful/Irritant) is common for this class of compounds.[7]
Hazard StatementsMay cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[7][8]
Precautionary StatementsP261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

Handling and Storage: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid generating dust.[7] Store in a cool, dry place in a tightly sealed container.[10]

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid. The following workflow ensures both structural confirmation and purity assessment.

Characterization_Workflow cluster_structural Structural Analysis cluster_purity Purity & Quantification start Synthesized Product purification Purification (e.g., Recrystallization, Column Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment final_product Characterized Compound nmr NMR Spectroscopy (1H, 13C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ftir FT-IR Spectroscopy structural_elucidation->ftir hplc HPLC/UPLC purity_assessment->hplc elemental Elemental Analysis purity_assessment->elemental

Caption: A comprehensive workflow for the characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to observe the exchangeable acidic proton.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic acid (-COOH)10.0 - 13.0Broad singlet1HThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.
Aromatic (Ar-H)6.8 - 8.2Multiplets, doublets, singlets7HThe exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings. Protons ortho to the carboxylic acid group will be shifted downfield. Protons on the methoxy-substituted ring will show distinct splitting patterns.
Methoxy (-OCH₃)3.8 - 4.0Singlet3HMethoxy protons are shielded and appear as a sharp singlet.
Methyl (-CH₃)2.2 - 2.5Singlet3HThe methyl group attached to the aromatic ring will appear as a singlet in a region characteristic of benzylic protons.
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required due to the low natural abundance of ¹³C.[12]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: Process the FID similarly to ¹H NMR data.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)Rationale
Carboxylic acid (-C OOH)165 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.
Aromatic (Ar-C)110 - 160The spectrum will show multiple signals in this region. The carbon attached to the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen, while the carbons attached to the other ring and the carboxylic acid will be at the lower end of this range. Quaternary carbons will typically have lower intensities.
Methoxy (-OC H₃)55 - 60The carbon of the methoxy group is shielded by the oxygen atom.
Methyl (-C H₃)18 - 25The methyl carbon attached to the aromatic ring will appear in the aliphatic region.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing information about the molecular formula and structure through fragmentation patterns.

Experimental Protocol:

  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids and is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrometry Data:

IonExpected m/zRationale
[M-H]⁻241.08The deprotonated molecule is often the base peak in negative ion ESI-MS.
[M+H]⁺243.10In positive ion mode, the protonated molecule may be observed.
[M+Na]⁺265.08Adducts with sodium are common in ESI-MS.

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing a highly accurate mass measurement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or as a solution.

  • Data Acquisition: An infrared spectrum is obtained by passing a beam of infrared light through the sample and measuring the frequencies at which light is absorbed.

Expected FT-IR Spectral Data:

Functional GroupExpected Absorption Range (cm⁻¹)AppearanceRationale
O-H (Carboxylic acid)2500 - 3300Very broadCharacteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[13][14]
C-H (Aromatic)3000 - 3100Sharp, mediumStretching vibrations of C-H bonds on the aromatic rings.
C-H (Aliphatic)2850 - 3000Sharp, medium to weakStretching vibrations of the methyl and methoxy C-H bonds.
C=O (Carboxylic acid)1680 - 1720Strong, sharpThe carbonyl stretch is a very prominent feature in the spectrum of a carboxylic acid.[14] Conjugation with the aromatic ring lowers the frequency.
C=C (Aromatic)1450 - 1600Medium to weakStretching vibrations within the aromatic rings.
C-O (Carboxylic acid/Ether)1210 - 1320 (acid) & 1000 - 1300 (ether)StrongC-O stretching vibrations from both the carboxylic acid and the methoxy group.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the target molecule, it is primarily used to determine purity. A reversed-phase HPLC method is typically suitable for biphenyl compounds.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration.[17]

  • Chromatographic Conditions:

    • Column: A C18 or a biphenyl stationary phase column is recommended for good separation of aromatic compounds.[18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to suppress ionization) and an organic phase (e.g., acetonitrile or methanol) is often effective.[17][18]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm) is common.[19]

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected HPLC Results: A pure sample of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid should show a single major peak with a purity of >95% (or as specified by the synthesis and purification method).

Conclusion

The comprehensive characterization of 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry confirms the molecular weight and elemental composition. FT-IR spectroscopy validates the presence of key functional groups, and HPLC is indispensable for assessing purity. By following the detailed methodologies and understanding the expected outcomes outlined in this guide, researchers can ensure the integrity and reliability of their findings, paving the way for successful downstream applications in drug discovery and materials science.

References

  • PubChem. 4'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • TUE Research portal. Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. [Link]

  • Lumen Learning. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • B. V. Parikh Institute of Technology. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

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  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP012337. [Link]

  • Oxford Academic. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Figure A5.25. Titrimetric 1 H NMR spectra of only Biphenyl-4,4. [Link]

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Spectroscopic Characterization of 3-(4-Methoxy-2-methylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS No. 1178070-12-6) is a biphenyl carboxylic acid derivative. The structural complexity and potential for conformational flexibility in such molecules make their unambiguous characterization a critical aspect of synthesis and drug discovery workflows. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, providing predicted values and a rationale for their interpretation. Furthermore, it outlines the standard experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

The molecular structure of this compound, with the IUPAC name 4'-methoxy-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid and a molecular formula of C₁₅H₁₄O₃, is presented below. The analysis of its spectroscopic data is crucial for confirming its identity and purity after synthesis.

G cluster_workflow ¹H NMR Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrumentation (High-Field NMR) A->B C Data Acquisition (Tune, Shim, Acquire) B->C D Data Processing (FT, Phase, Calibrate, Integrate) C->D E Spectral Analysis D->E

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)~168-172The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.
Quaternary (C-COOH)~130-132The carbon atom attached to the carboxylic acid group.
Quaternary (C-biphenyl)~140-142The carbon atom of the benzoic acid ring attached to the other phenyl ring.
Aromatic CH (Benzoic Acid Ring)~128-135Aromatic carbons of the benzoic acid ring, with their specific shifts influenced by the positions relative to the substituents.
Quaternary (C-biphenyl, other ring)~138-140The carbon atom of the methoxy-methylphenyl ring attached to the other phenyl ring.
Quaternary (C-OCH₃)~158-160The carbon atom attached to the electron-donating methoxy group is significantly deshielded.
Quaternary (C-CH₃)~135-137The carbon atom attached to the methyl group.
Aromatic CH (Methoxy-methylphenyl Ring)~110-130Aromatic carbons of the methoxy-methylphenyl ring, with shifts influenced by the electron-donating groups.
Methoxy (-OCH₃)~55-56The carbon of the methoxy group.
Methyl (-CH₃)~20-22The carbon of the methyl group attached to the aromatic ring.
Interpretation and Causality

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing nature of the carbonyl group in the carboxylic acid causes a significant downfield shift for the carbonyl carbon. Similarly, the oxygen of the methoxy group deshields the aromatic carbon to which it is attached. The quaternary carbons involved in the biphenyl linkage are also expected to be in the downfield region.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally preferred for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-field NMR spectrometer is required.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR.

  • Data Processing:

    • Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, and calibration).

Infrared (IR) Spectroscopy

Predicted IR Data
Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid)2500-3300Very broad and strong
C-H stretch (Aromatic)3000-3100Sharp, medium
C-H stretch (Aliphatic)2850-3000Sharp, medium
C=O stretch (Carboxylic Acid)1680-1710Strong and sharp
C=C stretch (Aromatic)1450-1600Medium to strong, multiple bands
C-O stretch (Ether)1230-1270 (asymmetric) & 1020-1075 (symmetric)Strong
C-O stretch (Carboxylic Acid)1210-1320Strong
O-H bend (Carboxylic Acid)920-950Broad, medium
Interpretation and Causality

The IR spectrum provides valuable information about the functional groups present in the molecule. The most characteristic feature of a carboxylic acid is the very broad O-H stretching band, which is a result of strong hydrogen bonding. The sharp and intense C=O stretching absorption is also a key diagnostic peak. The presence of the ether linkage is confirmed by the strong C-O stretching bands. The aromatic rings give rise to C-H and C=C stretching vibrations at their characteristic frequencies. [1][2][3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample spectrum is then acquired.

    • The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 242.09 (Calculated for C₁₅H₁₄O₃)

  • Major Fragments:

    • m/z = 225: [M - OH]⁺, loss of a hydroxyl radical from the carboxylic acid.

    • m/z = 197: [M - COOH]⁺, loss of the carboxylic acid group.

    • m/z = 211: [M - OCH₃]⁺, loss of the methoxy group.

    • Further fragmentation of the biphenyl core structure.

Interpretation and Causality

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula. The fragmentation pattern is indicative of the molecule's structure, with the weakest bonds typically breaking first. For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group and the entire carboxylic acid group. [4][5][6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

  • Data Acquisition:

    • Introduce the sample into the ionization source.

    • The molecules are ionized and then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions.

G cluster_fragmentation Predicted MS Fragmentation Molecule This compound (m/z = 242) Frag1 [M - OH]⁺ (m/z = 225) Molecule->Frag1 -OH Frag2 [M - COOH]⁺ (m/z = 197) Molecule->Frag2 -COOH Frag3 [M - OCH₃]⁺ (m/z = 211) Molecule->Frag3 -OCH₃

Figure 3. Predicted Major Fragmentation Pathways in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. The synergy of these spectroscopic techniques allows for a complete and unambiguous structural elucidation, which is fundamental in the fields of chemical research and drug development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

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  • CSIR NET/GATE Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development.[1][2] It provides unparalleled, atom-level insights into molecular structure, enabling unambiguous compound identification and characterization.[2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a biaryl compound whose structural complexity makes it an excellent subject for demonstrating the power of NMR in resolving detailed molecular features.

For researchers and scientists in pharmaceutical and chemical development, precise structural verification is a cornerstone of quality control and regulatory compliance.[3][4] This document serves as a practical, in-depth reference for interpreting the NMR data of this specific molecule and as a broader guide to the analytical reasoning required for the structural elucidation of similarly complex organic compounds.

Core Principles of NMR-Based Structural Elucidation

Before delving into the specific spectral analysis, it is crucial to understand the fundamental NMR parameters that form the basis of our interpretation:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding, resulting in an upfield shift (lower ppm).[5]

  • Integration: The area under a ¹H NMR peak is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The "n+1 rule" is often used, where 'n' is the number of adjacent, non-equivalent protons.[6]

  • Coupling Constant (J): The distance between the split lines of a signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled nuclei.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization.

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good solubilizing properties.[7] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and more reliably show the labile carboxylic acid proton.[8] For this guide, we will consider data acquired in DMSO-d₆.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality, 5 mm NMR tube, ensuring no solid particulates are transferred.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[9][11]

Instrumental Parameters

Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.[12][13]

  • Spectrometer Frequency: 500 MHz for ¹H, 126 MHz for ¹³C.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR: 1024-2048 scans, relaxation delay of 2-5 seconds.

Workflow for NMR Spectral Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structural Elucidation Prep Sample Preparation (Dissolve in DMSO-d6) Acq_1H Acquire 1H NMR Spectrum Prep->Acq_1H Acq_13C Acquire 13C NMR Spectrum Prep->Acq_13C Analyze_1H 1. Analyze Chemical Shifts 2. Determine Multiplicity 3. Calculate Integration Acq_1H->Analyze_1H Analyze_13C 1. Identify Quaternary Carbons 2. Analyze Aromatic & Aliphatic C 3. Assign Carbonyl C Acq_13C->Analyze_13C Assign_1H Assign Proton Signals Analyze_1H->Assign_1H Assign_13C Assign Carbon Signals Analyze_13C->Assign_13C Structure Final Structure Confirmation Assign_1H->Structure Assign_13C->Structure

Caption: Workflow from sample preparation to final structure confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is complex, particularly in the aromatic region, due to the presence of two substituted benzene rings.

Caption: Structure of this compound with proton labels.

Table 1: ¹H NMR Data and Assignments (500 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
Hₐ~13.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift, highly dependent on solvent and concentration.
H₆~8.05Singlet (or narrow t)1H~1.5Ar-HThis proton is ortho to the carboxylic acid group, which is strongly electron-withdrawing, causing a significant downfield shift. It shows minimal coupling.
H₄~7.90Doublet1H~7.7Ar-HOrtho to the biaryl linkage and meta to the COOH group. It is deshielded and coupled primarily to H₅.
H₅~7.60Triplet1H~7.7Ar-HCoupled to both H₄ and H₆, resulting in a triplet pattern.
H₆'~7.25Doublet1H~8.4Ar-HThis proton is on the methoxy-substituted ring and is coupled to H₅'.
H₅'~6.90Doublet of Doublets1H~8.4, ~2.5Ar-HCoupled to both H₆' (large J) and H₃' (small J).
H₃'~6.85Doublet1H~2.5Ar-HThis proton is meta to the methoxy group and coupled only to H₅'.
Hₑ~3.80Singlet3H--OCH₃The methoxy group protons are characteristic singlets, shielded by the electron-donating oxygen.
Hf~2.10Singlet3H--CH₃The methyl group protons appear as a singlet in the aliphatic region.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Peak intensities are not directly proportional to the number of carbons, with quaternary carbons typically showing weaker signals.[14]

Caption: Structure of this compound with carbon labels.

Table 2: ¹³C NMR Data and Assignments (126 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C₇ (C=O)The carbonyl carbon of a carboxylic acid is characteristically found in the most downfield region of the spectrum.
~159.0C₄'This aromatic carbon is directly attached to the electron-donating methoxy group, causing a strong deshielding effect.
~141.5C₁'A quaternary carbon involved in the biaryl linkage.
~138.0C₂'A quaternary carbon bearing the methyl group.
~135.0C₃A quaternary carbon involved in the biaryl linkage.
~132.0C₁The quaternary carbon to which the carboxylic acid is attached.
~131.5C₆Aromatic CH carbon.
~130.0C₆'Aromatic CH carbon.
~129.5C₄Aromatic CH carbon.
~129.0C₅Aromatic CH carbon.
~116.0C₅'Aromatic CH carbon.
~112.0C₃'Aromatic CH carbon.
~55.5C₉ (-OCH₃)The methoxy carbon appears in the typical range for such functional groups.[15]
~20.0C₈ (-CH₃)The aliphatic methyl carbon is found in the most upfield region of the spectrum.

Expert Insights and Causality

  • Substituent Effects on Chemical Shifts: The electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups increases electron density on the attached ring, particularly at the ortho and para positions, causing an upfield (shielding) shift for the corresponding protons and carbons.[5] Conversely, the electron-withdrawing carboxylic acid (-COOH) group deshields the protons on its ring, shifting them downfield.[16]

  • Through-Space vs. Through-Bond Effects: The proximity of the two aromatic rings can lead to through-space interactions (anisotropic effects) that further influence the chemical shifts of protons near the biaryl bond.

  • Utility of 2D NMR: While 1D spectra provide substantial information, unambiguous assignment, especially in the crowded aromatic region, would be greatly facilitated by 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which reveal proton-proton and proton-carbon correlations, respectively.

Conclusion

The detailed ¹H and ¹³C NMR analysis of this compound demonstrates the profound capability of NMR spectroscopy to deliver a precise and comprehensive structural fingerprint of a complex organic molecule. By systematically interpreting chemical shifts, multiplicities, and integrations, and grounding these interpretations in the fundamental principles of electronic effects, a complete and confident structural assignment can be achieved. This level of analytical rigor is fundamental to advancing drug development, ensuring the identity and purity of candidate molecules, and meeting stringent regulatory standards.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(4-Methoxyphenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

  • YouTube. (2022). Introduction to 13C NMR Spectroscopy for Organic Chemistry. Retrieved from [Link]

  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. Retrieved from [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). 8.3 ¹H and ¹³C NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

mass spectrometry of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a bi-aryl compound featuring carboxylic acid, methoxy, and methyl functional groups. Tailored for researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of mass spectrometry for the structural characterization of this molecule. We explore both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques such as Electrospray Ionization (ESI), presenting detailed experimental protocols and predictive fragmentation analyses. The causality behind methodological choices is explained, offering field-proven insights to ensure robust and reliable characterization. By synthesizing theoretical knowledge with practical workflows and visual data representations, this guide serves as an authoritative resource for the unambiguous identification and structural elucidation of this compound.

Introduction to the Analyte and Mass Spectrometric Strategy

Analyte Overview: this compound

This compound is a substituted aromatic carboxylic acid with the chemical formula C₁₅H₁₄O₃. Its structure is characterized by two phenyl rings linked by a single bond, with key functional groups that dictate its chemical behavior and mass spectrometric fragmentation: a carboxylic acid group, a methoxy group, and a methyl group.

  • Molecular Weight (Monoisotopic): 242.0943 g/mol

  • Nominal Mass: 242 g/mol

The presence of the acidic proton on the carboxyl group, the basic oxygen on the methoxy group, and multiple aromatic and aliphatic C-C and C-H bonds provides several potential sites for ionization and fragmentation, making mass spectrometry an ideal tool for its structural analysis.

The Dichotomy of Mass Spectrometry: Hard vs. Soft Ionization

A robust mass spectrometric analysis leverages complementary ionization techniques. For a molecule like this compound, a dual-pronged approach is optimal:

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive fragmentation. The resulting mass spectrum is a complex "fingerprint" rich in structural information, ideal for database matching and elucidating the core structure of the molecule.[1]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers the intact molecule into the gas phase with a charge, typically by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).[2] This is critical for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, systematic fragmentation of a selected precursor ion, providing precise details about molecular connectivity.

The following diagram illustrates the overarching analytical workflow.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Prep Analyte Solubilization (e.g., Methanol, ACN) GCMS GC-MS Analysis (Electron Ionization) Prep->GCMS Injection LCMS LC-MS/MS Analysis (Electrospray Ionization) Prep->LCMS Injection EI_Data EI Fragmentation Pattern Analysis GCMS->EI_Data Data Acquisition ESI_Data ESI-MS/MS Fragmentation Analysis LCMS->ESI_Data Data Acquisition Confirm Structural Confirmation EI_Data->Confirm Synthesized Interpretation ESI_Data->Confirm Synthesized Interpretation

Caption: General workflow for MS analysis.

Experimental Design and Self-Validating Protocols

The trustworthiness of mass spectrometric data hinges on a well-designed experiment. The protocols below are designed to be self-validating, meaning they include parameters that ensure instrument performance and generate predictable, reliable data for the target analyte.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This method is designed to generate a reproducible fragmentation pattern for library creation or comparison. The key is to use standardized conditions.

Parameter Setting & Rationale
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent. Rationale: A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of aromatic compounds.
Injection Mode Splitless. Rationale: Maximizes analyte transfer to the column for high sensitivity, suitable for trace analysis.
Inlet Temperature 280 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. Rationale: The temperature ramp is designed to elute the analyte as a sharp peak while separating it from any potential impurities.
Carrier Gas Helium, constant flow at 1.2 mL/min. Rationale: Inert carrier gas standard for GC-MS.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI). Rationale: Standardized high-energy ionization creates a reproducible fragmentation library.[1]
Ionization Energy 70 eV. Rationale: This is the universal standard for EI, ensuring that spectra are comparable across different instruments and databases.
Source Temperature 230 °C. Rationale: Prevents condensation of the analyte within the ion source.
Mass Range m/z 40-450. Rationale: This range comfortably covers the molecular ion (m/z 242) and all expected low-mass fragments.
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This method is optimized for determining molecular weight and obtaining structurally significant fragment ions through MS/MS. Running in both positive and negative ion modes provides complementary data.

Parameter Setting & Rationale
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: C18 stationary phase is ideal for retaining moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic Acid. Rationale: Formic acid aids in protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min. Rationale: A standard gradient for eluting a wide range of compounds from a C18 column.
Flow Rate 0.4 mL/min
Column Temp 40 °C. Rationale: Ensures reproducible retention times and peak shapes.
MS System SCIEX Triple Quad 6500+ or equivalent QTOF-HRMS instrument.[3]
Ionization Mode Electrospray Ionization (ESI), Positive & Negative Switching. Rationale: Allows for the detection of both [M+H]⁺ and [M-H]⁻ in a single run. Carboxylic acids typically show excellent sensitivity in negative mode.[4]
Capillary Voltage +4.5 kV (Positive), -3.5 kV (Negative). Rationale: Optimized voltages to promote efficient spray and ionization.
Source Temperature 500 °C. Rationale: Facilitates desolvation of the ESI droplets.
Collision Gas Nitrogen. Rationale: Standard inert gas for collision-induced dissociation (CID).
MS/MS Experiments Precursor Ion (Negative): m/z 241.1. Precursor Ion (Positive): m/z 243.1. Collision Energy: Ramped from 10-40 eV. Rationale: A collision energy ramp ensures that both low-energy (stable) and high-energy (less stable) fragments are generated.

Data Interpretation: Predicted Fragmentation Pathways

The structural features of this compound give rise to predictable and informative fragmentation patterns.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecular ion ([M]•⁺ at m/z 242) is expected to undergo several characteristic cleavages. Aromatic structures are relatively stable, often resulting in a prominent molecular ion peak.[5]

EI_Fragmentation cluster_frags M [M]•⁺ m/z 242 F227 [M-CH₃]⁺ m/z 227 M->F227 - •CH₃ F225 [M-OH]⁺ m/z 225 M->F225 - •OH F197 [M-COOH]⁺ m/z 197 M->F197 - •COOH F211 [M-OCH₃]⁺ m/z 211 M->F211 - •OCH₃ F197_alt [M-OH-CO]⁺ m/z 197 F225->F197_alt - CO

Caption: Predicted EI fragmentation of the analyte.

Table of Predicted EI Fragments:

m/zProposed IdentityNeutral LossComments
242[C₁₅H₁₄O₃]•⁺-Molecular Ion
227[C₁₄H₁₁O₃]⁺•CH₃ (15 Da)Loss of a methyl radical from either the aryl-methyl or methoxy group.
225[C₁₅H₁₃O₂]⁺•OH (17 Da)Characteristic loss of a hydroxyl radical from the carboxylic acid group.[6][7]
211[C₁₄H₁₁O₂]⁺•OCH₃ (31 Da)Loss of the methoxy radical.
197[C₁₄H₁₃O]⁺•COOH (45 Da)Loss of the entire carboxyl group as a radical.[7]
197[C₁₄H₁₃O]⁺CO (28 Da) from m/z 225Decarbonylation of the m/z 225 acylium ion.
ESI-MS/MS Fragmentation (Negative Ion Mode)

For carboxylic acids, negative ion mode is often the most sensitive and informative. The precursor ion is the deprotonated molecule, [M-H]⁻, at m/z 241. The fragmentation is dominated by a highly characteristic neutral loss.

ESI_Negative_Fragmentation MH_neg [M-H]⁻ m/z 241.1 F197 [M-H-CO₂]⁻ m/z 197.1 MH_neg->F197 - CO₂ (44 Da) F182 [M-H-CO₂-CH₃]⁻ m/z 182.1 F197->F182 - •CH₃ (15 Da)

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Table of Predicted Negative Ion ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed IdentityNeutral LossComments
241.1197.1[C₁₄H₁₃O]⁻CO₂ (44.0 Da)Diagnostic Loss. The loss of carbon dioxide from a deprotonated carboxylic acid is a highly facile and characteristic fragmentation pathway.
241.1182.1[C₁₃H₁₀O]⁻CO₂ + •CH₃ (59.0 Da)Loss of CO₂ followed by the loss of a methyl radical from the less stable intermediate.
ESI-MS/MS Fragmentation (Positive Ion Mode)

In positive mode, the precursor ion is the protonated molecule, [M+H]⁺, at m/z 243. Fragmentation typically involves the loss of small, stable neutral molecules.

ESI_Positive_Fragmentation MH_pos [M+H]⁺ m/z 243.1 F225 [M+H-H₂O]⁺ m/z 225.1 MH_pos->F225 - H₂O (18 Da) F215 [M+H-CO]⁺ m/z 215.1 MH_pos->F215 - CO (28 Da) F197 [M+H-H₂O-CO]⁺ m/z 197.1 F225->F197 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

Table of Predicted Positive Ion ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed IdentityNeutral LossComments
243.1225.1[C₁₅H₁₃O₂]⁺H₂O (18.0 Da)Loss of water from the protonated carboxylic acid, forming a stable acylium ion.
243.1215.1[C₁₄H₁₅O₃]⁺CO (28.0 Da)Loss of carbon monoxide, also from the carboxylic acid moiety.
243.1197.1[C₁₄H₁₃O]⁺H₂O + CO (46.0 Da)Sequential loss of water and carbon monoxide, leading to the same m/z as the [M-COOH]⁺ ion in EI.

Conclusion: A Synthesized Approach to Structural Confirmation

The structural elucidation of this compound is most reliably achieved through the synthesis of data from multiple mass spectrometric experiments.

  • ESI-MS analysis in both positive and negative modes provides definitive confirmation of the molecular weight (242.27 g/mol ).

  • Negative Ion ESI-MS/MS serves as a powerful diagnostic tool, where the characteristic neutral loss of 44 Da (CO₂) from the [M-H]⁻ precursor at m/z 241 confirms the presence of a carboxylic acid.

  • EI-MS provides a detailed fragmentation fingerprint, revealing losses of key functional groups (•OH, •CH₃, •OCH₃) and generating a pattern that can be used for library matching and confirmation of the overall substitution pattern.

  • Positive Ion ESI-MS/MS complements this by showing losses of H₂O and CO from the protonated molecule.

By integrating the results from these complementary techniques, researchers can achieve an unambiguous and authoritative structural confirmation of the analyte, fulfilling the rigorous demands of scientific research and drug development.

References

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Todua, N. G., & Mikaia, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino. Benzoic Acids. National Institute of Standards and Technology. Retrieved from [Link]

  • Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(12), 2014–2018. Retrieved from [Link]

  • Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (2005). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 16(1), 1-12. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Gréen, H., et al. (2023). In vitro metabolite identification of acetylbenzylfentanyl, benzoylbenzylfentanyl, 3-fluoro-methoxyacetylfentanyl, and 3-phenylpropanoylfentanyl using LC-QTOF-HRMS together with synthesized references. Drug Testing and Analysis, 15(5), 523-536. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-422. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

physical and chemical properties of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Biphenyl Carboxylic Acids

Abstract

Substituted biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. Their unique structural architecture, combining a rigid biphenyl backbone with a reactive carboxylic acid moiety, imparts a versatile range of physicochemical properties that can be finely tuned through substitution. This guide provides a comprehensive exploration of these properties, offering field-proven insights into their synthesis, characterization, and structure-property relationships. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of molecules in their work.

Introduction: The Biphenyl Carboxylic Acid Core

Biphenyl carboxylic acids are aromatic compounds featuring a biphenyl core—two phenyl rings linked by a single carbon-carbon bond—with one or more carboxylic acid functional groups.[1] This arrangement creates a molecule with a hydrophobic biphenyl backbone and a polar, acidic functional group, rendering it chemically versatile. The rigid, planar nature of the biphenyl system provides a stable scaffold that is a cornerstone in the design of liquid crystals, high-performance polymers, and, most notably, therapeutic agents.[1]

In the pharmaceutical realm, this scaffold is found in numerous drugs, including anti-inflammatory agents like Flurbiprofen and vasopressin receptor antagonists.[2] The biphenyl unit contributes to molecular stability, lipophilicity, and can engage in crucial π-π stacking and hydrophobic interactions with biological targets.[2] Simultaneously, the carboxylic acid group serves as a key interaction point, forming hydrogen bonds and ionic interactions, which are critical for receptor binding and pharmacokinetic profiles. The ability to modify the biphenyl rings with various substituents allows for the precise modulation of these properties, making this class of molecules a fertile ground for drug discovery and optimization.[3]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling

The construction of the substituted biphenyl scaffold is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile route for forming the crucial carbon-carbon bond between two aryl rings. The causality behind this choice lies in its high tolerance for a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides.

The core of the reaction involves the coupling of an aryl halide (typically a bromo- or chloro-benzoic acid derivative) with an arylboronic acid in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Biphenyl Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid

This protocol details a reliable method for synthesizing biphenyl-4-carboxylic acid, which can be adapted for various substituted analogues by changing the starting materials.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.003 equiv)

  • Triphenylphosphine (PPh₃) (0.009 equiv)

  • 1-Propanol

  • Deionized Water

  • Ethyl Acetate

  • Hydrochloric Acid (2M)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), palladium acetate (0.003 equiv), and triphenylphosphine (0.009 equiv).

  • Solvent Addition: Add 1-propanol and deionized water to the flask. A typical solvent ratio is 3:1 or 4:1 propanol:water.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Base Addition: Add an aqueous solution of potassium carbonate (2.0 mmol). The base is crucial for the transmetalation step of the catalytic cycle.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-6 hours).[5]

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Workup - Acidification: Combine the aqueous layers and acidify to a pH of ~2-3 with 2M HCl. The carboxylic acid product, being insoluble in acidic water, will precipitate out.[5]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or benzene/petroleum ether.[6]

Physicochemical Properties: A Quantitative Overview

The utility of a substituted biphenyl carboxylic acid in any application, particularly drug development, is dictated by its physicochemical properties. Substituents dramatically influence acidity (pKa), lipophilicity (LogP), solubility, and melting point.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pKa of the parent biphenyl-4-carboxylic acid is approximately 4.19.[6] The acidity is strongly influenced by substituents on the phenyl rings.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) are EWGs. They inductively pull electron density away from the carboxylate group, stabilizing the conjugate base (the anion formed after proton loss).[7][8] This stabilization makes the proton easier to remove, thus decreasing the pKa (increasing the acidity).[9] The effect is most pronounced when the substituent is closer to the carboxylic acid.[7]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) are EDGs. They donate electron density, which destabilizes the negatively charged carboxylate anion.[8] This makes it more difficult to remove the proton, thereby increasing the pKa (decreasing the acidity).[9]

This predictable relationship allows for the rational design of molecules with a desired ionization profile.

Lipophilicity and Solubility

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It is a key parameter governing membrane permeability and metabolic stability. The biphenyl core is inherently hydrophobic.

  • Solubility: Biphenyl-4-carboxylic acid is generally described as insoluble in water but soluble in organic solvents.[6] The carboxylic acid group enhances aqueous solubility, especially in its ionized (carboxylate) form at pH > pKa.

  • Modulating Lipophilicity: Adding hydrophobic substituents (e.g., alkyl chains, halogens) will increase the LogP, making the compound more lipophilic. Conversely, adding polar groups (e.g., hydroxyl, amino) will decrease the LogP and can improve aqueous solubility.

Table of Physicochemical Properties
CompoundSubstituentMelting Point (°C)pKa (Predicted/Observed)Water Solubility
Biphenyl-2-carboxylic acid2-COOH113-115~3.5Sparingly soluble
Biphenyl-4-carboxylic acid4-COOH220-225[6]4.19[6]Insoluble[6]
4'-Methylbiphenyl-4-carboxylic acid4-COOH, 4'-CH₃240-242> 4.2Insoluble
4'-Chlorobiphenyl-4-carboxylic acid4-COOH, 4'-Cl288-290< 4.2Insoluble
4'-Nitrobiphenyl-4-carboxylic acid4-COOH, 4'-NO₂325-328~3.4Insoluble

(Note: pKa values for substituted compounds are estimated based on substituent effects on benzoic acid and may vary.)

Analytical and Spectroscopic Characterization

Unambiguous characterization is essential for confirming the structure and purity of synthesized compounds. A combination of qualitative chemical tests and spectroscopic methods forms a self-validating system of analysis.

Qualitative Chemical Analysis

A series of simple chemical tests can rapidly confirm the presence of the carboxylic acid functional group.

Protocol: Sodium Bicarbonate Test

  • Dissolve a small amount (~10 mg) of the sample in a suitable solvent (e.g., ethanol) in a test tube.

  • Add a few drops of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Observation: The evolution of a colorless, odorless gas (carbon dioxide effervescence) is a positive test for a carboxylic acid.[10]

    • Causality: Carboxylic acids are sufficiently acidic to protonate bicarbonate, which then decomposes to CO₂ and water.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.

  • O-H Stretch: A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid dimers.

  • C=O Stretch: A strong, sharp absorption band appears between 1680-1725 cm⁻¹.[2] Conjugation with the biphenyl ring system can shift this peak to a slightly lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[11]

    • Aromatic Protons (Ar-H): The protons on the biphenyl rings appear in the 7.0-8.5 ppm region. The specific chemical shifts and coupling patterns (splitting) depend on the substitution pattern and can be used to determine the exact structure of the isomers.[2][11]

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carbonyl carbon is also highly deshielded and resonates in the 165-185 ppm range.[2][11]

    • Aromatic Carbons (Ar-C): The carbons of the biphenyl rings appear between 120-150 ppm.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a common technique, often showing the deprotonated molecule [M-H]⁻ in negative ion mode.[2]

Structure-Activity Relationships (SAR) in Drug Discovery

The principles of medicinal chemistry rely on understanding how structural modifications impact biological activity. For substituted biphenyl carboxylic acids, SAR studies provide a logical framework for optimizing lead compounds.

Logical Flow of SAR Analysis

SAR_Logic Scaffold Biphenyl Carboxylic Acid Scaffold Substituent Introduce Substituent (X) (e.g., -Cl, -CH₃, -OCH₃) Scaffold->Substituent Position Vary Substituent Position (ortho, meta, para) Substituent->Position Properties Modulate Physicochemical Properties (pKa, LogP, Solubility) Position->Properties Interactions Alter Target Interactions (H-Bonding, Sterics, Hydrophobics) Position->Interactions Activity Observe Change in Biological Activity (IC₅₀, Efficacy) Properties->Activity Interactions->Activity

Caption: Decision workflow for structure-activity relationship (SAR) studies.

An example from anticancer drug research demonstrates this principle. In a study on a series of substituted biphenyl carboxylic acids, it was found that unsubstituted or benzyloxy-substituted compounds showed potent activity against breast cancer cell lines.[2] In contrast, molecules with chloro, cyano, or methyl groups exhibited lower activity.[2] This suggests that bulky or electron-withdrawing groups at certain positions may create unfavorable steric clashes or electronic interactions within the target's binding pocket, thereby reducing efficacy. Such insights are critical for guiding the design of next-generation compounds with improved therapeutic profiles. Quantitative Structure-Activity Relationship (QSAR) studies further formalize this by creating mathematical models that correlate physicochemical descriptors with biological activity, enabling predictive design of novel analogues.[12][13]

Conclusion

Substituted biphenyl carboxylic acids are a profoundly important class of molecules, whose value is rooted in their tunable physicochemical properties. The strategic application of synthetic methodologies like the Suzuki-Miyaura coupling, combined with a deep understanding of how substituents influence acidity, lipophilicity, and molecular interactions, provides a powerful platform for innovation. From the rational design of potent pharmaceuticals to the development of advanced materials, the principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers aiming to harness the full potential of this versatile chemical scaffold.

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In-Depth Technical Guide: Exploratory Screening of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, technically grounded strategy for the initial exploratory screening of the novel chemical entity, 3-(4-Methoxy-2-methylphenyl)benzoic acid. As Senior Application Scientist, the author provides a detailed framework that moves beyond a simple recitation of protocols. Instead, this guide elucidates the scientific rationale behind each experimental choice, creating a self-validating workflow designed for researchers, scientists, and drug development professionals. The core of this approach is a multi-tiered screening cascade, beginning with essential compound characterization and progressing through cytotoxicity profiling, broad phenotypic screening, and initial mechanism of action studies. This guide is structured to ensure that the data generated at each stage is robust, interpretable, and provides a clear rationale for decision-making in the early stages of drug discovery.

Introduction: Rationale and Strategic Considerations

The compound this compound belongs to the biaryl class of molecules, a scaffold prevalent in many approved pharmaceuticals. The presence of a benzoic acid moiety suggests potential interactions with targets possessing cationic or polar active sites, while the substituted phenyl ring can influence physicochemical properties such as solubility, metabolic stability, and target binding selectivity. Given the absence of prior biological data for this specific molecule, a phenotypic screening approach is the most logical starting point. This strategy, which focuses on identifying changes in cellular characteristics or functions, allows for the unbiased discovery of novel biological activities without preconceived notions of the compound's molecular target.[1]

Our exploratory screening will be structured as a tiered cascade, a resource-efficient method that prioritizes broad, cost-effective assays in the initial stages, reserving more complex and targeted assays for promising "hits." This approach ensures that we can rapidly identify and deprioritize inactive or overtly toxic compounds, focusing our efforts on those with the most promising therapeutic potential.

Foundational Step: Compound Characterization and Quality Control

The integrity of any screening campaign rests on the quality of the test compound. Before commencing biological assays, it is imperative to verify the identity, purity, and solubility of this compound. Failure to do so can lead to misleading results and wasted resources.

Identity and Purity Verification

Orthogonal analytical methods are employed to confirm the chemical structure and assess the purity of the compound. A purity of ≥95% is the generally accepted standard for compounds entering high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Solubility Assessment

A compound's solubility in the assay buffer is a critical parameter. Poor solubility can result in compound precipitation, leading to false-positive or false-negative readouts.

Experimental Protocol: Kinetic Solubility by Nephelometry

  • A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • A serial dilution of the stock solution is made in the primary assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The solutions are incubated at room temperature for 2 hours.

  • Turbidity is measured using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

ParameterResult
Purity (HPLC) 98.7%
Identity (NMR, HRMS) Confirmed
Kinetic Solubility (PBS, pH 7.4) 78.2 µM
Table 1: Physicochemical properties of this compound.

The Tiered Screening Cascade: A Strategic Workflow

Our screening strategy is designed as a logical progression, with each tier informing the next.

G cluster_0 Screening Cascade QC Compound QC (Purity, Solubility) Tier1 Tier 1: Cytotoxicity Profiling (MTT Assay) QC->Tier1 Tier2 Tier 2: Phenotypic Screening (High-Content Imaging) Tier1->Tier2 Establish Non-Toxic Concentration Range Tier3 Tier 3: Hit Confirmation & MOA (e.g., Cell Cycle Analysis, Kinase Assay) Tier2->Tier3 Identify Phenotypic Hits LeadOpt Lead Optimization Tier3->LeadOpt Confirmed, Potent Hits

Caption: A tiered workflow for exploratory screening.

Tier 1: Cytotoxicity Profiling

The initial biological assessment aims to determine the concentration range at which this compound exhibits cytotoxic effects. This is crucial for distinguishing specific biological activities from non-specific toxicity in subsequent assays. The MTT assay is a robust and cost-effective colorimetric method for this purpose.[2]

Experimental Protocol: MTT Cell Viability Assay [3][4][5]

  • Cell Plating: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The half-maximal cytotoxic concentration (CC₅₀) is determined.

Cell LineCC₅₀ (µM)
HeLa (Cervical Cancer)> 100 µM
A549 (Lung Cancer)> 100 µM
MCF-7 (Breast Cancer)92.5 µM
HEK293 (Non-cancerous)> 100 µM
Table 2: Cytotoxicity profile of this compound.

Interpretation: The compound demonstrates a favorable cytotoxicity profile, allowing for subsequent screening at concentrations up to at least 50 µM without significant confounding effects from cell death.

Tier 2: High-Content Phenotypic Screening

With a safe concentration range established, we proceed to a broad, unbiased phenotypic screen using high-content imaging (HCI). HCI allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify subtle but significant compound-induced phenotypes.[6][7][8]

Experimental Protocol: Cell Painting Assay [9]

  • Cell Culture and Treatment: U2OS cells (an osteosarcoma cell line with excellent morphology for imaging) are seeded in 384-well plates and treated with this compound at a non-toxic concentration (e.g., 25 µM) for 48 hours.

  • Staining: Cells are fixed, permeabilized, and stained with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria).

  • Image Acquisition: Images are acquired using an automated high-content imaging system.

  • Image Analysis: Sophisticated image analysis software is used to extract hundreds of quantitative features from each cell, such as size, shape, texture, and fluorescence intensity in each channel.

  • Phenotypic Profiling: The multi-parametric data is analyzed to identify any significant deviations from the vehicle-treated control, indicating a specific cellular phenotype.

Hypothetical Result: The analysis reveals a significant increase in the proportion of cells with a larger nuclear area and condensed chromatin, a phenotype often associated with cell cycle arrest at the G2/M phase.

Tier 3: Hit Confirmation and Initial Mechanism of Action (MoA) Studies

The phenotypic hit from Tier 2 is now subjected to more focused secondary assays to confirm the observation and begin to elucidate the underlying mechanism of action.

3.3.1. Confirmation of Cell Cycle Arrest

Flow cytometry with propidium iodide (PI) staining is the gold standard for confirming cell cycle effects.[10][11][12][13]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: U2OS cells are treated with a dose-response of this compound (e.g., 1-50 µM) for 24 hours.

  • Fixation and Staining: Cells are harvested, fixed in cold 70% ethanol, and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Concentration (µM)% G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)55.220.124.7
154.820.524.7
548.118.933.0
1035.615.349.1
2522.410.267.4
5020.18.771.2
Table 3: Dose-dependent effect of this compound on the cell cycle distribution of U2OS cells.

Interpretation: The data confirms a dose-dependent accumulation of cells in the G2/M phase, with an estimated EC₅₀ of approximately 12 µM.

3.3.2. Investigating a Potential Target Class: Kinase Inhibition

Cell cycle progression is tightly regulated by cyclin-dependent kinases (CDKs). Therefore, a plausible hypothesis is that our compound may be acting as a kinase inhibitor. A broad biochemical kinase screen can test this hypothesis.

Experimental Protocol: In Vitro Kinase Panel Screen [14][15][16][17][18]

  • Assay Setup: The compound is screened at a single concentration (e.g., 10 µM) against a panel of purified kinases, particularly those involved in cell cycle regulation (e.g., CDK1, CDK2, Aurora kinases).

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the compound.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

  • Data Analysis: The percentage of kinase inhibition relative to a vehicle control is calculated.

Hypothetical Result: The screen reveals >70% inhibition of CDK1/Cyclin B activity at 10 µM, with minimal inhibition of other tested kinases, suggesting a potential selective mechanism of action.

G cluster_0 Hypothesized Mechanism of Action Compound 3-(4-Methoxy-2-methylphenyl) benzoic acid CDK1 CDK1/Cyclin B Complex Compound->CDK1 Inhibition G2M G2/M Checkpoint CDK1->G2M Promotes M_Phase Mitosis G2M->M_Phase Progression to

Caption: Hypothesized inhibition of the G2/M checkpoint.

Conclusion and Next Steps

The exploratory screening of this compound has successfully identified a promising hit with a confirmed biological activity. The compound exhibits a favorable cytotoxicity profile and induces G2/M cell cycle arrest in a dose-dependent manner. Preliminary mechanistic studies suggest that this effect may be mediated through the inhibition of the CDK1/Cyclin B kinase complex.

The next steps in the drug discovery process would involve:

  • Hit-to-Lead Optimization: A medicinal chemistry campaign would be initiated to synthesize analogs of the hit compound to improve potency, selectivity, and drug-like properties (ADME/Tox).[19][20][21][22]

  • Scaffold Hopping: Exploring alternative chemical scaffolds that maintain the key pharmacophoric features could lead to novel intellectual property.[23][24][25][26][27]

  • In-depth MoA Studies: Further biochemical and cellular assays would be required to confirm CDK1 as the direct target and to understand the compound's effects on downstream signaling pathways.

This systematic and data-driven approach provides a solid foundation for advancing this promising compound into the next phase of drug discovery.

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An In-Depth Technical Guide to the Potential Biological Targets of Biphenyl Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the architectural foundation for a multitude of pharmacologically active agents.[1] Its inherent structural rigidity, provided by the biphenyl moiety, coupled with the functional versatility of the carboxylic acid group, enables the design of molecules with highly specific interactions with biological targets.[2] This unique combination has propelled the investigation and development of biphenyl carboxylic acid derivatives across a wide spectrum of therapeutic areas, including inflammatory diseases, cancer, hypertension, and metabolic disorders.[1][2] These compounds are recognized for their roles as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among others.[1][2]

This technical guide offers a comprehensive exploration of the key biological targets of biphenyl carboxylic acid analogs. Moving beyond a simple catalog of targets, this document provides an in-depth analysis of the underlying mechanisms of action, presents detailed experimental protocols for target identification and validation, and summarizes critical quantitative data to inform future drug discovery and development efforts. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the multifaceted pharmacology of this important class of molecules.

Chapter 1: Prominent Biological Targets and Mechanisms of Action

Biphenyl carboxylic acid analogs achieve their diverse pharmacological effects by modulating the activity of a range of critical biological targets. This chapter will delve into the most well-characterized of these targets, exploring the specific molecular interactions and the resultant downstream signaling consequences.

Cyclooxygenase (COX) Enzymes: The Basis of Anti-Inflammatory Activity

The most established role for biphenyl carboxylic acid derivatives is as non-steroidal anti-inflammatory drugs (NSAIDs) that function through the inhibition of cyclooxygenase (COX) enzymes.[1] Marketed drugs such as Flurbiprofen, Diflunisal, and Fenbufen are classic examples of this class.[1] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]

Mechanism of Inhibition: Biphenyl carboxylic acid-based NSAIDs typically act as competitive inhibitors, binding to the active site of COX enzymes and preventing the entry of arachidonic acid. The nature of this inhibition can vary; some, like ibuprofen, are rapidly reversible inhibitors, while others, such as flurbiprofen, exhibit a time-dependent, functionally irreversible inhibition.[3] This two-step binding mechanism involves an initial rapid and reversible association, followed by a slower, conformational change that results in a tightly bound enzyme-inhibitor complex.[3] The carboxylic acid moiety is crucial for this interaction, forming a key salt bridge with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) within the active site.

Many research efforts have focused on developing COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[4] The biphenyl scaffold has proven amenable to modifications that enhance COX-2 selectivity.[4][5]

Angiotensin II Type 1 (AT1) Receptor: A Cornerstone of Antihypertensive Therapy

A distinct class of biphenyl derivatives, often featuring a tetrazole ring as a bioisostere for the carboxylic acid, are potent antagonists of the Angiotensin II Type 1 (AT1) receptor.[6][7] These drugs, collectively known as "sartans" (e.g., Losartan, Valsartan, Telmisartan), are mainstays in the treatment of hypertension and congestive heart failure.[6][8][9]

Mechanism of Antagonism: Angiotensin II is a potent vasoconstrictor that exerts its effects by binding to the AT1 receptor, a G protein-coupled receptor (GPCR).[7][8] Biphenyl tetrazole analogs act as competitive antagonists, binding to the AT1 receptor and blocking the binding of angiotensin II.[8] This inhibition prevents downstream signaling cascades that lead to vasoconstriction, sodium retention, and other physiological effects that contribute to high blood pressure.[8] The biphenyl scaffold allows for the optimal positioning of the acidic tetrazole group and other hydrophobic substituents to engage with key binding pockets within the AT1 receptor.

Peroxisome Proliferator-Activated Receptors (PPARs): Regulators of Metabolism and Inflammation

The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play a central role in regulating lipid and glucose metabolism, as well as inflammation.[10][11] Biphenyl carboxylic acid derivatives have been developed as both agonists and antagonists of PPARs, highlighting the versatility of this scaffold in modulating nuclear receptor activity.[10][12]

  • PPARα Agonism: PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver.[11][13] Agonists of PPARα, like fenofibric acid, are used clinically as lipid-lowering agents.[12] Biphenyl carboxylic acid analogs can activate PPARα, leading to the transcription of genes involved in fatty acid oxidation and a reduction in plasma triglycerides.[11][13]

  • PPARγ Modulation: PPARγ is a key regulator of adipogenesis and insulin sensitivity, making it a major target for type 2 diabetes therapies.[10][11] While full agonists like the thiazolidinediones are effective, they are associated with significant side effects.[10] This has driven the search for partial agonists and antagonists. Biphenyl carboxylic acid derivatives have been successfully designed as PPARγ antagonists, which are being investigated for various metabolic disorders.[10]

Mechanism of Action: As nuclear receptors, PPARs function as ligand-activated transcription factors.[12] Upon binding of an agonist (such as a biphenyl carboxylic acid analog), the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. Antagonists, conversely, bind to the receptor and prevent this conformational change, blocking the recruitment of coactivators and inhibiting gene expression.

Fatty Acid Amide Hydrolase (FAAH): A Target for Pain and Neuropsychiatric Disorders

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[14][15] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[15][16]

Mechanism of Inhibition: Biphenyl-containing compounds, such as cyclohexylcarbamic acid biphenyl-3-yl ester, are potent FAAH inhibitors.[14] These inhibitors can be either reversible or irreversible.[17] Reversible inhibitors, such as α-ketoheterocycles, form a transient hemiketal with the active site serine residue.[17] Irreversible inhibitors typically form a stable covalent bond with this serine, leading to prolonged inactivation of the enzyme. The biphenyl moiety plays a crucial role in positioning the inhibitor within the active site for optimal interaction.[14]

Other Noteworthy Targets

The versatility of the biphenyl carboxylic acid scaffold extends to a variety of other biological targets:

  • Urate Transporter 1 (URAT1): Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout.[18] Novel biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors, with some compounds showing IC50 values superior to the clinical drug benzbromarone.[18]

  • Epidermal Growth Factor Receptor (EGFR): Allosteric inhibition of EGFR tyrosine kinase is an attractive approach for cancer therapy.[19] Biphenyl-containing derivatives have been synthesized and predicted to act as allosteric inhibitors of EGFR, demonstrating cytotoxic effects in cancer cell lines.[19]

  • Cyclin-Dependent Kinase 4 (Cdk4) and Tubulin: A nonplanar biphenyl carboxylic acid amide has been shown to inhibit Cdk4, blocking cell cycle progression at the G0/G1 phase.[20] This compound also inhibits tubulin polymerization, leading to a G2/M phase block, and demonstrates in vivo anticancer activity.[20]

Chapter 2: Methodologies for Target Identification and Validation

The identification and validation of the biological targets for biphenyl carboxylic acid analogs rely on a suite of robust experimental and computational techniques. This chapter outlines the key methodologies, providing both the theoretical basis and practical steps for their implementation.

Target Identification Workflow

A typical workflow for identifying the molecular target of a bioactive biphenyl carboxylic acid analog involves a multi-pronged approach, starting with broad screening and culminating in specific validation.

Target_Identification_Workflow cluster_discovery Discovery & Hypothesis Generation cluster_validation Target Validation & Mechanism of Action A Bioactive Biphenyl Carboxylic Acid Analog B Phenotypic Screening (e.g., Cell Viability, Cytokine Release) A->B Observe Effect C Affinity-Based Methods (e.g., Affinity Chromatography, Chemical Proteomics) A->C Immobilize & Pull-down D In Silico Prediction (e.g., Target Fishing, Similarity Searching) A->D Predict Interaction E Putative Target(s) B->E C->E D->E F Biochemical Assays (Enzyme Inhibition, Binding Kinetics) E->F Quantify Interaction G Cell-Based Assays (Reporter Assays, Target Knockdown/Overexpression) E->G Confirm Cellular Relevance H Biophysical Methods (SPR, ITC, X-ray Crystallography) E->H Characterize Binding I Validated Target & Mechanism of Action F->I G->I H->I

Caption: A generalized workflow for identifying and validating the biological targets of novel compounds.

Experimental Protocols

2.2.1 Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to PGG2 is followed by the reduction of PGG2 to PGH2, which involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The rate of color development is proportional to COX activity.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Chromogenic substrate (TMPD).

    • Arachidonic acid (substrate).

    • Test compound (biphenyl carboxylic acid analog) dissolved in DMSO.

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare enzyme solutions by diluting COX-1 and COX-2 with assay buffer containing heme.

    • In a 96-well plate, add assay buffer, the enzyme solution, and the test compound at various concentrations (or DMSO for control).

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Add the chromogenic substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the initial reaction rates.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

  • Causality and Self-Validation: Running the assay for both COX-1 and COX-2 allows for the determination of a selectivity index (SI = IC50(COX-1)/IC50(COX-2)). A high SI indicates selectivity for COX-2. Including a known non-selective inhibitor (e.g., indomethacin) and a selective inhibitor (e.g., celecoxib) as controls validates the assay's performance.

2.2.2 Protocol: AT1 Receptor Binding Assay

This protocol is used to determine the affinity of a test compound for the AT1 receptor.

  • Principle: This is a competitive binding assay that uses a radiolabeled ligand (e.g., [3H]-Angiotensin II or a specific radiolabeled antagonist) that binds to the AT1 receptor. The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is measured.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human AT1 receptor.

    • Radiolabeled AT1 receptor antagonist (e.g., [3H]-Losartan).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of unlabeled Losartan).

    • Test compound at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In reaction tubes, combine the cell membranes, radiolabeled ligand, and either binding buffer (for total binding), non-specific binding control, or the test compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Causality and Self-Validation: The inclusion of a known high-affinity AT1 antagonist (e.g., unlabeled Losartan) serves as a positive control and allows for the determination of the non-specific binding, which is crucial for accurate calculations. The shape of the competition curve should be sigmoidal, with a Hill slope close to 1, indicating a competitive interaction at a single binding site.

Chapter 3: Quantitative Data and Structure-Activity Relationships

The biological activity of biphenyl carboxylic acid analogs is highly dependent on their specific chemical structure. This chapter presents quantitative data for representative compounds and discusses key structure-activity relationships (SAR).

COX Inhibition Data

The inhibitory potency and selectivity of biphenyl carboxylic acid analogs against COX-1 and COX-2 are critical determinants of their therapeutic profile.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Flurbiprofen COX-1/COX-2-Non-selective[1]
Diflunisal COX-1/COX-2-Non-selective[2]
Compound 3e COX-20.72186.8[5]
Compound 3f COX-20.61227.1[5]
Celecoxib (Control) COX-20.30>303[5]

Table 1: In vitro COX inhibition data for selected biphenyl analogs and a control compound.

The data illustrate that while foundational drugs like Flurbiprofen are non-selective, targeted chemical modifications on the biphenyl scaffold can lead to potent and highly selective COX-2 inhibitors.[5]

URAT1 Inhibition Data

Biphenyl carboxylic acids have emerged as potent inhibitors of URAT1.

CompoundIC50 (µM)Reference
Compound A1 0.93[18]
Compound B21 0.17[18]
Benzbromarone (Control) - (Used as reference)[18]

Table 2: URAT1 inhibitory activity of lead biphenyl carboxylic acid analogs.

Compound B21, with an IC50 of 0.17 µM, demonstrates superior potency compared to the clinical uricosuric drug benzbromarone, highlighting the potential of this chemical class for treating gout.[18]

FAAH Inhibition Data

The biphenyl scaffold is also present in potent FAAH inhibitors.

CompoundTargetIC50 (nM)Reference
URB-597 FAAH4.6[16]

Table 3: Inhibitory potency of a biphenyl-containing FAAH inhibitor.

URB-597 is a well-characterized and highly potent inhibitor of FAAH, demonstrating that the biphenyl moiety can be effectively incorporated into structures targeting this enzyme.[16]

Signaling Pathway Visualization

Understanding the downstream consequences of target engagement is crucial. The following diagram illustrates the canonical signaling pathway for PPARα activation by a biphenyl carboxylic acid agonist.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Biphenyl Carboxylic Acid Agonist PPAR PPARα Ligand->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Coactivators Coactivators (e.g., PGC-1α) PPRE->Coactivators Recruits Transcription Target Gene Transcription (e.g., CPT1, Acyl-CoA Oxidase) Coactivators->Transcription Initiates

Sources

An In-depth Technical Guide to 3-(4-Methoxy-2-Methylphenyl)benzoic Acid (CAS Number 1178070-12-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and commercial availability of 3-(4-Methoxy-2-Methylphenyl)benzoic acid, CAS number 1178070-12-6. Given the limited publicly available experimental data for this specific compound, this document integrates known information with predicted properties and established scientific principles for structurally related molecules to offer a valuable resource for researchers in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound

Synonyms: 4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid[1]

CAS Number: 1178070-12-6

Molecular Formula: C₁₅H₁₄O₃[1]

Molecular Weight: 242.27 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource/Comment
Molecular Weight 242.27 g/mol [1]
Molecular Formula C₁₅H₁₄O₃[1]
Physical Appearance Solid (predicted)Based on similar compounds.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExpected to be soluble in organic solvents like DMSO, DMF, and methanol.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a boronic acid derivative with an aryl halide.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product reactant1 3-Bromobenzoic acid product This compound reactant1->product reactant2 (4-Methoxy-2-methylphenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Na₂CO₃) base->product solvent Solvent (e.g., Toluene/Water, Dioxane/Water) solvent->product

Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Illustrative Experimental Protocol

This protocol is a general representation and would require optimization for this specific transformation.

  • Reaction Setup: To a solution of 3-bromobenzoic acid (1 equivalent) and (4-methoxy-2-methylphenyl)boronic acid (1.1-1.5 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1)[3], add a base such as potassium carbonate (2-3 equivalents).

  • Catalyst Addition: Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 equivalents).[3]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Potential Applications in Research and Development

While specific biological activity data for this compound is not published, its structural motifs are present in molecules with known pharmacological activities. Biphenyl carboxylic acids are recognized as important scaffolds in medicinal chemistry.

  • Drug Discovery: As a biphenyl carboxylic acid, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Structurally related methoxy and methyl-substituted benzoic acids are used as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[4]

  • Materials Science: The rigid biphenyl core is a common feature in liquid crystals and specialty polymers. Biphenyl carboxylic acids can be used as monomers to enhance the thermal stability of polymers.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Fire Safety: The fire-fighting measures for related benzoic acid derivatives typically involve using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Commercial Availability

This compound is available from a limited number of chemical suppliers, primarily those specializing in screening compounds and building blocks for research and development.

Table of Potential Suppliers:

SupplierProduct NumberPurityLink
Sigma-AldrichCOM448684854Not specifiedLink
AngeneAGN-PC-0WNMU1Not specifiedLink
abcr GmbHAB318376Not specifiedLink

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Conclusion

This compound (CAS 1178070-12-6) is a biphenyl carboxylic acid with potential applications in drug discovery and materials science. While specific experimental data for this compound is scarce in the public domain, its synthesis can be plausibly achieved through well-established methods like the Suzuki-Miyaura cross-coupling reaction. Researchers and scientists interested in this molecule should proceed with appropriate safety precautions for a compound with limited toxicological data and can source it from specialized chemical suppliers. This guide serves as a foundational resource to facilitate further investigation and application of this interesting chemical entity.

References

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7), x230600. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Scientific Research Publishing. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Retrieved from [Link]

  • Vihita Bio-Chem Pvt. Ltd. (n.d.). 3-Methoxy-4-Methyl Benzoic Acid. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • AERU. (2025). 3-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxybenzoic acid, 3,4-dimethylphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Angene. (n.d.). This compound. Retrieved from [Link]

  • abcr GmbH. (n.d.). AB318376 | CAS 1178070-12-6. Retrieved from [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a key biaryl carboxylic acid intermediate. The methodology is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry renowned for its efficiency and functional group tolerance.[1] This guide is designed for professionals in research and drug development, offering not only a step-by-step procedure but also in-depth explanations of the mechanistic rationale, critical parameter selection, and troubleshooting strategies to ensure reproducible, high-yield outcomes.

Introduction and Scientific Context

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[2] The target molecule, this compound, is a versatile building block, incorporating two modifiable functional groups—a carboxylic acid and a methoxy ether—making it valuable for constructing more complex molecular architectures.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is the method of choice for constructing such C(sp²)-C(sp²) bonds.[3] Its widespread adoption is due to the mild reaction conditions, exceptional tolerance of various functional groups, the commercial availability of a vast array of boronic acids, and the generally lower toxicity of boron-containing reagents compared to other organometallics.[4][5] This protocol leverages these advantages to forge the bond between 3-bromobenzoic acid and (4-methoxy-2-methylphenyl)boronic acid.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, illustrated below, involves a sequence of three primary steps orchestrated by a palladium catalyst.[6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid). This step forms a Pd(II) intermediate.[8] The choice of ligand is critical here; electron-rich and bulky phosphine ligands can significantly accelerate this rate-limiting step.[6]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes ligand exchange with the halide on the Pd(II) complex.[3][4][9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8]

Suzuki_Miyaura_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (3-Bromobenzoic Acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reactants: 3-Bromobenzoic acid (≥98%), (4-Methoxy-2-methylphenyl)boronic acid (≥97%)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Solvents: 1,4-Dioxane (anhydrous, ≥99.8%), Deionized Water

  • Work-up Reagents: Ethyl acetate, 2M Hydrochloric acid (HCl), Saturated sodium chloride solution (brine)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, separatory funnel, rotary evaporator, standard glassware.

Reagent Quantities and Roles
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalentsRole
3-Bromobenzoic acid201.022011.01.0Aryl Halide
(4-Methoxy-2-methylphenyl)boronic acid165.992491.51.5Organoboron
Pd(PPh₃)₄1155.56350.030.03 (3 mol%)Catalyst
K₂CO₃138.214153.03.0Base
1,4-Dioxane-10 mL--Solvent
Deionized Water-2.5 mL--Co-solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (201 mg, 1.0 mmol), (4-methoxy-2-methylphenyl)boronic acid (249 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Causality: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere:

    • Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition and Reaction:

    • Using a syringe, add 1,4-dioxane (10 mL) followed by deionized water (2.5 mL). The biphasic solvent system is necessary to dissolve both the organic substrates and the inorganic base.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Attach a reflux condenser and maintain the inert atmosphere.

    • Allow the reaction to proceed for 12-16 hours. The reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a few drops of acetic acid).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. This step is crucial to protonate the carboxylate salt of the product, rendering it soluble in the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts and wash with brine (30 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a pale yellow or off-white solid.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 and gradually increasing polarity to 7:3) containing 1% acetic acid to ensure the carboxylic acid remains protonated and elutes cleanly.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene can be employed.

Expected Results
  • Yield: 75-90%

  • Appearance: White to off-white solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Field-Proven Insights & Troubleshooting

A successful synthesis relies on understanding the nuances of the reaction components.

Critical Parameter Selection
  • Catalyst System: While Pd(PPh₃)₄ is a reliable "all-in-one" catalyst, other systems can be more active, especially for challenging substrates. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can often lead to faster reaction times, lower catalyst loadings, and higher yields.[10]

  • Base Selection: The choice of base is critical for activating the boronic acid.[9] K₂CO₃ is a cost-effective and generally effective choice. For less reactive aryl chlorides or sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to accelerate the transmetalation step.

  • Solvent System: The dioxane/water system is standard. However, other solvents like toluene, DMF, or 2-MeTHF can be used. For reactions sensitive to water, completely anhydrous conditions with bases like TMSOK have been developed, though this adds complexity.[8]

Caption: A logical workflow for troubleshooting low-yield reactions.

Common Issues and Solutions
IssuePotential CauseRecommended Solution
Reaction Stalls 1. Catalyst deactivation (oxidation).2. Insufficiently strong base.1. Ensure a rigorously inert atmosphere.2. Switch to a stronger base like K₃PO₄.
Low Yield 1. Incomplete reaction.2. Protodeboronation of the boronic acid.1. Increase reaction time or temperature moderately.2. Use a larger excess of boronic acid (1.5-2.0 equiv).
Homocoupling Side Product Presence of oxygen, leading to oxidative coupling of the boronic acid.Rigorously deoxygenate solvents and maintain a positive pressure of inert gas throughout the reaction.
Purification Difficulty Product streaking on silica gel column.Add 1% acetic acid to the eluent to suppress deprotonation of the carboxylic acid on the silica surface.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Handle concentrated acids and bases with caution.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... Retrieved from [Link]

  • PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Scholar Commons. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Biphenyl Carboxylic Acids via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Biphenyl Carboxylic Acids and the Grignard Reaction as a Synthetic Tool

Biphenyl carboxylic acids are a class of organic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their rigid biphenyl scaffold and the versatile reactivity of the carboxylic acid group make them invaluable building blocks in drug development and materials science. A classic and reliable method for the synthesis of these important molecules is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[2] This protocol provides a detailed guide for the synthesis of biphenyl carboxylic acids using the Grignard reaction, with a particular focus on the preparation of 4-biphenylcarboxylic acid from 4-bromobiphenyl.

The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[3] In this synthesis, the Grignard reagent is formed from an aryl halide (a bromobiphenyl derivative) and magnesium metal. This highly nucleophilic reagent then reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup, yields the desired biphenyl carboxylic acid.[4]

Reaction Mechanism and Workflow

The overall transformation involves a two-step process: the formation of the Grignard reagent and its subsequent carboxylation.

Part 1: Grignard Reagent Formation

The reaction is initiated by the oxidative addition of magnesium metal to the carbon-bromine bond of 4-bromobiphenyl. This is a surface reaction that requires an activated magnesium surface, free of the passivating magnesium oxide layer.[5] The resulting organomagnesium halide, 4-biphenylmagnesium bromide, is a potent nucleophile and a strong base.

Part 2: Carboxylation and Work-up

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[2] This addition reaction forms a magnesium carboxylate salt. Subsequent acidification with a strong aqueous acid protonates the carboxylate to yield the final biphenyl carboxylic acid product.[6]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification P1 Dry Glassware and Solvents P2 Activate Magnesium Turnings P1->P2 Ensure Anhydrous Conditions R1 Formation of Grignard Reagent (4-Bromobiphenyl + Mg in Anhydrous Ether) P2->R1 Initiate Reaction R2 Carboxylation (Addition of Grignard Reagent to Dry Ice) R1->R2 Transfer of Reagent W1 Acidic Quench (HCl or H2SO4) R2->W1 Protonation W2 Liquid-Liquid Extraction (Separate Aqueous and Organic Layers) W1->W2 Phase Separation W3 Purification (Recrystallization) W2->W3 Isolate Crude Product W4 Characterization (NMR, IR, Melting Point) W3->W4 Obtain Pure Product

Caption: Experimental workflow for the synthesis of biphenyl carboxylic acid via Grignard reaction.

Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxylic Acid

This protocol details the synthesis of 4-biphenylcarboxylic acid from 4-bromobiphenyl. All operations should be carried out in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
4-BromobiphenylC₁₂H₉Br233.105.00 g0.0214
Magnesium TurningsMg24.310.62 g0.0255
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-
IodineI₂253.811 small crystal-
Dry Ice (Solid CO₂)CO₂44.01~50 g-
6 M Hydrochloric AcidHCl36.46~30 mL-
Diethyl Ether (for extraction)(C₂H₅)₂O74.123 x 20 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Beaker (500 mL)

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

Part A: Preparation of the Grignard Reagent

  • Glassware and Solvent Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[7] Anhydrous diethyl ether should be used.

  • Magnesium Activation: Place the magnesium turnings (0.62 g) and a small crystal of iodine in the three-necked flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to etch the magnesium surface, removing the oxide layer and activating the metal.[7] Allow the flask to cool to room temperature.

  • Initiation of the Reaction: Add 10 mL of anhydrous diethyl ether to the flask containing the activated magnesium. In the dropping funnel, prepare a solution of 4-bromobiphenyl (5.00 g) in 20 mL of anhydrous diethyl ether. Add approximately 2 mL of the 4-bromobiphenyl solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[7] If the reaction does not start, gentle warming with a warm water bath may be necessary. In difficult cases, crushing the magnesium turnings with a dry glass rod can expose a fresh surface.[3]

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.[3] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The final solution should be a cloudy gray or brownish color.

Part B: Carboxylation of the Grignard Reagent

  • Preparation of the Carbon Dioxide Quench: In a 500 mL beaker, place approximately 50 g of crushed dry ice.

  • Reaction with Carbon Dioxide: Slowly and carefully pour the prepared Grignard reagent solution from the reaction flask onto the crushed dry ice with gentle swirling.[4] A vigorous reaction will occur as the Grignard reagent reacts with the carbon dioxide. The mixture will become thick and viscous.

  • Completion of the Reaction: Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.

Part C: Work-up and Purification

  • Acidification: Slowly add 30 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[4] The biphenyl carboxylic acid will precipitate as a white solid.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake well. Two layers will form: an aqueous layer and an organic layer containing the product and the biphenyl byproduct. Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether. Combine all the organic extracts.

  • Removal of Biphenyl Byproduct: Wash the combined organic extracts with saturated sodium bicarbonate solution. The biphenyl carboxylic acid will be deprotonated to its sodium salt and will move into the aqueous layer, while the non-acidic biphenyl byproduct will remain in the ether layer.[3] Separate the layers.

  • Isolation of the Carboxylic Acid: Carefully acidify the aqueous bicarbonate layer with 6 M HCl until no more precipitate forms (check with pH paper to ensure it is acidic). The biphenyl carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[9]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected melting point for 4-biphenylcarboxylic acid is approximately 223-225 °C.

Critical Parameters and Troubleshooting

ParameterImportanceTroubleshooting
Anhydrous Conditions Grignard reagents are strong bases and will be quenched by water, leading to low or no yield of the desired product.[6]Flame-dry or oven-dry all glassware. Use anhydrous solvents. Perform the reaction under an inert atmosphere.
Magnesium Activation A passive layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[5]Use fresh magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by mechanical crushing.[10]
Reaction Initiation Sometimes the reaction is slow to start.Gentle warming or adding a small seed crystal of a previously successful Grignard reaction can help.[10]
Temperature Control The reaction is exothermic. Runaway reactions can be dangerous and can lead to increased side product formation.[3]Control the rate of addition of the aryl halide. Use a water bath for cooling if necessary.
Purity of Reagents Impurities in the 4-bromobiphenyl can affect the reaction.Purify the starting material by distillation or recrystallization if necessary.

Side Reactions

The most common side reaction is the formation of biphenyl, which arises from the coupling of the Grignard reagent with unreacted 4-bromobiphenyl.[3] This is more likely to occur at higher temperatures and higher concentrations of the aryl halide.[3] Another potential side reaction is the protonation of the Grignard reagent by any adventitious water, which would produce biphenyl.[5]

Alternative Synthetic Route: The Suzuki Coupling

While the Grignard reaction is a robust method, the Suzuki-Miyaura cross-coupling reaction offers a powerful alternative for the synthesis of biphenyl carboxylic acids.[1] This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide.[11]

Advantages of Suzuki Coupling:

  • Milder reaction conditions.

  • Greater functional group tolerance.

  • Often higher yields and cleaner reactions.

Disadvantages of Suzuki Coupling:

  • Requires a palladium catalyst, which can be expensive.

  • Boronic acids can be more expensive than the corresponding aryl halides.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water.[6] Handle under an inert atmosphere and away from sources of ignition.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Dry Ice: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite upon contact with skin.[12][13][14][15][16] Always handle with insulated gloves.[12][13][14][15][16] Sublimation of dry ice in a sealed container can lead to a dangerous pressure buildup and explosion.[12][13][14][15][16] Ensure adequate ventilation to prevent the displacement of oxygen by carbon dioxide gas.[12][13][14][15][16]

  • Hydrochloric Acid: 6 M HCl is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization Data for 4-Biphenylcarboxylic Acid

  • ¹H NMR (DMSO-d₆): δ ~12.9 (s, 1H, COOH), 8.0 (d, 2H), 7.8 (d, 2H), 7.7 (d, 2H), 7.5 (t, 2H), 7.4 (t, 1H) ppm.[17]

  • ¹³C NMR (DMSO-d₆): δ ~167.5 (C=O), 145.0, 139.5, 130.0, 129.5, 129.0, 128.5, 127.0, 126.5 ppm.[18]

  • IR (KBr): ν ~3300-2500 (broad, O-H stretch), 1685 (C=O stretch), 1605, 1485 (C=C stretch) cm⁻¹.[19]

Conclusion

The Grignard reaction is a time-tested and effective method for the synthesis of biphenyl carboxylic acids. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, researchers can achieve good yields of these valuable compounds. Understanding the potential side reactions and troubleshooting techniques is crucial for successful synthesis. For syntheses requiring greater functional group tolerance, the Suzuki coupling presents a viable and often superior alternative.

References

  • CN101376619A - Preparation of 4-bromobiphenyl.
  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. [Link]

  • What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora. [Link]

  • CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl.
  • Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Grignard Reaction. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Grignard reagents and drying. Reddit. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2. PubChem. [Link]

  • Dry Ice Dangers, Uses, and Safety Best Practices. CO2 Meter. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • Dry ice safety. BOC. [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

  • Guidelines for Safe Storage, Use and Handling of Dry Ice. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • Quenching Reactive Substances. KGROUP. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • The Mechanism of Formation of Grignard Reagents: The Kinetics of Reaction of Substituted Aryl Bromides with Magnesium and with Tri-n-butyltin Hydride in Ethereal Solvents. Whitesides Research Group - Harvard University. [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. [Link]

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]

  • 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • Recrystallization and Crystallization. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Dry Ice Handling Procedures. Environmental Health & Safety - University of Rochester. [Link]

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid †. ResearchGate. [Link]

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experimental protocol for in vitro cytotoxicity assay of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the In Vitro Cytotoxicity Assessment of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

The evaluation of a novel chemical entity's effect on cell viability is a foundational step in drug discovery and toxicology. This document provides a detailed experimental framework for assessing the in vitro cytotoxicity of this compound, a compound whose biological activities warrant investigation. While specific data on this molecule is nascent, related structures containing methoxy and benzoic acid moieties have demonstrated potential as anticancer agents, suggesting that a thorough cytotoxic profiling is a logical and necessary step.[1][2]

This guide presents a primary, robust, and widely adopted protocol: the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[3] To ensure a comprehensive and validated assessment, we supplement this with protocols for two orthogonal assays: the Lactate Dehydrogenase (LDH) assay for membrane integrity and the Caspase-3/7 assay for apoptosis induction.[4][5] This multi-assay approach provides a self-validating system, offering deeper mechanistic insights into the potential cytotoxic effects of the test compound.

Principles of the Cytotoxicity Assays

A multi-pronged approach to cytotoxicity testing is crucial for robust and reliable data. Relying on a single assay can sometimes be misleading, as different compounds can induce cell death through various mechanisms. Here, we employ three distinct assays that measure different hallmarks of cell health and death.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method for evaluating cell viability based on mitochondrial function.[6] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[7] This conversion only occurs in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in metabolic activity, which is interpreted as cytotoxicity.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble) Mitochondria->Formazan MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Reading (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the loss of plasma membrane integrity.[4][8] LDH is a stable cytosolic enzyme present in all cell types.[8] When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[8] The assay uses a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which in turn reduces NAD+ to NADH.[9] This NADH is then used to reduce a tetrazolium salt (like WST or INT) into a colored formazan product, which can be measured colorimetrically.[4][9] The amount of color produced is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Caspase-3/7 Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for tissue homeostasis and is often a target for anticancer drugs. A key feature of apoptosis is the activation of a family of proteases called caspases.[10] Caspases-3 and -7 are key "executioner" caspases. This assay utilizes a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a luciferase).[11][12] In apoptotic cells, activated caspase-3 and -7 cleave the DEVD sequence, releasing the reporter and generating a measurable fluorescent or luminescent signal.[5][13] An increase in signal is a direct indicator of apoptosis induction.

Materials and Reagents

Equipment:

  • Biosafety Cabinet (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (with absorbance capabilities at ~570nm and ~490nm, and fluorescence/luminescence for Caspase assay)

  • Multichannel Pipettor and sterile tips

  • Standard laboratory glassware and plasticware (serological pipettes, centrifuge tubes, etc.)

  • Centrifuge (for suspension cells)

  • Orbital Shaker[7]

Cell Lines & Media:

  • Cell Line: Choice depends on the research context. For a general screen, consider:

    • A human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer).[14]

    • A non-cancerous "normal" cell line (e.g., MRC-5 - human lung fibroblast, or L929 - mouse fibroblast) to assess selective toxicity.[15][16]

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

Reagents for Assays:

  • Test Compound: this compound

  • Dimethyl Sulfoxide (DMSO), sterile: For preparing compound stock solution.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • MTT Assay:

    • MTT Reagent (e.g., 5 mg/mL in sterile PBS).

    • Solubilization Solution (e.g., DMSO or 0.01 M HCl in SDS).[6]

  • LDH Assay Kit: (e.g., Pierce LDH Cytotoxicity Assay Kit, Thermo Fisher Scientific).[17]

  • Caspase-3/7 Assay Kit: (e.g., Caspase-Glo® 3/7 Assay, Promega).[5]

Experimental Workflow

The overall experimental process follows a systematic sequence to ensure reproducibility and accuracy.

Workflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_assay Day 2-4: Assay Execution cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells into 96-Well Plate Harvest->Seed Prepare_Tx Prepare Serial Dilutions of Test Compound Add_Tx Add Treatments to Cells Prepare_Tx->Add_Tx Incubate_Tx Incubate (24-72h) Add_Tx->Incubate_Tx Add_Reagent Add Assay Reagent (e.g., MTT, LDH Substrate) Incubate_Tx->Add_Reagent Incubate_Assay Incubate per Protocol Add_Reagent->Incubate_Assay Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_Assay->Read_Plate Calc_Viability Calculate % Viability Read_Plate->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocols

Cell Seeding (Day 0)

Causality: Proper cell density is critical. Too few cells will result in a weak signal and high variability. Too many cells can lead to overgrowth, nutrient depletion, and changes in metabolic rate, confounding the results. The goal is to have cells in the logarithmic growth phase at the time of treatment.[16]

  • Culture cells to ~80-90% confluency in a T-75 flask.

  • For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium. For suspension cells, directly collect them from the flask.

  • Count cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Dilute the cell suspension to the desired seeding density in complete medium. A starting point is typically 5,000-10,000 cells per well (in 100 µL) for a 96-well plate, but this must be optimized for your specific cell line.[18]

  • Pipette 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outermost wells ("edge effect") by filling them with 100 µL of sterile PBS to maintain humidity.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[3]

Compound Treatment (Day 1)
  • Prepare Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in serum-free or low-serum medium to create 2X working concentrations of your desired final concentrations (e.g., from 200 µM down to 0.1 µM).

  • Plate Layout: Design your 96-well plate map to include all necessary controls in triplicate:

    • Test Wells: Cells + various concentrations of the test compound.

    • Vehicle Control: Cells + medium containing the highest concentration of DMSO used in the test wells (e.g., 0.5%). This is crucial to ensure the solvent itself is not toxic.

    • Untreated Control (100% Viability): Cells + medium only.

    • Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin).

    • Blank/Background Control: Medium only (no cells) + assay reagent.

  • Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate 2X working solution to the wells. (Note: Some protocols add a small volume of a concentrated stock directly to the existing media; consistency is key).

  • Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Protocol: MTT Assay
  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize and protect from light.

  • Add MTT: At the end of the incubation period, add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[19]

  • Incubate: Return the plate to the incubator for 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3]

  • Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7] Measure the absorbance at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background noise.

Protocol: LDH Assay (using a commercial kit)
  • Collect Supernatant: At the end of the treatment period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[17]

  • Prepare Controls: Prepare a "Maximum LDH Release" control by adding Lysis Buffer (provided in the kit) to a set of untreated control wells 45 minutes before this step.

  • Add Reaction Mixture: Add the LDH reaction mixture (as per the kit's instructions) to each well of the new plate containing the supernatant.[17]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add the Stop Solution provided in the kit.

  • Read Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

Data Analysis and Presentation

Calculating Percentage Viability (MTT Assay)
  • Correct for Background: Subtract the average absorbance of the blank (media only) wells from all other readings.

  • Calculate Percent Viability: Use the following formula for each concentration:

    % Viability = (Corrected Absorbance of Test Well / Corrected Absorbance of Untreated Control) * 100

Calculating Percentage Cytotoxicity (LDH Assay)
  • Correct for Background: Subtract the absorbance values from the appropriate background controls as per the kit manual.

  • Calculate Percent Cytotoxicity: Use the formula:

    % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Spontaneous Release: LDH activity from untreated control cells.

    • Maximum Release: LDH activity from lysed control cells.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[20]

  • Plot Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal, 4PL - four-parameter logistic curve).[20][21] This is the most accurate method.

  • IC₅₀ Value: The software will calculate the IC₅₀ value from the curve. This value is a key measure of the compound's potency.[22]

Data Presentation Table

Summarize your raw and processed data in a structured table for clarity.

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Corrected Absorbance% ViabilityStd. Deviation
Untreated Control1.2541.2881.2711.251100.0%1.7%
Vehicle (0.5% DMSO)1.2491.2651.2551.23398.6%0.8%
0.11.1981.2211.2051.18895.0%1.2%
1.00.9871.0150.9990.98078.3%1.4%
10.00.6320.6550.6400.62249.7%1.8%
50.00.2100.2250.2180.19815.8%3.6%
100.00.1150.1120.1190.0957.6%3.0%

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  • Al-Samydai, A. et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • ResearchGate. (2023). How to calculate IC50. Available at: [Link]

  • YouTube. (2020). Calculating an IC50 value and its Margin of Error. Available at: [Link]

  • Chou, C. T. et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 183-90. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Bjorling, D. E. et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments, (86), 51347. Available at: [Link]

  • Provost, J. J. & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available at: [Link]

  • Kamadatu, L. & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]

  • Weyermann, J. et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Methods in Molecular Biology, 1601, 19-25. Available at: [Link]

  • Zhang, Y. et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 20(4), 79. Available at: [Link]

  • Seetharaman, S. et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Available at: [Link]

  • Tan, M. L. et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. Available at: [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]

  • Ayazoglu Demir, E. et al. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. Molekuliarnaia biologiia, 55(4), 676-686. Available at: [Link]

  • KnE Publishing. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Available at: [Link]

Sources

MTT assay protocol for assessing 3-(4-Methoxy-2-methylphenyl)benzoic acid effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for Assessing the Cytotoxic Effects of 3-(4-Methoxy-2-methylphenyl)benzoic acid using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cellular effects of this compound, a compound for which extensive biological data may not be available. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps, delving into the causal reasoning behind protocol choices, optimization strategies, and data interpretation. We present a self-validating system, complete with essential controls and preliminary analyses, to ensure the generation of reliable and reproducible data. This application note is designed to empower researchers to confidently assess the potential cytotoxic or anti-proliferative properties of novel chemical entities.

Section 1: The MTT Assay - Core Principles and Scientific Rationale

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Its widespread use in toxicology and drug discovery is due to its simplicity and suitability for high-throughput screening.

The Mechanism of Action: The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into an insoluble purple formazan product.[1][2] This conversion is exclusively carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, within metabolically active, living cells.[3] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[1] The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A lower absorbance reading compared to untreated controls indicates a reduction in metabolic activity, suggesting potential cytotoxicity or an inhibition of cell growth.

It is critical to understand that the MTT assay measures metabolic activity , not cell viability directly. While these parameters are often correlated, certain conditions or compounds can modulate cellular metabolism without causing cell death. Therefore, it is recommended to complement MTT findings with alternative assays that measure different cellular health markers, such as membrane integrity or apoptosis.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Water-Soluble Tetrazolium Salt) MTT->Mitochondria Enters Cell Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Reader Spectrophotometric Reading (OD at ~570 nm) Solubilized->Reader

Caption: Principle of the MTT colorimetric assay.

Section 2: Pre-Assay Considerations for a Novel Compound

When working with a new compound like this compound, several preliminary steps are essential to ensure the assay's validity.

A. Compound Solubility and Stock Preparation: The single most important initial step is to determine the compound's solubility. Insoluble compounds can scatter light, leading to artificially high absorbance readings, and will not be bioavailable to the cells in a predictable manner.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for cell-based assays. If DMSO is not suitable, consider ethanol or other organic solvents, but always test their intrinsic toxicity to your chosen cell line.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. For example, to make a 10 mM stock, dissolve the appropriate mass of this compound in sterile DMSO. Mix thoroughly by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

B. The Indispensable Vehicle Control: The solvent used to dissolve the test compound can itself be toxic to cells at certain concentrations. A vehicle control is an absolute requirement to differentiate the effect of the compound from the effect of the solvent.

  • Definition: The vehicle control consists of cells treated with the same volume and final concentration of the solvent (e.g., DMSO) as the highest concentration used for the test compound, but without the compound itself.

  • Best Practice: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and certainly no higher than 1%, as concentrations above this level are often cytotoxic.

Section 3: Experimental Design and Optimization

A robust MTT assay is built on a foundation of careful optimization. These steps must be performed for each specific cell line to establish a linear and reproducible assay window.[4]

A. Optimization of Cell Seeding Density: The goal is to find a cell density where cells are in an exponential growth phase throughout the experiment and produce a strong, linear absorbance signal.[5]

  • Rationale: Too few cells will yield a low signal-to-noise ratio. Too many cells can become over-confluent, leading to contact inhibition, nutrient depletion, and a non-linear relationship between cell number and absorbance.

  • Protocol:

    • Prepare a serial dilution of your cell suspension.

    • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[5] Include blank wells containing media only.

    • Incubate for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).

    • Perform the MTT assay as described in Section 4.

    • Plot Absorbance (Y-axis) vs. Cell Number (X-axis). Select a seeding density from the linear portion of the curve that provides an absorbance value between 0.75 and 1.25.[5]

Example Seeding Density Optimization Data:

Cell Number per Well Average Absorbance (570 nm) Linearity Recommendation
2,500 0.21 Linear Too low
5,000 0.45 Linear Acceptable
10,000 0.92 Linear Optimal
20,000 1.65 Plateauing Too high

| 40,000 | 1.71 | Plateau | Unsuitable |

B. Experimental Plate Layout: A well-planned plate map is crucial for minimizing errors and ensuring clear data interpretation.

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5DoxDoxDox
B VCVCVCCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5DoxDoxDox
C UntreatedUntreatedUntreatedCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6DoxDoxDox
D UntreatedUntreatedUntreatedCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6DoxDoxDox
E UntreatedUntreatedUntreatedCmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7DoxDoxDox
F UntreatedUntreatedUntreatedCmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7DoxDoxDox
G UntreatedUntreatedUntreatedCmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8DoxDoxDox
H BlankBlankBlankCmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8DoxDoxDox
  • Blank: Media + MTT + Solubilizer (No cells). Used for background subtraction.

  • VC (Vehicle Control): Cells + Media + Max Solvent Conc.

  • Untreated: Cells + Media. Represents 100% viability.

  • Cmpd 1-8: Cells + Media + Test Compound (serial dilutions).

  • Dox (Positive Control): Cells + Media + Known Cytotoxic Agent (e.g., Doxorubicin). Confirms assay is working.

Section 4: Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

A. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 5 mg/mL.[1]

    • Mix thoroughly by vortexing.

    • Sterilize the solution using a 0.22 µm syringe filter.[1]

    • Crucial: Protect the solution from light by wrapping the tube in aluminum foil. Store in aliquots at -20°C for up to 6 months.[1]

  • Solubilization Solution:

    • Option 1 (DMSO): High-purity, anhydrous DMSO is effective and simple to use.

    • Option 2 (SDS-HCl): For harder-to-solubilize formazan, use 10% SDS in 0.01 M HCl.

  • Compound Dilution Series:

    • In a separate dilution plate or tubes, prepare a serial dilution of your this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

B. Assay Workflow:

MTT_Workflow start Start step1 1. Seed Cells (Optimized Density) in 96-Well Plate start->step1 step2 2. Incubate (e.g., 24h for adhesion) step1->step2 step3 3. Treat Cells Add compound dilutions, vehicle, and controls step2->step3 step4 4. Incubate (e.g., 24h, 48h, or 72h) step3->step4 step5 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL stock per 100 µL well) step4->step5 step6 6. Incubate (2-4 hours at 37°C) Protect from light step5->step6 step7 7. Solubilize Formazan Remove media (optional for adherent cells), add 100 µL DMSO step6->step7 step8 8. Shake Plate (15 mins on orbital shaker) step7->step8 step9 9. Read Absorbance (570 nm, with 630 nm reference) step8->step9 end End step9->end

Caption: A step-by-step workflow for the MTT assay.

Detailed Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

  • Cell Treatment: Carefully remove the media and add 100 µL of media containing the appropriate concentrations of this compound, vehicle control, or positive control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[7][8]

  • Formazan Development: Incubate the plate for 2 to 4 hours at 37°C.[5] During this time, viable cells will convert the MTT into visible purple crystals.

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the media without disturbing the formazan crystals or the cell layer. Add 100 µL of DMSO to each well.[6]

    • For Suspension Cells: Centrifuge the plate to pellet the cells, carefully aspirate the supernatant, and then add 100 µL of DMSO.

  • Mixing: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a primary wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. Read the plate within 1 hour.

Section 5: Data Analysis and Interpretation

A. Calculations:

  • Background Subtraction: Calculate the average absorbance of the blank wells. Subtract this value from all other absorbance readings.[6]

  • Calculate Percentage Viability: Use the following formula for each compound concentration:

    % Viability = ( [Absorbance of Treated Cells] / [Absorbance of Vehicle Control Cells] ) x 100 [6]

B. Data Interpretation:

  • High Absorbance: A high absorbance value correlates with a high number of metabolically active cells, indicating high viability.

  • Low Absorbance: A low absorbance value suggests a reduction in metabolic activity, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis). This curve can be used to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the metabolic activity compared to the control.

Section 6: Troubleshooting and Advanced Considerations

Issue Possible Cause(s) Recommended Solution(s)
High Background - Phenol red in media interference.[6]- Contamination.- Compound precipitation.- Use phenol red-free medium for the final MTT incubation step.[6]- Ensure sterile technique.- Check compound solubility; wash cells with PBS before adding MTT.[6]
Low Absorbance - Insufficient cell number.[6]- Short MTT incubation time.- Over-exposure to a highly toxic compound.- Re-optimize seeding density.[6]- Increase MTT incubation time (up to 4 hours).[6]- Test a wider, lower range of compound concentrations.
High Variability - Inconsistent pipetting.- Edge effects (uneven evaporation in outer wells).- Incomplete formazan dissolution.- Use a multichannel pipette; practice consistent technique.[6]- Do not use the outermost wells for experimental samples; fill them with sterile PBS.- Increase shaking time or gently pipette up and down to mix after adding DMSO.

Compound Interference: Be aware that some compounds can chemically reduce MTT or absorb light at the same wavelength as formazan, leading to false results. It is wise to run a control plate with the compound in cell-free media to check for any direct reaction with MTT.[4]

Validation with Orthogonal Assays: To confirm that the observed reduction in metabolic activity is due to cell death, consider validating your results with an alternative method.

  • ATP-based Assays (e.g., CellTiter-Glo®): Measure ATP levels as a direct marker of viable cells. These assays are often faster and more sensitive than MTT.[9]

  • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): Directly measure cell lysis.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase activity): Determine if the compound induces programmed cell death.

Section 7: References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Al-Sadoon, N., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

  • YouTube. MTT Assay. [Link]

  • University of an-Najah. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy 4 methyl Benzoic Acid. [Link]

  • National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • Alojamiento Web UVa. Alternatives to MTT Assay in Cell Viability Assessments. [Link]

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Application Note & Protocols: A Framework for Characterizing the Bioactivity of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Phenotypic-Based Assay Strategy

3-(4-Methoxy-2-methylphenyl)benzoic acid is a novel small molecule with limited characterization in the public domain. An analysis of its core structure, a substituted biphenyl carboxylic acid, reveals similarities to established classes of therapeutic agents. Specifically, the biphenyl moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), and related 2-phenoxybenzoic acid structures have been investigated as potential anti-inflammatory agents.[1] Furthermore, compounds like 3-Methoxy-4-methylbenzoic acid serve as precursors in the synthesis of anti-inflammatory and analgesic drug molecules.[2]

Given the absence of a known biological target, a logical and effective starting point for characterization is a phenotypic-based screening approach. This strategy allows for the unbiased discovery of cellular effects, which can then guide more targeted, mechanistic studies. This application note details a comprehensive, multi-part cell-based assay workflow designed to first establish the cytotoxic profile of this compound and then to investigate its potential anti-inflammatory properties in a well-established cellular model of inflammation.

Part 1: Primary Assay - Establishing the Cytotoxicity Profile

Expertise & Experience: Before assessing any specific therapeutic activity, it is crucial to determine the concentration range at which a compound is toxic to cells. This establishes a "therapeutic window" and ensures that any observed effects in subsequent assays are not simply artifacts of cell death. We will employ two distinct, yet complementary, assays to build a robust cytotoxicity profile: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6][7]

Protocol 1.1: MTT Cell Viability Assay

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen/Strep)

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO₂ humidified incubator.[8]

    • Harvest cells and perform a cell count. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution of the stock solution in serum-free DMEM to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (0.1% DMSO) and untreated cells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[9]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Add 100 µL of Solubilization Solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Principle of the LDH Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme, and its presence in the supernatant is a reliable indicator of compromised cell membrane integrity.[11][12][13]

Protocol 1.2: LDH Cytotoxicity Assay

Materials:

  • Cells and compound treatment setup as described in Protocol 1.1.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich).

  • Lysis Buffer (often included in the kit, e.g., 10X).

  • 96-well flat-bottom plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1.1.

    • Crucially, prepare additional control wells:

      • Maximum LDH Release Control: Treat cells with 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.

      • Spontaneous LDH Release Control: Untreated cells.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Stop Reaction:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation
ParameterDescriptionExample Data (Hypothetical)
IC₅₀ (MTT Assay) The concentration of the compound that reduces the metabolic activity of the cell population by 50%.75 µM
IC₅₀ (LDH Assay) The concentration of the compound that causes 50% of the maximum LDH release.82 µM
Therapeutic Window The concentration range where the compound is not significantly cytotoxic. For subsequent assays, use concentrations well below the IC₅₀ (e.g., < 20 µM).< 20 µM

Part 2: Secondary Assay - Screening for Anti-inflammatory Activity

Expertise & Experience: To model inflammation in vitro, we will use the bacterial endotoxin lipopolysaccharide (LPS). LPS is a potent activator of immune cells, such as macrophages, through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of key inflammatory mediators.[14][15] The RAW 264.7 macrophage cell line is an excellent model for this purpose as it is highly responsive to LPS and maintains many properties of primary macrophages.[16] We will assess the ability of this compound to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines TNF-α and IL-6.

Experimental Workflow for Anti-inflammatory Screening

G cluster_setup Cell Culture & Seeding cluster_incubation Incubation cluster_analysis Analysis of Supernatant seed Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with Test Compound (non-cytotoxic concentrations) seed->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Griess Assay for Nitric Oxide (NO) incubate->griess elisa ELISA for TNF-α & IL-6 incubate->elisa

Caption: Workflow for assessing anti-inflammatory activity.

Protocol 2.1: Measurement of Nitric Oxide (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by activated macrophages. It is unstable and rapidly converts to nitrite in the culture medium. The Griess assay is a colorimetric method that detects the presence of nitrite.

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

    • Pre-treat cells with non-cytotoxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (untreated, LPS only, compound only).

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2.2: Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of a particular protein, such as a cytokine, in a sample. We will measure the levels of TNF-α and IL-6, two pivotal cytokines in the inflammatory response.

Procedure:

  • Sample Collection:

    • Use the cell culture supernatants collected from the same experiment as in Protocol 2.1.

  • ELISA Protocol:

    • Use commercially available ELISA kits for murine TNF-α and IL-6 (e.g., from Thermo Fisher Scientific, Sigma-Aldrich).[1][17]

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Adding standards and samples to a plate pre-coated with a capture antibody.

      • Incubating to allow the cytokine to bind.

      • Washing the plate, then adding a biotinylated detection antibody.

      • Incubating, washing, and then adding a streptavidin-HRP conjugate.

      • Incubating, washing, and adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

Part 3: Mechanistic Insight - NF-κB Signaling Pathway

Expertise & Experience: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it drives the expression of pro-inflammatory genes, including those for NO synthase, TNF-α, and IL-6.[18] A luciferase reporter assay provides a highly sensitive and quantitative method to measure the activation of this pathway.[19][20]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK Signaling Cascade IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB_P P-IκBα (Degradation) IkB->IkB_P NFkB_Nuc NF-κB (Translocation) NFkB->NFkB_Nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Nuc->Genes Transcription Nucleus Nucleus

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Protocol 3.1: NF-κB Luciferase Reporter Assay

Principle: This assay uses cells that have been engineered to contain a reporter gene (luciferase) linked to a DNA sequence that is recognized by NF-κB. When NF-κB is activated and moves to the nucleus, it binds to this sequence and drives the production of the luciferase enzyme. The amount of light produced upon addition of a substrate is directly proportional to NF-κB activity.

Materials:

  • HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter.

  • Dual-luciferase reporter assay system (e.g., from Promega, BPS Bioscience).[19]

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed the NF-κB reporter cells in a white, opaque 96-well plate suitable for luminescence assays.

    • Allow cells to attach overnight.

    • Pre-treat with the test compound for 1 hour, followed by stimulation with an appropriate agonist (e.g., TNF-α for HEK293 cells, LPS for RAW 264.7 cells) for 6-8 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add passive lysis buffer as per the manufacturer's instructions and incubate for 15 minutes.

  • Luminescence Measurement:

    • Transfer the cell lysate to a new opaque plate.

    • Add the luciferase assay reagent (LAR II) and measure the firefly luciferase activity (the NF-κB-driven reporter).

    • Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity (an internal control for transfection efficiency and cell number).

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion and Future Directions

This application note provides a robust, step-by-step framework for the initial characterization of this compound. By first defining its cytotoxic profile, researchers can confidently proceed to investigate its anti-inflammatory properties. The secondary assays proposed here—measuring NO, TNF-α, and IL-6—provide a comprehensive view of its effects on key inflammatory mediators. Finally, the NF-κB reporter assay offers critical insight into a major signaling pathway that may be modulated by the compound. Positive results from this workflow would provide a strong rationale for more advanced studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) analyses.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH . National Institutes of Health. [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech . SPT Labtech. [Link]

  • Cell culture of RAW264.7 cells - Protocols.io . Protocols.io. [Link]

  • Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC - NIH . National Institutes of Health. [Link]

  • LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells - PMC - NIH . National Institutes of Health. [Link]

  • LDH cytotoxicity assay - Protocols.io . Protocols.io. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614 - BPS Bioscience . BPS Bioscience. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem . Srini Chem. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI . National Center for Biotechnology Information. [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes - Redoxis . Redoxis. [Link]

  • PROPAGATION &CULTURING OF RAW264.7 CELLS | Bowdish Lab . McMaster University. [Link]

  • Mechanisms of the lipopolysaccharide‑induced inflammatory response in alveolar epithelial cell/macrophage co‑culture - Spandidos Publications . Spandidos Publications. [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - MDPI . MDPI. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 . Molecular Devices. [Link]

  • Human IL-6 ELISA - Biomedica . Biomedica. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH . National Institutes of Health. [Link]

  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech . RayBiotech. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories . Marin Biologic. [Link]

  • A549 on control is inflammatory ? | ResearchGate . ResearchGate. [Link]

  • Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers . Frontiers. [Link]

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Application Notes & Protocols: 3-(4-Methoxy-2-methylphenyl)benzoic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-methoxy-2-methylphenyl)benzoic acid. This document outlines the synthesis of this key intermediate, its physicochemical properties, and a detailed protocol for its application in the synthesis of a novel antagonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a promising target for the treatment of chronic pain and migraine.

Introduction: The Significance of Biaryl Benzoic Acids in Medicinal Chemistry

Biaryl scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous approved drugs. Their rigid yet tunable nature allows for precise orientation of functional groups to interact with biological targets. Within this class, biaryl benzoic acids are particularly valuable as they can engage in key hydrogen bonding, salt bridge, and π-stacking interactions within protein binding sites. The compound this compound (CAS 1178070-12-6) is an exemplar of this structural class, possessing a desirable substitution pattern that can be exploited for the development of novel therapeutics.[1][2] The methoxy and methyl groups provide handles for modulating lipophilicity, metabolic stability, and target engagement.

While its direct incorporation into a marketed drug is not yet widely documented, its structural motifs are present in a range of biologically active molecules, including antagonists for the TRPM8 channel.[3][4] The TRPM8 channel is a non-selective cation channel that functions as the primary sensor for cold temperatures and is implicated in various pathological conditions, including neuropathic pain.[5] This guide will therefore focus on the synthesis of this compound and its subsequent elaboration into a hypothetical, yet representative, TRPM8 antagonist.

Synthesis of this compound

The most efficient and modular route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This reaction allows for the formation of the key carbon-carbon bond between the two aromatic rings with high yield and functional group tolerance.

Synthetic Workflow

The overall synthetic strategy involves the coupling of methyl 3-bromobenzoate with 4-methoxy-2-methylphenylboronic acid, followed by saponification of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow A Methyl 3-bromobenzoate C Methyl 3-(4-methoxy-2-methylphenyl)benzoate A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C B 4-Methoxy-2-methylphenylboronic acid B->C D This compound C->D 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) Antagonist_Synthesis cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling A This compound B Acyl Chloride Intermediate A->B SOCl₂, Toluene, Reflux D TRPM8-Antagonist-42 B->D Et₃N, DCM, 0 °C to RT C L-Alaninamide HCl C->D

Sources

Application Notes and Protocols for 3-(4-Methoxy-2-methylphenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(4-Methoxy-2-methylphenyl)benzoic acid is a novel chemical entity for the purposes of this guide. The applications and protocols described herein are based on established principles of medicinal chemistry and data from structurally related analogs. This document is intended for research and development purposes only.

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its inherent conformational flexibility allows for optimal positioning of substituents to engage with receptor binding pockets. When coupled with a carboxylic acid group, the resulting biphenyl carboxylic acid scaffold presents a versatile platform for developing novel therapeutics.[1][2] The carboxylic acid moiety often serves as a critical pharmacophore, participating in key hydrogen bonding interactions with target proteins, and can enhance the pharmacokinetic properties of a molecule.[1]

This guide focuses on the potential medicinal chemistry applications of a specific, yet underexplored, biphenyl carboxylic acid derivative: This compound . The strategic placement of a methoxy and a methyl group on one of the phenyl rings introduces unique electronic and steric features that can be exploited for targeted drug design. The methoxy group, a common substituent in many approved drugs, can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[3] Similarly, the methyl group can modulate lipophilicity and steric interactions within the binding pocket.

Based on the extensive body of literature surrounding structurally similar compounds, this document will explore the potential of this compound as a lead compound in two key therapeutic areas: oncology and anti-inflammatory medicine. We will provide detailed, field-proven protocols for the synthesis and biological evaluation of this compound and its analogs.

Synthetic Strategy: Accessing the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of this compound can be efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope, making it a workhorse in modern organic synthesis.

The logical disconnection for the synthesis of our target compound involves the coupling of a boronic acid derivative with an aryl halide. A plausible and efficient route would involve the reaction of 3-iodobenzoic acid with (4-methoxy-2-methylphenyl)boronic acid.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System 3-Iodobenzoic_acid 3-Iodobenzoic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3-Iodobenzoic_acid->Suzuki_Coupling Boronic_acid (4-Methoxy-2-methylphenyl)boronic acid Boronic_acid->Suzuki_Coupling Pd_catalyst Pd(PPh3)4 Pd_catalyst->Suzuki_Coupling Base Base (e.g., Na2CO3) Base->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound using a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Iodobenzoic acid

  • (4-Methoxy-2-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-iodobenzoic acid (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Area 1: Oncology

The biphenyl scaffold is a common feature in a variety of anticancer agents.[2][4] Derivatives of biphenyl carboxylic acid have shown promise as inhibitors of various cancer-related targets. For instance, some analogs have been investigated as allosteric inhibitors of EGFR tyrosine kinase, a key player in many cancers.[5] The structural features of this compound make it an interesting candidate for evaluation as a potential anticancer agent.

Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

Based on the activity of structurally related compounds, we hypothesize that this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The methoxy and methyl groups can influence the compound's binding affinity and selectivity for specific protein kinases or other cancer-related targets.

G Compound 3-(4-Methoxy-2-methylphenyl) benzoic acid Target Cancer-Related Protein Target (e.g., Kinase) Compound->Target Pathway Inhibition of Proliferation Pathway Target->Pathway Inhibition Apoptosis Induction of Apoptosis Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Hypothesized mechanism of anticancer activity.

Protocol 2: In Vitro Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Application Area 2: Anti-inflammatory Drug Development

Biphenyl derivatives are also well-represented in the field of anti-inflammatory drug discovery.[2][7] The structural similarity of some biphenyl compounds to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential to modulate inflammatory pathways.

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of this compound could be mediated through the inhibition of key enzymes or signaling proteins involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or various cytokines.

Protocol 3: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation

The inhibition of protein denaturation is a well-established method for screening for in vitro anti-inflammatory activity.[1][8] Denaturation of proteins is a hallmark of inflammation, and compounds that can prevent this process are considered to have potential anti-inflammatory effects.

Materials:

  • Bovine serum albumin (BSA)

  • This compound (dissolved in a suitable solvent like ethanol or DMSO)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of BSA solution (5% w/v), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Control and Standard: Prepare a control group containing the BSA solution and PBS without the test compound. Prepare a standard group with diclofenac sodium at the same concentrations as the test compound.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Quantitative Data from Structurally Related Analogs

While specific data for this compound is not available, the following table presents IC₅₀ values for structurally related biphenyl carboxylic acid derivatives from the literature to provide a comparative context for potential activity.

Compound/AnalogTarget/AssayCell Line/SystemIC₅₀ (µM)Reference
Benzyloxy-substituted biphenyl carboxylic acidAnticancerMCF-7 (Breast Cancer)9.92 ± 0.97[9]
Benzyloxy-substituted biphenyl carboxylic acidAnticancerMDA-MB-231 (Breast Cancer)9.54 ± 0.85[9]
2-hydroxy-4-methoxy-substituted benzamideAnticancerMCF-7 (Breast Cancer)3.1[10]
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideAnti-inflammatoryCarrageenan-induced paw edema-[7]

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold, exemplified by the novel structure of this compound, holds significant promise for the development of new therapeutic agents. The strategic incorporation of methoxy and methyl substituents provides a framework for fine-tuning the pharmacological properties of this class of compounds. The protocols detailed in this guide offer a robust starting point for the synthesis and in vitro evaluation of this compound and its analogs as potential anticancer and anti-inflammatory agents.

Further investigations should focus on expanding the structure-activity relationship (SAR) by synthesizing a library of derivatives with modifications to the substitution pattern on both phenyl rings. Promising compounds identified from in vitro screens should be advanced to more complex cellular assays, in vivo animal models, and detailed pharmacokinetic and toxicological studies to fully elucidate their therapeutic potential.

References

  • Dizdarevic, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153. [Link]

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  • Kumar, A., et al. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 6(2), 35-39.
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  • Sashidhara, K. V., et al. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 55(11), 5437-5446.
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  • CP Lab Safety. (n.d.). 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid, min 95%, 5 grams. Retrieved from [Link]

  • Bouhlali, E. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 145-152.
  • Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • PubChem. (n.d.). 4'-Methoxy-biphenyl-3-carboxylic acid. Retrieved from [Link]

  • Abida, et al. (2020). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 18(3), 154. [Link]

  • Shihab, W., et al. (2022). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 29(25), 4436-4453.
  • Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 194-200.
  • Gedda, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI.
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Sources

Application Note: A Robust Protocol for the Esterification of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient esterification of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active molecules and advanced materials. Recognizing the potential for steric hindrance from the ortho-methyl group on the biaryl scaffold, this guide focuses on the Steglich esterification method. This choice is predicated on its mild reaction conditions and high tolerance for sterically demanding substrates. We will provide a step-by-step methodology, explain the rationale behind each experimental choice, and offer guidance on reaction monitoring and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of esters derived from this versatile benzoic acid derivative.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals, agrochemicals, and materials. Esters often exhibit improved pharmacokinetic properties, such as enhanced cell membrane permeability and reduced irritation, compared to their parent carboxylic acids. This compound is a valuable building block, incorporating a biphenyl motif with functional groups amenable to further chemical modification.[1] However, the presence of the 2-methyl substituent on the phenyl ring introduces steric bulk around the carboxylic acid moiety, which can impede traditional acid-catalyzed esterification methods like the Fischer-Speier reaction.[2]

To overcome this challenge, we present a protocol based on the Steglich esterification . This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylaminopyridine) (DMAP).[3] The Steglich esterification proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups and particularly effective for sterically hindered substrates.[3][4]

Mechanistic Rationale: The Steglich Esterification

The efficacy of the Steglich esterification lies in the in-situ activation of the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] In the presence of DMAP, this intermediate is then converted to an even more reactive N-acylpyridinium salt. This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of a stable urea byproduct (dicyclohexylurea (DCU) if DCC is used, or a water-soluble urea with EDC).[5]

Experimental Workflow Diagram

workflow Steglich Esterification Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine carboxylic acid, alcohol, and DMAP in DCM cooling Cool reaction mixture to 0 °C reagents->cooling edc_add Add EDC·HCl portion-wise cooling->edc_add stir Stir at room temperature (Monitor by TLC) edc_add->stir filter Filter off urea byproduct (if DCC is used) wash Aqueous wash (HCl, NaHCO3, brine) stir->wash filter->wash If applicable dry Dry organic layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the Steglich esterification of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound242.271.0242 mgStarting material
Methanol (MeOH)32.041.561 µLAnhydrous grade recommended
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)191.701.2230 mgWater-soluble carbodiimide; easier removal of urea byproduct.[5]
4-(Dimethylaminopyridine) (DMAP)122.170.112 mgNucleophilic catalyst
Dichloromethane (DCM)--10 mLAnhydrous grade
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), methanol (61 µL, 1.5 mmol), and 4-(dimethylaminopyridine) (12 mg, 0.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the coupling agent.

  • Addition of Coupling Agent: While stirring at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (230 mg, 1.2 mmol) to the reaction mixture in one portion.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the ester product indicates reaction completion.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M hydrochloric acid (2 x 15 mL) to remove unreacted DMAP and any remaining EDC-related byproducts.

    • Saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid.

    • Brine (1 x 15 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Self-Validating Systems and Trustworthiness

The protocol is designed to be self-validating through several key checkpoints:

  • TLC Monitoring: Provides real-time, qualitative assessment of the reaction's progress, allowing for informed decisions on reaction time.

  • Aqueous Work-up: The specific washing steps are designed to systematically remove unreacted reagents and byproducts, ensuring a cleaner crude product. The use of a water-soluble carbodiimide like EDC simplifies this process significantly compared to DCC, where the insoluble DCU byproduct requires filtration.[5]

  • Spectroscopic Analysis: The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts in the NMR spectrum (e.g., the appearance of a singlet corresponding to the methyl ester protons) provide definitive confirmation of successful esterification.

Causality Behind Experimental Choices

  • Choice of EDC over DCC: While both are effective, EDC and its corresponding urea byproduct are water-soluble, which greatly simplifies the purification process by eliminating the need for filtration of the often-problematic dicyclohexylurea (DCU).[5]

  • Use of Catalytic DMAP: DMAP is a superior acylation catalyst compared to other bases due to the high reactivity of the N-acylpyridinium intermediate it forms. This is particularly important for overcoming the steric hindrance of the substrate.[3]

  • Reaction at 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial rate of reaction and minimize potential side reactions. Allowing it to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.

  • Stoichiometry: A slight excess of the alcohol and coupling agent is used to ensure complete consumption of the limiting carboxylic acid, driving the reaction towards the product side.

Conclusion

The Steglich esterification protocol detailed in this application note offers a reliable and efficient method for the synthesis of esters from the sterically hindered this compound. The mild reaction conditions, coupled with a straightforward work-up procedure, make this a highly practical and scalable method for researchers in drug discovery and materials science. By understanding the mechanistic principles and the rationale behind the experimental design, scientists can confidently apply and adapt this protocol to their specific synthetic needs.

References

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  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

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Application Notes and Protocols for the Amidation of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. Amides are prevalent in a vast array of pharmaceuticals and biologically active molecules. The synthesis of amides from carboxylic acids and amines is therefore a critical transformation. This guide provides detailed application notes and protocols for the amidation of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a biaryl carboxylic acid scaffold that presents unique synthetic challenges.

The structure of this compound incorporates significant steric hindrance around the carboxylic acid functionality due to the ortho-methyl group on one of the phenyl rings. This steric congestion can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields and incomplete reactions with standard amidation methods[1][2]. Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is paramount for achieving successful and high-yielding amidations with this substrate.

This document outlines robust protocols employing state-of-the-art coupling reagents, explains the mechanistic rationale behind the chosen methodologies, and provides troubleshooting guidance to overcome the challenges associated with this sterically hindered system.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, often leading to side reactions. Modern amidation reactions rely on "coupling reagents" to activate the carboxylic acid. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the amine nucleophile to furnish the desired amide[3].

Commonly used coupling reagents include carbodiimides (like EDC and DCC) and phosphonium or uronium/guanidinium salts (like HBTU, HATU, and PyBOP)[4][5]. To enhance reaction rates and suppress side reactions, particularly racemization in the case of chiral substrates, additives such as 1-hydroxybenzotriazole (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are often employed[4][6][7]. These additives act as acyl-transfer agents, forming active esters that are more reactive than the initial activated species and less prone to side reactions[6].

Recommended Protocols for Amidation

Given the sterically hindered nature of this compound, the use of potent coupling reagents is highly recommended. Below are two reliable protocols that have proven effective for challenging amide bond formations.

Protocol 1: HATU-Mediated Amidation

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium-based coupling reagent, particularly for sterically demanding substrates. Its reactivity is enhanced by the presence of the HOAt moiety within its structure, which leads to the formation of a highly reactive O-acylisourea intermediate that rapidly converts to the HOAt active ester, minimizing side reactions[5].

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound (1.0 eq) and amine (1.1 eq) in anhydrous DMF or DCM. B Add HATU (1.2 eq) and a non-nucleophilic base, e.g., DIPEA (2.0-3.0 eq). A->B Sequential Addition C Stir the reaction mixture at room temperature for 4-24 hours. B->C D Monitor reaction progress by TLC or LC-MS. C->D Periodic Sampling E Dilute with ethyl acetate and perform aqueous wash (e.g., sat. NaHCO₃, brine). F Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. E->F G Purify the crude product by flash column chromatography. F->G

Caption: Workflow for HATU-mediated amidation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

  • Add HATU (1.2 eq) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: HATU Protocol Parameters

ComponentStoichiometry (eq)Purpose
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
HATU1.2Coupling reagent for carboxylic acid activation
DIPEA2.0 - 3.0Non-nucleophilic base to neutralize generated acids and facilitate coupling
Solvent-Anhydrous DMF or DCM
Protocol 2: EDC/HOBt-Mediated Amidation

A more classical and cost-effective approach involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with HOBt. EDC activates the carboxylic acid, and HOBt serves as an additive to form an active ester, which enhances the reaction rate and minimizes potential side reactions[6][7][8].

General Mechanism of Carbodiimide/HOBt Coupling:

G RCOOH R-COOH Active_Intermediate O-Acylisourea (Active Intermediate) RCOOH->Active_Intermediate + EDC EDC EDC HOBt_Ester HOBt Active Ester Active_Intermediate->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide (Product) HOBt_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amidation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq)[8].

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution[8].

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours[8].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time)[8].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: EDC/HOBt Protocol Parameters

ComponentStoichiometry (eq)Purpose
This compound1.0Carboxylic acid substrate
Amine1.1Nucleophile
EDC1.2Carbodiimide coupling reagent
HOBt1.2Additive to form active ester and suppress side reactions
DIPEA2.0Non-nucleophilic base
Solvent-Anhydrous DMF or DCM

Troubleshooting and Alternative Approaches

The primary challenge in the amidation of this compound is its steric hindrance[1][2][9]. If the recommended protocols result in low yields or incomplete conversion, consider the following strategies:

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically hindered substrates. However, this should be done cautiously as it can also promote side reactions.

  • Alternative High-Potency Reagents: If HATU is not effective, consider using even more potent coupling reagents. COMU, for instance, is a third-generation uronium salt that often shows superior performance to HATU, especially for difficult couplings[4].

  • Acid Chloride Formation: A more traditional but highly effective method for hindered systems is to first convert the carboxylic acid to the more reactive acid chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the amine, typically in the presence of a base like triethylamine or pyridine, to form the amide. This two-step process often provides excellent yields where direct coupling methods fail.

  • Solvent Choice: While DMF and DCM are standard, exploring other solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) may be beneficial.

  • Alternative Catalysts: For certain applications, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids, including some sterically hindered cases, often under solvent-free conditions at elevated temperatures[9].

Conclusion

The successful amidation of the sterically hindered this compound requires careful selection of potent coupling reagents and optimized reaction conditions. The use of powerful uronium-based reagents like HATU is a primary recommendation due to their high reactivity and efficiency in challenging cases. The more traditional EDC/HOBt system offers a viable, cost-effective alternative. Should these methods prove insufficient, conversion to the corresponding acid chloride provides a robust, albeit two-step, pathway to the desired amides. By understanding the principles of amide bond formation and the specific challenges posed by this substrate, researchers can effectively synthesize a diverse range of amide derivatives for applications in drug discovery and materials science.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Coupling Reagents. Aapptec Peptides. [Link]

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  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]

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  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. National Center for Biotechnology Information. [Link]

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  • Interview Ready? Learn These 14 Vital Acid Amine Coupling Reagents!. YouTube. [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

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Application Note & Protocols: High-Throughput Kinase Profiling of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, they represent one of the most important target families for drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the novel small molecule, 3-(4-Methoxy-2-methylphenyl)benzoic acid, against a broad panel of protein kinases. We will detail the scientific rationale, provide validated, step-by-step protocols for compound handling, primary screening, and dose-response analysis, and offer expert guidance on data interpretation. The methodologies described herein are designed to establish a robust selectivity profile, a critical step in evaluating the therapeutic potential and potential off-target liabilities of a candidate inhibitor.

The Imperative of Kinase Selectivity Profiling

The human genome encodes over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] While this conservation allows for the development of broad-spectrum inhibitors, therapeutic advancement often requires high selectivity to maximize on-target efficacy while minimizing toxicity due to off-target effects.[3] Therefore, the initial step in characterizing any potential kinase inhibitor is to evaluate its activity and selectivity across a diverse representation of the human kinome.[3] This process, known as kinase profiling or screening, is vital for:

  • Identifying Primary Targets: Uncovering the primary kinase(s) that the compound potently inhibits.

  • Revealing Off-Target Liabilities: Identifying unintended interactions with other kinases, which could lead to adverse side effects.[3]

  • Guiding Structure-Activity Relationship (SAR) Studies: Providing crucial data to medicinal chemists for optimizing compound potency and selectivity.

  • Elucidating Mechanism of Action: Offering initial insights into the biological pathways modulated by the compound.

This guide establishes a phased screening strategy to systematically build a comprehensive selectivity profile for this compound.

Compound Management and Preparation for Screening

The integrity of screening data is fundamentally dependent on the proper handling and preparation of the test compound. Inconsistent solubility or inaccurate concentration determination can lead to unreliable and irreproducible results.

Protocol 2.1: Preparation of Compound Stock and Assay-Ready Plates

  • Solubility Assessment:

    • Begin by assessing the solubility of this compound in 100% Dimethyl Sulfoxide (DMSO), the most common solvent for small molecule screening.

    • Visually inspect the solution for any precipitation. If solubility is poor, alternative solvents should be explored, though DMSO is standard for most automated screening platforms.

  • Master Stock Preparation:

    • Accurately weigh a sufficient amount of the compound and dissolve it in 100% DMSO to create a high-concentration master stock, typically 10-50 mM.

    • Ensure complete dissolution by gentle vortexing or sonication. Store this master stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Intermediate and Assay-Ready Plates:

    • For a primary screen at a single concentration (e.g., 10 µM), prepare an intermediate dilution plate.

    • From the master stock, create a 1 mM intermediate stock in DMSO.

    • Using an automated liquid handler or calibrated multichannel pipette, perform a final dilution into the kinase assay buffer. Causality: The final concentration of DMSO in the assay well must be carefully controlled (typically ≤1%) as higher concentrations can inhibit kinase activity and interfere with assay detection technologies.[4]

    • For dose-response plates, perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO before the final dilution into assay buffer. This ensures a consistent final DMSO concentration across all wells.

Selecting the Optimal Kinase Assay Technology

A variety of biochemical assay formats are available to measure kinase activity, each with distinct principles, advantages, and limitations.[3] The choice of technology depends on factors like throughput requirements, the nature of the kinase and substrate, and cost.[2][5]

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) from ATP to a substrate.[6][7][8]Considered the "gold standard" for direct activity measurement; highly sensitive and versatile for various substrates (peptides, proteins, lipids).[5][6][9]Requires handling and disposal of radioactive materials; lower throughput and not easily automated.[5]
Fluorescence-Based Detects changes in fluorescence properties (e.g., intensity, polarization, or resonance energy transfer) upon substrate phosphorylation.High-throughput, amenable to automation, non-radioactive, and offered in many ready-to-use kits.[2][10]Prone to interference from fluorescent compounds; may require specific antibodies or modified substrates.[11]
Luminescence-Based Measures the amount of ATP remaining in the reaction after phosphorylation using a luciferase/luciferin system.[2]Homogeneous "add-and-read" format; high signal-to-noise ratio and excellent for HTS.[2][5]Indirect measurement of kinase activity; can be susceptible to interference from compounds that affect luciferase.
Label-Free Detects phosphorylation via mass spectrometry or electrochemical biosensors without the need for labels.[12][13]Measures unmodified substrates, providing a more physiologically relevant context; reduces artifacts from labels.[13]Lower throughput; requires specialized and expensive instrumentation.

For large-scale kinase panel screening, fluorescence and luminescence-based assays offer the best balance of throughput, sensitivity, and operational efficiency.[2][5] This guide will focus on a protocol adapted from fluorescence-based principles, such as those that quantify the ADP generated during the kinase reaction.[10]

A Phased Strategy for Kinase Profiling

A logical, multi-phase approach ensures efficient use of resources and yields a comprehensive understanding of the compound's activity.

G cluster_0 Phase 1: Discovery & Selectivity cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism & Validation PrimaryScreen Primary Screen (e.g., >200 Kinases @ 10 µM) HitSelection Hit Identification (Inhibition > 50-70%) PrimaryScreen->HitSelection Data Analysis DoseResponse Dose-Response Assay (10-point IC50 Curve) HitSelection->DoseResponse Advance Hits PotencyRank Rank Hits by Potency (IC50) DoseResponse->PotencyRank Curve Fitting MoA Mechanism of Action Studies (e.g., ATP Competition Assay) PotencyRank->MoA Prioritize Potent Hits Cellular Cell-Based Target Engagement MoA->Cellular Validation

Figure 1: A multi-phase workflow for kinase inhibitor profiling.

Protocol: Primary Screening Using an ADP-Quantification Assay

This protocol is based on the principle of detecting the universal byproduct of a kinase reaction, ADP.[10] The generated ADP is converted through a coupled enzyme reaction into a fluorescent or luminescent signal.[10]

5.1. Materials and Reagents

  • This compound in a 384-well assay-ready plate

  • Recombinant Kinases (from a commercial vendor like Reaction Biology, Eurofins DiscoverX, or Sino Biological)[9][10][14]

  • Kinase-specific peptide substrates

  • Kinase Assay Buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP solution at a concentration appropriate for each kinase (often at or near the Km value)

  • Positive Control Inhibitor (e.g., Staurosporine for broad-spectrum, or a known specific inhibitor for the kinase being tested)[10]

  • ADP-detection reagent kit (e.g., ADP-Glo™, ADP Hunter™)[10]

  • 384-well, low-volume, white assay plates (for luminescence) or black plates (for fluorescence)

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of detecting fluorescence or luminescence

5.2. Experimental Procedure

The following procedure is a generalized "add-and-read" workflow common for HTS.[11]

G A 1. Dispense Compound/Controls (25 nL of 10 mM stock for 10 µM final) B 2. Add Kinase + Substrate Mix (5 µL) A->B C 3. Incubate at RT (e.g., 15 min) Allows compound-kinase binding B->C D 4. Initiate Reaction with ATP (5 µL) C->D E 5. Incubate at RT (e.g., 60 min) Phosphorylation occurs D->E F 6. Add Detection Reagent (10 µL) Stops reaction & starts detection E->F G 7. Incubate at RT (e.g., 30-60 min) Signal develops F->G H 8. Read Plate (Fluorescence/Luminescence) G->H

Figure 2: Workflow for a typical homogeneous kinase screening assay.

  • Plate Setup: Design the 384-well plate map to include:

    • Test Wells: this compound at the final desired concentration (e.g., 10 µM).

    • Negative Control (0% Inhibition): Wells containing only DMSO vehicle (e.g., 0.1%). This represents maximum kinase activity.[9]

    • Positive Control (100% Inhibition): Wells containing a known inhibitor at a concentration sufficient for complete inhibition. This represents minimum kinase activity.[9]

  • Reagent Addition: Following the workflow in Figure 2, add reagents to the appropriate wells of the 384-well plate. It is critical to prepare master mixes of the Kinase/Substrate and ATP solutions to minimize well-to-well variability.[15]

  • Kinase Reaction Incubation: The incubation time for the kinase reaction (Step 5) is critical. It should be within the linear range of the reaction, where product formation is proportional to time and enzyme concentration. This is determined during assay development.

  • Signal Detection: After the final incubation with the detection reagent, read the plate on a compatible microplate reader.

Protocol: IC₅₀ Determination for Validated Hits

For kinases where inhibition in the primary screen exceeds a predefined threshold (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Prepare Dose-Response Plate: Prepare a serial dilution of this compound in DMSO. A common format is a 10-point, 1:3 dilution series, starting from a top concentration of 50-100 µM.

  • Run the Assay: Perform the kinase assay as described in Section 5.2, but use the serially diluted compound instead of a single concentration.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition relative to the high (DMSO) and low (positive control) controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl))

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

Data Interpretation and Presentation

The output of the screening campaign should be a clear, quantitative summary of the compound's activity across the kinase panel.

Table 1: Hypothetical Primary Screening Results (@ 10 µM) This table summarizes the percent inhibition of this compound against a selection of kinases. Hits for IC₅₀ follow-up are identified.

Kinase FamilyKinase Target% Inhibition @ 10 µMFollow-up for IC₅₀?
Tyrosine Kinase ABL112.5No
EGFR8.2No
FLT3 92.1 Yes
JAK2 78.5 Yes
Ser/Thr Kinase AKT15.5No
CDK221.0No
ROCK1 85.4 Yes
PKA3.1No

Table 2: Hypothetical IC₅₀ Follow-up Results This table presents the determined potency for the hits identified in the primary screen.

Kinase TargetIC₅₀ (nM)
FLT385
JAK21,250
ROCK1450

Interpretation: Based on this hypothetical data, this compound is a potent and selective inhibitor of FLT3, with weaker activity against ROCK1 and JAK2. The significant difference between the IC₅₀ for FLT3 and other kinases suggests a favorable selectivity profile. These results would warrant further investigation into the compound's mechanism of action against FLT3 and its potential therapeutic application in FLT3-driven malignancies.[16]

Conclusion

This application note provides a comprehensive framework for the systematic kinase profiling of this compound. By employing a phased strategy that moves from a broad primary screen to quantitative potency determination, researchers can efficiently build a detailed selectivity map. This data is essential for making informed decisions in the drug discovery pipeline, guiding lead optimization efforts, and ultimately assessing the therapeutic potential of a novel chemical entity. The protocols and principles outlined herein are grounded in established industry best practices and are designed to generate robust, reliable, and actionable data.

References
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian & A. Grossman (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Enzymlogic. (n.d.). Drug Discovery CRO – Kinetic Profiling Expertise. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Cho, H., Lee, C. S., & Kim, T. H. (2021). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. MDPI. Retrieved from [Link]

  • Roskoski, R. Jr. (2003). Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Retrieved from [Link]

  • ResearchGate. (2023, July). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Sng, N. C., et al. (2019). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. PubMed Central. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022, September 1). What is the role of radioactive labelled ATP in kinase activity assay?. Retrieved from [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • BioSpace. (2026, January 21). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Retrieved from [Link]

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

  • DeMali, K. A., & Kazlauskas, A. (2013). A high-throughput radiometric kinase assay. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Lo, Y. C., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Retrieved from [Link]

  • Sutto, L., & D'Abramo, M. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. PubMed Central. Retrieved from [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. Retrieved from [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. Retrieved from [Link]

  • NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]

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Application Notes and Protocols for Antimicrobial Activity Testing of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, serving as crucial preservatives in the food and pharmaceutical industries.[1][2] The core mechanism of their antimicrobial action is attributed to the disruption of the microbial cell's internal pH homeostasis.[1][3] The undissociated, lipophilic form of the acid penetrates the cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons and acidifying the intracellular environment.[1][3] This acidification disrupts essential metabolic pathways and ultimately inhibits microbial growth.[1]

The therapeutic landscape is continually challenged by the rise of antimicrobial resistance, necessitating the exploration of novel chemical entities. Substituted benzoic acid derivatives, such as 3-(4-Methoxy-2-methylphenyl)benzoic acid, represent a promising class of compounds for new drug development. The nature and position of substituents on the phenyl ring can significantly influence the compound's lipophilicity, acidity (pKa), and steric properties, thereby modulating its antimicrobial efficacy and spectrum of activity.[4] For instance, methoxy and methyl groups can alter the electronic and hydrophobic character of the molecule, potentially enhancing its ability to interact with and penetrate microbial membranes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial activity of this compound. These protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6]

Section 1: Preliminary Assessment via Agar-Based Diffusion Methods

Agar diffusion methods provide a qualitative or semi-quantitative initial screening of the antimicrobial activity of a compound. These methods are cost-effective and allow for the simultaneous testing of multiple microbial strains.[7] The principle relies on the diffusion of the test compound from a point source through an agar medium seeded with a standardized microbial inoculum. The resulting zone of growth inhibition around the source is indicative of the compound's antimicrobial activity.[8]

Agar Well Diffusion Protocol

The agar well diffusion method is particularly suitable for testing the antimicrobial activity of soluble compounds.[9]

Rationale: This method allows for a direct application of a known concentration of the test compound into the agar, providing a clear visual of the inhibition zone.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[8] Ensure the final depth of the agar in 90 mm Petri dishes is approximately 4 mm.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate of the test microorganism, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.[10]

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[10]

  • Well Creation:

    • Allow the inoculated plates to dry for 5-15 minutes.

    • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[11]

  • Compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[11]

    • Include a solvent control (well with only the solvent) and a positive control (a known antibiotic).

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare MHA Plates A1 Inoculate MHA Plates P1->A1 P2 Standardize Microbial Inoculum (0.5 McFarland) P2->A1 A2 Create Wells in Agar A1->A2 A3 Add Test Compound & Controls A2->A3 A4 Incubate Plates A3->A4 R1 Measure Zone of Inhibition (mm) A4->R1

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, defined as a ≥99.9% reduction in the initial inoculum. [12][13] Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required for cell death (bactericidal activity). This distinction is crucial in clinical settings, especially for treating infections in immunocompromised patients. [12] Step-by-Step Methodology:

  • Perform MIC Assay: Following the determination of the MIC as described in section 2.1.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [13]

Section 3: Data Presentation and Quality Control

Data Presentation:

Summarize the quantitative data in a clear and structured table.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213641282 (Bactericidal)
Escherichia coliATCC 25922128>512>4 (Bacteriostatic)
Pseudomonas aeruginosaATCC 27853256>512>2 (Bacteriostatic)
Candida albicansATCC 9002832642 (Bactericidal)

Note: The data presented in this table are hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. [13] Quality Control:

To ensure the validity and accuracy of the results, strict quality control measures must be implemented.

  • Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) in each assay. [14]* Media and Reagents: Use media and reagents from reputable suppliers and prepare them according to standardized protocols.

  • Inoculum Density: The final inoculum concentration is a critical variable and must be carefully controlled.

  • Incubation Conditions: Maintain consistent incubation temperatures and durations.

  • Proficiency Testing: Laboratories should participate in proficiency testing programs to ensure the accuracy of their testing methods. [10]

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data that will be instrumental in advancing this and other novel compounds through the drug discovery and development pipeline. The initial screening with agar diffusion followed by quantitative MIC and MBC determination will provide a comprehensive profile of the compound's antimicrobial potential.

References

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024). Retrieved from [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2023). ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Clinical Breakpoint Tables. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (n.d.). Archives of Microbiology and Immunology. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). The Pharma Innovation Journal. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H- quinazolin-4-one (3) Via N-(3- methoxyphenyl)-methyl dithiocarbamic acid (2). (2022). Magna Scientia Advanced Research and Reviews. Retrieved from [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Determination of minimum inhibitory concentrations. (n.d.). PubMed. Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux. Retrieved from [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Retrieved from [Link]

  • Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

The most common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis.[1] Our guide will focus on troubleshooting and optimizing this specific pathway.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

Experiencing lower than expected yields can be frustrating. This guide will walk you through a systematic approach to identify and resolve the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Step 1: Reagent Quality and Stoichiometry

The quality and ratio of your starting materials are critical. Impurities or incorrect stoichiometry can significantly impact the reaction outcome.

Question: My reaction is sluggish or incomplete, and the yield is low. What should I check first?

Answer: Start by verifying the quality and stoichiometry of your reagents.

  • Boronic Acid Quality: 4-Methoxy-2-methylphenylboronic acid can be susceptible to degradation. Ensure it is pure and has been stored under appropriate conditions (cool, dry, and away from light). Consider running a purity check (e.g., NMR or melting point) if you suspect degradation.

  • Aryl Halide Purity: The purity of your 3-bromobenzoic acid (or other aryl halide) is equally important. Impurities can interfere with the catalyst.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. Ensure your measurements are accurate.

Step 2: Catalyst and Ligand Issues

The palladium catalyst and its corresponding ligand are the heart of the Suzuki-Miyaura reaction.[2] Problems with the catalytic system are a frequent source of low yields.

Question: I've confirmed my starting materials are pure and the stoichiometry is correct, but the yield is still poor. What's next?

Answer: Investigate your catalytic system.

  • Catalyst Activity: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture.[2] Use fresh catalyst or ensure your current batch has not been improperly stored. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is efficient under your reaction conditions.

  • Ligand Selection: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky and electron-rich ligands often give better results.[3] If you are using a standard ligand like triphenylphosphine (PPh₃) and observing low yields, consider switching to a more specialized ligand.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side reactions and purification challenges. Typical loadings range from 0.5 to 5 mol%. If you suspect catalyst deactivation, a modest increase in loading might be beneficial.

Step 3: Reaction Conditions

Optimizing reaction parameters such as solvent, base, temperature, and atmosphere is key to a successful synthesis.[4][5]

Question: My catalyst system seems fine, but the reaction is not proceeding as expected. What environmental factors should I consider?

Answer: Carefully evaluate and optimize your reaction conditions.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate. A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.[2] Ensure your solvent is properly degassed to remove oxygen, which can deactivate the catalyst.

  • Base Selection: The base is required to activate the boronic acid.[2] Common choices include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can impact the reaction, so you may need to screen different bases to find the optimal one for your specific substrates.

  • Temperature Control: Suzuki-Miyaura reactions are typically run at elevated temperatures (e.g., 80-110 °C).[6] If the reaction is slow, a moderate increase in temperature may help. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[7] Ensure your glassware is oven-dried and the system is properly purged.

Step 4: Work-up and Purification

Loss of product during the work-up and purification steps can also contribute to low overall yields.

Question: The reaction seems to have gone to completion according to TLC/LC-MS, but my isolated yield is low. What could be happening?

Answer: Review your work-up and purification procedures.

  • Extraction: Ensure you are using the appropriate solvent and pH for the extraction of your product. This compound is acidic and will be in the aqueous layer under basic conditions. Acidification is necessary to protonate the carboxylic acid, allowing for its extraction into an organic solvent.

  • Purification: If using column chromatography, select a suitable solvent system to ensure good separation of your product from impurities and unreacted starting materials. Recrystallization is also a viable purification method and can sometimes lead to higher recovery of pure product.[8]

Visual Troubleshooting Guide

Here is a flowchart to guide you through the troubleshooting process:

Troubleshooting_Yield start Low Yield of this compound reagents Step 1: Check Reagents - Purity of boronic acid and aryl halide - Correct stoichiometry start->reagents catalyst Step 2: Evaluate Catalyst System - Catalyst activity and loading - Appropriate ligand selection reagents->catalyst Reagents OK conditions Step 3: Optimize Reaction Conditions - Degassed solvent - Appropriate base - Optimal temperature - Inert atmosphere catalyst->conditions Catalyst OK workup Step 4: Review Work-up & Purification - Correct pH for extraction - Efficient purification method conditions->workup Conditions OK success Improved Yield workup->success Work-up OK

Caption: A stepwise guide to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?

A1: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by controlling the reaction temperature and using the correct stoichiometry.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene. This can be more prevalent with certain solvents or bases.[2]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. This can be mitigated by using a suitable base and anhydrous conditions where necessary.

Q2: Can I use a different aryl halide instead of 3-bromobenzoic acid?

A2: Yes, other aryl halides can be used. The reactivity order is generally I > Br > Cl.[9] While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are less reactive and may require more active catalysts and harsher reaction conditions to achieve good yields.[3]

Q3: Is it possible to perform this reaction at room temperature?

A3: While traditional Suzuki-Miyaura couplings require heating, recent advances in catalyst systems, particularly those using highly active phosphine ligands, can enable the reaction to proceed at or near room temperature for certain substrates.[3] However, for the synthesis of this compound, heating is generally recommended to ensure a reasonable reaction rate and high conversion.

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Removing residual palladium is crucial, especially in pharmaceutical applications. Several methods can be employed:

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium bisulfite can help to sequester the palladium.[10]

  • Activated Carbon: Treatment of a solution of the product with activated carbon can effectively adsorb the palladium catalyst.

  • Silica Gel Chromatography: Careful column chromatography can separate the product from the catalyst.

  • Scavenger Resins: Specialized resins designed to bind palladium can be used for highly efficient removal.

Q5: What is a typical yield for this reaction?

A5: With an optimized protocol, yields for the Suzuki-Miyaura synthesis of this compound can be in the range of 80-95%.[6] However, the yield is highly dependent on the specific conditions and the scale of the reaction.

Illustrative Reaction Scheme

Suzuki_Miyaura_Reaction cluster_conditions Conditions cluster_product Product A 3-Bromobenzoic acid C Pd Catalyst Ligand Base Solvent, Heat B 4-Methoxy-2-methylphenylboronic acid D This compound C->D

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 4-Methoxy-2-methylphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 4-methoxy-2-methylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary
ReagentMolar RatioTypical Mol%Notes
3-Bromobenzoic acid1.0-Starting aryl halide.
4-Methoxy-2-methylphenylboronic acid1.1 - 1.5-A slight excess is generally beneficial.
Palladium Catalyst-0.5 - 5Loading depends on catalyst activity.
Base (e.g., K₂CO₃)2.0 - 4.0-An adequate excess is required for activation.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Quick Company. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their biphenyl syntheses and troubleshoot common side reactions. The following guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter at the bench.

Section 1: Homocoupling of Boronic Acids

Homocoupling is a prevalent side reaction where two molecules of the boronic acid reagent couple, leading to the formation of a symmetrical biaryl byproduct. This unwanted reaction consumes starting material, reduces the yield of the desired biphenyl product, and complicates purification.[1]

FAQ 1: I'm observing a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling?

Answer: Homocoupling in Suzuki reactions is primarily driven by two interconnected factors: the presence of oxygen and the palladium catalyst's oxidation state.[1][2]

  • Oxygen-Mediated Pathway: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[3][4]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂ or PdCl₂), it can directly react with the boronic acid to form the homocoupled product before the catalytic cycle for the desired cross-coupling is fully established.[2][4]

Essentially, any condition that promotes the presence of Pd(II) species in the absence of the aryl halide can lead to homocoupling.[4]

Troubleshooting Guide: Minimizing Homocoupling

If you are struggling with homocoupling, the following experimental adjustments can be highly effective.

1. Rigorous Degassing of Solvents and Reaction Mixture

The most critical step to prevent oxygen-mediated homocoupling is the thorough removal of dissolved oxygen.

Experimental Protocol: Freeze-Pump-Thaw Degassing (for organic solvents)

  • Assemble your reaction flask with the solvent and a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the connection to the vacuum and thaw the solvent. You will likely observe gas bubbling out of the solution as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

For aqueous or biphasic systems, sparging with an inert gas is a suitable alternative:

  • Bubble a steady stream of Argon or Nitrogen through your solvent for at least 30-60 minutes prior to adding your reagents and catalyst.

  • Maintain a positive pressure of the inert gas over the reaction mixture throughout the experiment.

2. Choice of Palladium Source and Pre-reduction

Using a Pd(0) source directly, such as Pd(PPh₃)₄, can often mitigate the homocoupling that arises from Pd(II) precatalysts.[5] However, if you must use a Pd(II) source, consider an in situ reduction step before adding the boronic acid.

Protocol Modification: Pre-reduction of Pd(II) Catalysts

  • To your degassed reaction mixture containing the aryl halide, base, and solvent, add the Pd(II) precatalyst and the phosphine ligand.

  • Stir the mixture at the reaction temperature for 15-30 minutes. This allows for the formation of the active Pd(0) species.

  • After this pre-reduction period, add the boronic acid to initiate the cross-coupling reaction.

3. Ligand Selection

The choice of phosphine ligand plays a crucial role in stabilizing the Pd(0) catalyst and can influence the rate of the desired cross-coupling versus side reactions.[4][6] Electron-rich and bulky phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, potentially outcompeting the homocoupling pathway.[4][7]

Ligand TypeExamplesRationale for Use
Bulky, Electron-Rich Monophosphines SPhos, XPhos, t-Bu₃PThese ligands are known to accelerate the rate-determining oxidative addition and the final reductive elimination steps, which can minimize the lifetime of palladium intermediates susceptible to side reactions.[8]
Bidentate Phosphines dppfCan form more stable complexes with palladium, which may help to prevent catalyst decomposition pathways that can lead to homocoupling.[5]

If you are observing significant homocoupling, consider screening a panel of ligands to identify one that favors the desired cross-coupling kinetics.

Section 2: Protodeboronation

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction effectively quenches your nucleophilic partner, leading to reduced yields of the biphenyl product and formation of an arene byproduct.

FAQ 2: My reaction is showing low conversion, and I'm detecting the arene corresponding to my boronic acid. What's happening?

Answer: This is a classic sign of protodeboronation. This side reaction is often promoted by:

  • Excessively Harsh Basic Conditions: Strong bases and high temperatures, especially in the presence of water, can facilitate the cleavage of the carbon-boron bond.[9]

  • Electron-Withdrawing Groups: Boronic acids bearing strong electron-withdrawing groups are more susceptible to protodeboronation.[5]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the opportunity for this side reaction to occur.

Troubleshooting Guide: Preventing Protodeboronation

Here are several strategies to mitigate protodeboronation in your Suzuki coupling reactions.

1. Optimization of the Base

The choice and concentration of the base are critical. If you suspect protodeboronation, consider switching to a milder base.

Base Selection Guide:

BaseTypical SolventsComments
K₃PO₄ Toluene, Dioxane, THF[6]Often a good starting point, providing sufficient basicity for transmetalation without being overly harsh.[8]
Cs₂CO₃ Dioxane, DMFA stronger base that can be effective for challenging couplings, but may increase the risk of protodeboronation.[6]
K₂CO₃ Toluene/Water, Dioxane/WaterA common and cost-effective choice, but the aqueous conditions can sometimes promote protodeboronation.[5][6]
KF Anhydrous THFA much milder base that can be effective, particularly when base-sensitive functional groups are present.[10]

Experimental Approach:

Screen a variety of bases, starting with milder options like K₃PO₄ or KF, and carefully monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and minimal protodeboronation.

2. Use of Boronate Esters

Boronate esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[5]

Workflow Diagram: Using Boronate Esters

G cluster_0 Strategy to Combat Protodeboronation Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Unstable Boronic Acid Miyaura_Borylation Miyaura Borylation (e.g., with B2pin2) Boronic_Acid->Miyaura_Borylation Convert to Aryl_Boronate_Ester Aryl Boronate Ester (more stable) Miyaura_Borylation->Aryl_Boronate_Ester Aryl_Boronate_Ester->Suzuki_Coupling Biphenyl_Product Desired Biphenyl Product Suzuki_Coupling->Biphenyl_Product

Caption: Workflow for using stable boronate esters.

If your boronic acid is particularly prone to decomposition, consider synthesizing the corresponding pinacol ester and using that in your Suzuki coupling.

3. Anhydrous Conditions

While many Suzuki couplings are robust in the presence of water, for substrates highly susceptible to protodeboronation, switching to anhydrous conditions can be beneficial. This involves using dry solvents and a base that does not require water for its activity, such as KF or CsF.[5]

Section 3: Catalyst Deactivation and Low Yields

Low or no yield of the desired biphenyl product can be frustrating. Often, this is due to issues with the palladium catalyst's activity or stability.

FAQ 3: My reaction has stalled, and I'm observing the formation of a black precipitate. What is this, and how can I prevent it?

Answer: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[4] Its formation indicates that your active Pd(0) catalyst has agglomerated and precipitated out of solution. This can be caused by:

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands stabilize the soluble Pd(0) species. If the ligand degrades at the reaction temperature or if you are using too low a ligand-to-palladium ratio, the palladium will precipitate.[4]

  • High Temperatures: Excessive heat can accelerate both ligand degradation and the agglomeration of palladium nanoparticles.[11]

  • Poor Solvent Choice: The catalyst complex may not be sufficiently soluble in the chosen solvent system, leading to precipitation.

Troubleshooting Guide: Maintaining Catalyst Activity
1. Ligand-to-Palladium Ratio

Ensure you are using an adequate amount of ligand. For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is a common starting point.

2. Temperature Control

While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[11] If you observe palladium black formation, try running the reaction at a lower temperature for a longer period.

Temperature Optimization Strategy:

TemperatureObservationAction
High (e.g., >100 °C) Rapid formation of palladium black, initial product formation then stall.Decrease temperature to 80 °C or 60 °C and monitor over a longer time.
Moderate (e.g., 80 °C) Slow reaction, incomplete conversion.Cautiously increase the temperature in 10 °C increments, while carefully monitoring for signs of catalyst decomposition.
Low (e.g., <60 °C) No reaction.Increase temperature. The reaction may require a certain thermal energy to proceed.[11]
3. Use of Precatalysts

Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to be more stable and to release the active L-Pd(0) species more cleanly and efficiently upon heating.[5] These can often provide better results than generating the catalyst in situ from a Pd(II) source and a separate ligand.

Troubleshooting Decision Tree

G Start Low Yield or Stalled Reaction Check_Homocoupling Significant Homocoupling? Start->Check_Homocoupling Check_Protodeboronation Arene byproduct from Boronic Acid? Check_Homocoupling->Check_Protodeboronation No Sol_Degas Improve Degassing Use Pd(0) Source Check_Homocoupling->Sol_Degas Yes Check_Pd_Black Palladium Black Precipitate? Check_Protodeboronation->Check_Pd_Black No Sol_Base Use Milder Base (K3PO4, KF) Use Boronate Ester Check_Protodeboronation->Sol_Base Yes Sol_Catalyst Lower Temperature Increase Ligand:Pd Ratio Use Precatalyst Check_Pd_Black->Sol_Catalyst Yes End Optimized Reaction Check_Pd_Black->End No - Re-evaluate Substrates Sol_Degas->End Sol_Base->End Sol_Catalyst->End

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

By systematically addressing these common side reactions, you can significantly improve the yield, purity, and reproducibility of your biphenyl syntheses.

References
  • Campos, D. O., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Omega, 5(38), 24553–24562. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(22), 8145–8155. [Link]

  • Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7856–7863. [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

Sources

purification of 3-(4-Methoxy-2-methylphenyl)benzoic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(4-Methoxy-2-methylphenyl)benzoic acid from a crude reaction mixture. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven insights to ensure the attainment of high-purity material essential for downstream applications.

Introduction to Purification Strategy

This compound is a solid aromatic carboxylic acid. Its purification strategy hinges on the distinct chemical properties conferred by the carboxylic acid functional group and its aromatic backbone. The primary purification challenges typically involve the removal of unreacted starting materials, catalysts (e.g., palladium from coupling reactions), and byproducts such as homocoupled impurities.[1][2] The acidic nature of the target molecule is a powerful handle for separation from neutral and basic impurities through liquid-liquid extraction.[3][4] Subsequent refinement is typically achieved through recrystallization, which selects for the desired molecular geometry and removes closely related impurities.[5][6] For particularly challenging separations, column chromatography offers a high-resolution alternative.[7][8]

Core Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This is the recommended first step for a crude reaction mixture to efficiently remove non-acidic impurities. The principle lies in the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.[9][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether. The choice of solvent should be one in which the target compound and impurities are soluble.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[4] Using a weak base is often preferred to avoid potential side reactions that could occur with stronger bases like sodium hydroxide.[9]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution will occur as the acid is neutralized). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, re-extract the organic layer with a fresh portion of the aqueous base. Combine the aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities that may have been trapped in the aqueous layer.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify it with a strong acid, such as 2 M hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any inorganic salts.[11]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow for Acid-Base Extraction

A Crude Mixture in Organic Solvent B Add Aqueous Base (e.g., NaHCO3) A->B C Shake & Separate Layers B->C D Aqueous Layer (Carboxylate Salt) C->D Collect E Organic Layer (Neutral/Basic Impurities) C->E Discard F Acidify Aqueous Layer (e.g., HCl) D->F G Precipitation of Pure Carboxylic Acid F->G H Filter & Dry G->H I Pure Product H->I

Caption: Workflow of the acid-base extraction protocol.

Protocol 2: Recrystallization for High-Purity Polishing

Recrystallization is a powerful technique for achieving high purity of solid compounds. The selection of an appropriate solvent system is the most critical step.[12]

Solvent Selection:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, common choices include:

Solvent/Solvent SystemRationale
Ethanol/WaterThe compound is typically soluble in hot ethanol and less soluble in water. Water is added as an anti-solvent to induce crystallization upon cooling.[13]
TolueneA good choice for aromatic compounds, often providing well-formed crystals.
Ethyl Acetate/HexanesSimilar to ethanol/water, where hexanes act as the anti-solvent.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the minimally required amount of the hot primary solvent (e.g., ethanol) to dissolve the semi-purified this compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: If using a two-solvent system, add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Acid-Base Extraction - Incomplete extraction into the aqueous layer.- Incomplete precipitation upon acidification.- The compound has some solubility in water.- Perform multiple extractions with the aqueous base.- Ensure the aqueous layer is sufficiently acidified (check with pH paper).- After filtration, extract the acidic aqueous filtrate with a fresh portion of organic solvent to recover any dissolved product.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that depress the melting point.- Choose a lower-boiling point solvent.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.- Perform an initial purification step (e.g., acid-base extraction) to remove impurities.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Boil off some of the solvent to increase concentration.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Product Contaminated with Palladium Catalyst - The palladium catalyst is carried through the extraction.- After the acid-base extraction and before acidification, filter the basic aqueous solution through a pad of Celite to remove fine palladium particles.
Broad Melting Point Range of Final Product - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under vacuum.- Perform a second recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product if it was synthesized via a Suzuki-Miyaura coupling?

A1: Common byproducts of Suzuki-Miyaura reactions include homocoupled products from both coupling partners and residual boric acid or its derivatives.[15][16] These can often be effectively removed by a combination of acid-base extraction and recrystallization.

Q2: Can I use column chromatography to purify this compound?

A2: Yes, column chromatography is a viable option, especially for removing impurities with similar acidity.[17][18] However, carboxylic acids can streak on silica gel. To mitigate this, it is common practice to add a small amount (0.5-1%) of acetic acid to the eluent (e.g., a hexane/ethyl acetate mixture).[3]

Q3: How do I confirm the purity of my final product?

A3: Purity should be assessed using multiple analytical techniques. A sharp melting point close to the literature value is a good indicator of purity. Further confirmation should be obtained using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals.

Q4: Why is it important to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the extraction?

A4: While a strong base will also form the carboxylate salt, a weak base like sodium bicarbonate is more selective for acidic protons of carboxylic acids over any less acidic protons that might be present on other functional groups in impurities. This can lead to a cleaner separation.[4]

Q5: My compound is a white crystalline powder. What is its expected melting point?

References

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (n.d.). Recrystallization and Crystallization.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • (n.d.). Acid-Base Extraction.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid.
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.

Sources

Technical Support Center: Recrystallization of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the recrystallization of 3-(4-Methoxy-2-methylphenyl)benzoic acid. As a crucial purification technique, successful recrystallization is paramount for obtaining high-purity active pharmaceutical ingredients (APIs) and intermediates.[1][2][3] This document offers practical, field-tested advice in a question-and-answer format to address common challenges and fundamental questions, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Overcoming Common Recrystallization Hurdles

This section addresses specific issues that may arise during the recrystallization of this compound. The solutions provided are based on established principles of crystallization and experience with analogous aromatic carboxylic acids.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue, particularly when the compound's melting point is close to the solvent's boiling point or when significant impurities are present.[4]

  • Causality: This phenomenon occurs when the supersaturated solution cools to a temperature above the melting point of the solute, causing it to separate as a liquid. The high concentration of impurities can also depress the melting point of the mixture, exacerbating the problem.

  • Immediate Corrective Actions:

    • Re-dissolve and Dilute: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[4]

    • Slow Cooling: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or a beaker.[4] This provides the molecules with sufficient time to orient themselves into a crystal lattice.

    • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: I have a very low yield of crystals after recrystallization. How can I improve it?

A2: A low recovery rate is often a result of using an excessive amount of solvent or premature filtration.

  • Causality: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated solution upon cooling. If too much solvent is used, the solution may not become sufficiently supersaturated at lower temperatures for crystallization to occur effectively, leaving a significant amount of the compound dissolved in the mother liquor.

  • Optimization Strategies:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] Add the solvent in small portions to the heated crude material until it just dissolves.

    • Ensure Complete Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the precipitation of the product.

    • Solvent Evaporation: If you suspect an excess of solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.[6] Be cautious not to evaporate too much, which could lead to rapid, impure crystallization.

    • Check for Premature Crystallization: Ensure that the solution does not cool and form crystals during a hot filtration step (if performed). Using a pre-heated funnel and flask can prevent this.

Q3: The crystals that formed are very fine and difficult to filter, or they appear discolored.

A3: The formation of very fine or impure crystals is typically due to the solution cooling too rapidly.

  • Causality: Rapid cooling does not allow for the selective process of crystal lattice formation, which can trap impurities within the crystal structure.[6] This can also lead to the formation of small, needle-like crystals that are difficult to handle.

  • Procedural Refinements:

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the mouth of the flask with a watch glass can help to retain heat and slow the cooling process.[7]

    • Decolorizing Carbon: If the solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Second Recrystallization: If the resulting crystals are still impure, a second recrystallization step may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the recrystallization of this compound, providing a solid foundation for your experimental design.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[5] For aromatic carboxylic acids like the target compound, a range of solvents can be effective.

  • Solvent Selection Principles: Based on the properties of similar benzoic acid derivatives, the following solvents are good starting points for screening:

    • Alcohols (Ethanol, Methanol, Isopropanol): Benzoic acids generally show good solubility in hot alcohols and lower solubility when cold.[8][9]

    • Water: While benzoic acid itself can be recrystallized from hot water, substituted benzoic acids with increased organic character may have limited solubility even in hot water.[7][10] A mixed solvent system, such as ethanol/water or acetone/water, is often more effective.

    • Esters (Ethyl Acetate): These are good general-purpose solvents for a wide range of organic compounds.[11]

    • Aromatic Hydrocarbons (Toluene): These are less polar options that may be suitable depending on the specific impurities to be removed.[11]

  • Experimental Determination: The optimal solvent or solvent system should be determined experimentally on a small scale before committing the bulk of the material.

Q2: How does the structure of this compound influence solvent choice?

A2: The structure of the molecule, containing both polar (carboxylic acid, methoxy group) and non-polar (aromatic rings, methyl group) regions, dictates its solubility.

  • Polar Functional Groups: The carboxylic acid group can engage in hydrogen bonding, suggesting that polar protic solvents like alcohols would be effective.

  • Non-Polar Moieties: The presence of two aromatic rings and a methyl group contributes to its solubility in less polar organic solvents.

  • Balancing Polarity: A solvent of intermediate polarity or a mixed solvent system is often ideal to satisfy the solubility requirements for effective recrystallization.

Q3: How can I induce crystallization if no crystals form after cooling?

A3: If the solution remains clear even after cooling in an ice bath, it is likely supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: Introduce a "seed crystal" of the pure compound into the cooled solution. This provides a template for other molecules to deposit onto, initiating crystallization.[7]

  • Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate a small amount of the solvent and then allow it to cool again.[6]

Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing this compound from a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Saturation: Continue adding the solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you may place the flask in an ice bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below their melting point.

Data Presentation: Solvent Selection Guide

The following table provides a qualitative solubility guide for compounds structurally similar to this compound, which can inform your choice of recrystallization solvent.

SolventPolaritySuitability for Aromatic Carboxylic AcidsComments
WaterHighLow to ModerateOften used in mixed systems; good for removing highly polar impurities.[7][10]
EthanolHighHighGood solubility at high temperatures, lower at low temperatures.[8][9]
MethanolHighHighSimilar to ethanol, but more volatile.[8]
IsopropanolMedium-HighHighA good alternative to ethanol.[11]
AcetoneMedium-HighHighOften too good a solvent, may require a co-solvent.
Ethyl AcetateMediumHighA versatile solvent for a range of polarities.[11]
TolueneLowModerateUseful for removing non-polar impurities.[11]
HexaneLowLowTypically used as an anti-solvent in mixed systems.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude_Solid Crude Solid Add_Solvent Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolved_Solution Saturated Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Filtration (Optional) Dissolved_Solution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Filtrate Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A generalized workflow for the recrystallization process.

Solvent Polarity and Solubility Relationship

Solvent_Polarity cluster_solubility Solubility of this compound Hexane Hexane (Non-Polar) Low_Solubility Low Solubility Hexane->Low_Solubility Poor Solvent Toluene Toluene Good_Solubility Good Solubility Toluene->Good_Solubility Moderate Solvent Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Good_Solubility Acetone Acetone High_Solubility High Solubility Acetone->High_Solubility Ethanol Ethanol Ethanol->High_Solubility Good Solvent Water Water (Polar) Water->Low_Solubility Poor Solvent (cold)

Caption: The relationship between solvent polarity and compound solubility.

References

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methoxy-4-nitrophenyl)methyl ester. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1966). Purification of benzoic acid.
  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(4-Methoxy-2-methylphenyl)benzoic acid (CAS 1178070-12-6). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a foundational understanding of the molecule's properties, followed by practical, step-by-step troubleshooting guides and protocols to systematically overcome these solubility hurdles.

Section 1: Understanding the Challenge: Physicochemical Profile

This compound is a biphenyl carboxylic acid derivative.[1] Its structure, featuring two aromatic rings, a methyl group, and a methoxy group, contributes to significant hydrophobicity. The carboxylic acid moiety offers a handle for pH-dependent solubility, but the overall molecule is poorly soluble in neutral aqueous solutions.

While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and data from similar benzoic acid derivatives.[2][3][4]

PropertyEstimated Value / ObservationRationale & Scientific Implication
Molecular Formula C₁₅H₁₄O₃The high carbon-to-oxygen ratio indicates a predominantly non-polar character.
Molecular Weight 242.27 g/mol [1]
Structure Biphenyl carboxylic acidThe large, rigid biphenyl core is hydrophobic and contributes to low aqueous solubility.
Estimated pKa ~4.0 - 5.0The carboxylic acid group is the primary ionizable center. The pKa of benzoic acid is ~4.2. Electron-donating groups (like methoxy and methyl) can slightly increase the pKa. We can estimate a pKa in this range, similar to related compounds like 4-methoxybenzoic acid (pKa ≈ 4.5).[4] This is the critical parameter for pH-based solubilization strategies.
Estimated LogP > 3.0The octanol-water partition coefficient (LogP) is expected to be high, signifying a strong preference for lipidic environments over aqueous ones. This is the root cause of the solubility issue.
Aqueous Solubility Very Low at Neutral pHSimilar aromatic carboxylic acids are sparingly soluble in water.[5] At pH values below the pKa, the compound exists in its neutral, protonated form, which is highly insoluble.

Section 2: Core Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a logical starting point for your experiments.

Q1: My compound precipitated immediately after I added it to my aqueous buffer (e.g., PBS pH 7.4). Why?

Answer: At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (~4.5), the molecule should theoretically be in its deprotonated, more soluble carboxylate salt form. However, the intrinsic insolubility of the large hydrophobic structure can still lead to precipitation, especially at higher concentrations. This phenomenon, known as "salting out" of the deprotonated species by ions in the buffer, can also occur. The kinetics of dissolution are also a factor; the compound may not be dissolving fast enough to reach its thermodynamic solubility limit before precipitating.

Q2: What is the very first and simplest thing I should try to get my compound into solution?

Answer: The most direct approach is pH adjustment . Since your compound is a carboxylic acid, its solubility is highly dependent on pH.[6][7] By raising the pH of your solution, you deprotonate the carboxylic acid (R-COOH) to its much more soluble carboxylate salt form (R-COO⁻).

  • Quick Protocol: Start by preparing a stock solution of your compound in a minimal amount of a base like 0.1 M NaOH. This will form the sodium salt of the acid in situ. Then, you can dilute this alkaline stock solution into your final aqueous buffer. Be sure to check the final pH of your solution, as the alkaline stock may raise it. Adjust the final pH back down if necessary, but be careful not to drop it below ~6.5, or you risk precipitation.

Q3: Can I just dissolve it in 100% DMSO and dilute it into my aqueous buffer? I'm seeing precipitation when I do this.

Answer: This is a very common laboratory practice, but it often fails for poorly soluble compounds. While the compound is likely very soluble in DMSO, when you add this concentrated DMSO stock to an aqueous buffer, the DMSO disperses rapidly. The local solvent environment around your compound molecules instantly changes from 100% organic to >99% aqueous. The compound, no longer soluble, crashes out of solution. This is a solvent-shift precipitation. To avoid this, you either need to use a very dilute initial stock or, preferably, employ a more robust formulation strategy like co-solvents, surfactants, or cyclodextrins as detailed below.

Q4: How high do I need to raise the pH for solubilization?

Answer: According to the Henderson-Hasselbalch equation, you can calculate the ratio of the soluble (deprotonated, A⁻) to insoluble (protonated, HA) forms of the acid. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units above the pKa . At a pH two units above the pKa, approximately 99% of the compound will be in the ionized, soluble salt form. For this compound, aiming for a pH of ≥ 6.5 is a sound starting point.

Section 3: In-Depth Solubilization Protocols & Methodologies

If simple pH adjustment is insufficient or not appropriate for your experimental system, the following methods provide more robust alternatives.

Method 1: pH Adjustment & Control

This method leverages the acidic nature of the molecule to form a soluble salt.

Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged. For a carboxylic acid, increasing the pH removes the proton, creating a negatively charged carboxylate ion (R-COO⁻) which is significantly more polar and readily solvated by water molecules.[8]

When to Use: This is the preferred first-line approach for any in vitro experiment where the final pH can be controlled and maintained above 6.5.

Experimental Workflow: pH Adjustment

G cluster_0 Step 1: Preparation cluster_1 Step 2: Solubilization cluster_2 Step 3: Dilution & Final Formulation A Weigh Compound C Add minimal 0.1 M NaOH to compound to create a concentrated stock solution A->C B Prepare 0.1 M NaOH B->C D Vortex/sonicate until clear C->D Forms soluble sodium salt E Add stock solution dropwise to final aqueous buffer (e.g., PBS) with stirring D->E F Measure final pH E->F G Adjust pH down if needed (e.g., with 0.1 M HCl) CAUTION: Do not go below pH 6.5 F->G H Sterile filter (0.22 µm) G->H Final Soluble Product

Caption: Workflow for solubilization via pH adjustment.

Detailed Protocol:
  • Prepare Stock Solution:

    • Weigh the desired amount of this compound.

    • Instead of adding it directly to buffer, add just enough 0.1 M NaOH to make a concentrated slurry.

    • Vortex or sonicate gently. Continue adding 0.1 M NaOH dropwise until the solution becomes completely clear. This is your concentrated, high-pH stock solution.

  • Dilution:

    • Place your final target volume of aqueous buffer (e.g., PBS) on a stir plate.

    • Slowly add the required volume of the stock solution to the stirring buffer. Adding it slowly prevents localized concentration spikes that can cause precipitation.

  • Final pH Check & Adjustment:

    • Measure the pH of the final solution. It will likely be higher than your target due to the NaOH stock.

    • If necessary, adjust the pH downwards by adding 0.1 M HCl dropwise while monitoring with a pH meter. Crucially, do not let the pH drop below ~6.5 , as the compound will begin to precipitate.

  • Filtration:

    • Sterile filter the final solution through a 0.22 µm filter (PVDF or PES membranes are recommended for low protein binding). If the compound has been successfully solubilized, it should pass through the filter without significant loss.

Troubleshooting this Method:
  • Q: My compound precipitates during the final pH adjustment down to 7.4. What can I do?

    • A: This indicates that the intrinsic solubility of the carboxylate salt at pH 7.4 is still being exceeded. You have two options: 1) Lower the final concentration of your compound. 2) Combine pH adjustment with another method, such as the use of co-solvents or cyclodextrins, which are discussed next.

Method 2: Co-solvency

This technique involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[9][10]

Causality: Poorly soluble non-polar compounds are unable to overcome the strong hydrogen bonding network of water. Co-solvents are "bridge" molecules that are miscible with both water and the organic compound. They reduce the polarity of the water, effectively lowering the energy barrier for solvating the hydrophobic compound.[11]

When to Use: When pH adjustment alone is insufficient, or when the biological assay can tolerate a certain percentage of an organic solvent (typically 0.5% - 5%).

Co-solventProperties & Typical Starting % (v/v)
Ethanol Widely used, can have biological effects. Start at 1-5%.
Propylene Glycol (PG) Less volatile than ethanol, common in pharmaceutical formulations. Start at 1-10%.
Polyethylene Glycol 400 (PEG 400) Low toxicity, higher viscosity. Excellent for many poorly soluble drugs. Start at 5-20%.
Dimethyl Sulfoxide (DMSO) Excellent solubilizer but can have significant biological effects and toxicity. Use as a last resort and keep final concentration <0.5%.
Detailed Protocol:
  • Prepare Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., PEG 400) to create a high-concentration stock.

  • Prepare Co-solvent Buffer: In a separate container, prepare your final aqueous buffer containing the target percentage of the co-solvent. For example, to make a 10% PEG 400 solution in PBS, you would mix 10 mL of PEG 400 with 90 mL of PBS.

  • Final Dilution: Slowly add the concentrated stock from step 1 into the co-solvent buffer from step 2 while vortexing or stirring.

  • pH Check: The addition of the compound (an acid) may slightly lower the pH. Check and adjust the final pH as needed.

  • Filtration: Sterile filter as described previously.

Method 3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).

Causality: Surfactants self-assemble into spherical structures called micelles.[12] These micelles have a hydrophilic (water-loving) exterior and a hydrophobic (oil-loving) interior core. The insoluble compound partitions into this hydrophobic core, effectively being encapsulated in a water-soluble shell.[13]

When to Use: For very hydrophobic compounds where co-solvents and pH adjustment are not sufficient. Commonly used in formulation development. Non-ionic surfactants are generally preferred for biological applications due to lower toxicity.

Surfactant TypeExamplesTypical Starting % (w/v)
Non-ionic Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL0.1 - 2%
Anionic Sodium Dodecyl Sulfate (SDS)Primarily used for in-vitro assays, generally too harsh for cell-based or in-vivo work.
Detailed Protocol:
  • Prepare Surfactant Solution: Prepare a solution of the surfactant (e.g., 1% Tween 80) in your desired aqueous buffer. Ensure the surfactant is fully dissolved.

  • Add Compound: Add the powdered this compound directly to the surfactant solution.

  • Equilibrate: Agitate the mixture, for example, by placing it on a rotator or shaker at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to allow for micellar encapsulation. Sonication can speed up the process.

  • Clarify: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved material.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound.

  • Quantify & Filter: It is advisable to quantify the actual concentration of the dissolved compound using a method like HPLC-UV. Sterile filter the final solution.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[14]

Causality: This is a "host-guest" complexation mechanism. The hydrophobic part of the drug molecule (the guest) inserts itself into the hydrophobic cavity of the cyclodextrin (the host). The resulting complex has the hydrophilic exterior of the cyclodextrin, rendering the entire complex water-soluble.[15][][17]

When to Use: This is an advanced and highly effective method, particularly when trying to avoid organic co-solvents or surfactants. It is widely used in pharmaceutical formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Mechanism: Cyclodextrin Inclusion Complex

G Compound Insoluble Compound (Guest) Complex Soluble Inclusion Complex Compound->Complex Enters Cavity Water Aqueous Solution Compound->Water Insoluble CD Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity CD->Complex Encapsulates Complex->Water Dissolves In

Caption: Host-guest complexation with cyclodextrin.

Detailed Protocol:
  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer. Warming the solution can help dissolve the cyclodextrin.

  • Add Compound: Add an excess of the powdered compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the suspension vigorously for 24-48 hours at a controlled temperature (e.g., 25°C). This long equilibration time is necessary to reach the thermodynamic maximum of complexation.

  • Remove Undissolved Compound: Filter the suspension through a 0.22 µm filter. The filter will remove the excess, undissolved solid, leaving only the soluble compound-cyclodextrin complex in the filtrate.

  • Quantify: It is essential to determine the final concentration of the solubilized compound in the filtrate using a validated analytical method like HPLC-UV, as you started with an excess of the solid.

Section 4: Summary of Strategies

MethodProsConsBest For...
pH Adjustment Simple, inexpensive, avoids organic solvents.Only works for ionizable compounds; requires final pH to be compatible with the assay; risk of precipitation if pH drops.Initial screening, in vitro assays where pH can be maintained >6.5.
Co-solvency Easy to prepare; effective for moderately hydrophobic compounds.Co-solvents can have biological or toxic effects; risk of precipitation on dilution.Assays that can tolerate low percentages of organic solvents.
Surfactants High solubilization capacity for very hydrophobic compounds.Can interfere with some biological assays; potential for cell toxicity (especially with ionic surfactants).Formulations where potential surfactant effects are controlled for or known to be minimal.
Cyclodextrins Low toxicity; high solubilization capacity; can improve stability.More expensive; requires long equilibration time; requires analytical quantification of final concentration.Cell-based assays, in vivo studies, and final drug formulations where co-solvents and surfactants are undesirable.

References

  • This cit
  • This cit
  • Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
  • Koll, A., & Luner, P. E. (1996). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

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  • Mishra, V., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]

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  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Doke, V. V., et al. (2020). CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT: AN OVERVIEW. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

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  • Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

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  • Monti, M., et al. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. NIH. Retrieved from [Link]

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  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

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  • Shete, A. S., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]

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  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

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  • Vasu, S. K., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions, primarily focusing on the widely-used Suzuki-Miyuara coupling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can achieve optimal yields and purity for your target molecules.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during the synthesis of substituted biphenyls, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low to No Product Yield

Q: I am getting a very low yield or no desired biphenyl product in my Suzuki-Miyuara coupling reaction. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue in Suzuki-Miyuara couplings and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Experimental Choices: The catalytic cycle of the Suzuki-Miyuara reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A failure at any of these stages will result in a poor outcome. The choice of catalyst, ligand, base, and solvent all play critical roles in ensuring the efficiency of each step.[3][4][5]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst Is the Pd(0) species active? ligand Evaluate Ligand catalyst->ligand Is the ligand appropriate? base Verify Base and Activation ligand->base Is the boronic acid activated? reagents Assess Reagent Quality base->reagents Are starting materials pure? conditions Optimize Reaction Conditions reagents->conditions Are temperature/time optimal? side_reactions Investigate Side Reactions conditions->side_reactions Are there competing reactions? solution Improved Yield side_reactions->solution

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Catalyst and Ligand System: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[2] If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. The choice of phosphine ligand is also critical; electron-rich and bulky ligands like those from the Buchwald and Hartwig classes can promote both oxidative addition and reductive elimination, especially for less reactive aryl chlorides.[6] Consider screening different ligands to find the optimal one for your specific substrates.

  • Base Selection and Strength: The base is essential for activating the boronic acid to facilitate transmetalation.[7][8] The effectiveness of a base can be solvent-dependent.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][10] If your substrates are base-sensitive, a milder base like potassium fluoride (KF) might be a suitable alternative.[7] Ensure the base is sufficiently strong to deprotonate the boronic acid but not so strong as to cause degradation of your starting materials or product.

  • Reagent Quality and Stability: The purity of your aryl halide and boronic acid/ester is paramount. A common reason for low yields is the decomposition of the boronic acid, a side reaction known as protodeborylation.[2] This is particularly prevalent with heteroaryl boronic acids.[2] Using boronic esters, such as pinacol esters, can enhance stability and prevent this side reaction.[2] Always use freshly purchased or properly stored reagents.

  • Solvent and Temperature: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[5][11] Common solvents include toluene, dioxane, THF, and DMF.[10] Sometimes, the addition of water is necessary to facilitate the dissolution of the base.[2][10] The reaction temperature should be high enough to drive the reaction to completion but not so high as to cause thermal decomposition. A typical starting point is 80-110 °C.[1]

Problem 2: Significant Formation of Side Products (Homocoupling)

Q: My reaction is producing a significant amount of homocoupled byproducts of my starting materials. How can I minimize this?

A: Homocoupling is a common side reaction where two molecules of the aryl halide or two molecules of the boronic acid couple with each other. This reduces the yield of the desired biphenyl product and can complicate purification.[12]

Causality and Experimental Choices: Homocoupling of the boronic acid is often a result of oxidative processes and can be exacerbated by the presence of oxygen. The homocoupling of the aryl halide can occur at high temperatures or with certain catalyst systems.

Troubleshooting Workflow:

G start Homocoupling Observed degas Ensure Anaerobic Conditions start->degas Is oxygen excluded? temp Lower Reaction Temperature degas->temp Is temperature too high? ligand Optimize Ligand temp->ligand Can the ligand be improved? base Re-evaluate Base ligand->base Is the base contributing? solution Minimized Side Products base->solution

Caption: Troubleshooting workflow for homocoupling.

Detailed Solutions:

  • Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize homocoupling.

  • Ligand Choice: Certain ligands can be more prone to promoting homocoupling. Screening different phosphine ligands can help identify a system that favors the desired cross-coupling pathway. For instance, in the synthesis of polyfluorinated biphenyls, the choice of base and ligand was found to be critical in minimizing homocoupling.[12]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to consume the aryl halide more efficiently and reduce its self-coupling.

Problem 3: Difficulty in Synthesizing Sterically Hindered Biphenyls

Q: I am struggling to synthesize a biphenyl with bulky substituents near the coupling site. What modifications to the reaction conditions can improve the yield?

A: The synthesis of sterically hindered biphenyls is a significant challenge as the bulky groups can impede the approach of the coupling partners to the metal center, slowing down the reductive elimination step.[13]

Causality and Experimental Choices: Steric hindrance directly impacts the geometry of the transition state in the reductive elimination step. To overcome this, a catalyst system that is both highly active and can accommodate bulky substrates is required.

Troubleshooting Workflow:

G start Sterically Hindered Substrates ligand Select Bulky, Electron-Rich Ligand start->ligand Is the ligand suitable? catalyst Increase Catalyst Loading ligand->catalyst Is the catalyst concentration sufficient? temp Increase Reaction Temperature catalyst->temp Is more thermal energy needed? time Extend Reaction Time temp->time Is the reaction complete? solution Successful Synthesis time->solution

Caption: Workflow for synthesizing sterically hindered biphenyls.

Detailed Solutions:

  • Ligand Selection: The use of bulky, electron-donating phosphine ligands is crucial for promoting the reductive elimination of sterically hindered products. Ligands such as SPhos, XPhos, and DavePhos are often effective in these cases. For particularly challenging couplings, specialized ligands designed for hindered substrates may be necessary.[14][15]

  • Catalyst System: In some cases, switching to a different metal catalyst, such as nickel, can be beneficial for coupling sterically demanding substrates.[9]

  • Reaction Conditions: Higher reaction temperatures and longer reaction times are often required to drive the reaction to completion. Microwave irradiation can also be a valuable tool for accelerating these difficult couplings.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for Suzuki-Miyuara coupling?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a commonly used and versatile catalyst for a wide range of Suzuki couplings.[1] For more challenging reactions, particularly those involving aryl chlorides or sterically hindered substrates, precatalysts that form highly active monoligated palladium species in solution, often used in conjunction with bulky electron-rich phosphine ligands, are preferred.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the reactivity of your substrates and the solvent system.[8]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and generally effective bases.[8] Cesium carbonate is more soluble in organic solvents and can be particularly effective for difficult couplings.[8][12]

  • Phosphates (K₃PO₄): A strong base that is often used in challenging couplings.[8][10]

  • Hydroxides (NaOH, KOH): Strong bases that are typically used in aqueous or biphasic systems.[10]

  • Fluorides (KF): A milder base that is useful when your substrates are sensitive to stronger bases.[7]

A screening of different bases is often the best approach to find the optimal conditions for a new reaction.[8]

Q3: What is the role of water in some Suzuki-Miyuara coupling reactions?

A3: Water can play several beneficial roles. It can help to dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating their role in the catalytic cycle.[9][10] It can also promote the transmetalation step. However, an excess of water can lead to undesired side reactions like protodeborylation.[2] Typically, a mixture of an organic solvent and water is used.[2][10]

Q4: How can I purify my substituted biphenyl product?

A4: Purification is typically achieved through silica gel column chromatography.[1] The choice of eluent will depend on the polarity of your product. If homocoupled byproducts are present and have similar polarities to the desired product, purification can be challenging.[12] In such cases, optimizing the reaction conditions to minimize side product formation is the best strategy. Recrystallization can also be an effective purification method for solid products.

Q5: Are there more environmentally friendly alternatives to traditional Suzuki-Miyuara coupling conditions?

A5: Yes, there is a growing interest in developing "greener" cross-coupling methodologies. This includes the use of more environmentally benign solvents like water or ethanol, lower catalyst loadings, and the use of more abundant and less toxic metals like iron or nickel as catalysts.[17][18] Some Suzuki couplings can be performed in purely aqueous conditions, which is advantageous for large-scale industrial synthesis.[9]

Section 3: Experimental Protocols

General Procedure for a Suzuki-Miyuara Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and the ligand (if required).

  • Solvent Addition and Degassing:

    • Add the degassed solvent(s) (e.g., a mixture of toluene and water) via syringe.

    • Degas the reaction mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyuara OrganoboronMild conditions, stable reagents, non-toxic byproducts[1]Potential for protodeborylation[2]
Stille OrganotinHigh functional group toleranceToxic and costly organotin reagents[9]
Negishi OrganozincHigh reactivityAir and moisture sensitive reagents, lower yields[9]
Heck AlkeneAvoids pre-formed organometallic reagents[1]Typically forms vinylarenes, not directly biphenyls

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction - ResearchGate. (2025). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved from [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. (2018). Retrieved from [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

  • Iron catalyzed Suzuki–Miyaura cross coupling reaction for biphenyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved from [Link]

  • Steric clash in real space: biphenyl revisited - RSC Publishing. (n.d.). Retrieved from [Link]

  • Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central. (n.d.). Retrieved from [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. (2024). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Simplifying Iron-Phosphine Catalysts for Cross-Coupling Reactions | Request PDF. (2025). Retrieved from [Link]

  • Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]

  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition | Organic Letters - ACS Publications. (2026). Retrieved from [Link]

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purification of carboxylic acids from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of carboxylic acids from unreacted starting materials and other impurities.

Introduction to Carboxylic Acid Purification

Carboxylic acids are a cornerstone of organic synthesis, serving as critical intermediates in the production of pharmaceuticals, polymers, and other valuable chemicals. Their synthesis, often through the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles, or carboxylation of Grignard reagents, inevitably leaves the desired acid in a mixture with unreacted starting materials, byproducts, and catalysts.[1][2] The acidic nature of the carboxyl group provides a powerful handle for purification, primarily through acid-base extraction. However, a variety of other techniques, including recrystallization, chromatography, and distillation, are often necessary to achieve the high purity required for downstream applications.

This guide provides a structured approach to troubleshooting the most common purification challenges, grounded in the fundamental principles of organic chemistry.

Section 1: Acid-Base Extraction: The Workhorse of Carboxylic Acid Purification

Acid-base extraction is a powerful and widely used technique to separate carboxylic acids from neutral or basic impurities.[3] The underlying principle is the conversion of the water-insoluble carboxylic acid into a water-soluble salt by reaction with a base.[4][5]

Core Principle: The Chemistry of Extraction

Carboxylic acids (R-COOH), which are often more soluble in organic solvents than in water, can be deprotonated by an aqueous base to form a carboxylate salt (R-COO⁻ M⁺). This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities and unreacted starting materials that do not possess acidic protons remain in the organic phase. After separating the aqueous layer containing the carboxylate salt, the carboxylic acid can be regenerated by acidification with a strong acid, causing it to precipitate out of the aqueous solution.[6][7]

Troubleshooting Guide: Acid-Base Extraction
Problem Potential Cause Troubleshooting Solution
Low recovery of carboxylic acid. Incomplete extraction into the aqueous phase.- Check the pH: Ensure the pH of the aqueous phase is at least two to three pH units higher than the pKa of the carboxylic acid to ensure complete deprotonation.[8] - Increase the number of extractions: Perform multiple extractions with smaller volumes of the basic solution for more efficient transfer. - Insufficient mixing: Ensure thorough mixing of the two phases to maximize the surface area for the reaction.
Incomplete precipitation after acidification.- Check the final pH: The pH of the aqueous solution should be at least two to three pH units below the pKa of the carboxylic acid to ensure complete protonation. - Cool the solution: Lowering the temperature can decrease the solubility of the carboxylic acid and promote precipitation.
Product is contaminated with starting material. Starting material is also acidic.- Use a weaker base: If the starting material is a weaker acid (e.g., a phenol), a milder base like sodium bicarbonate (NaHCO₃) can selectively extract the more acidic carboxylic acid, leaving the weaker acid in the organic layer.[3][4] Stronger bases like sodium hydroxide (NaOH) will extract both.
Emulsion formation.- Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break the emulsion. - Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.
Oily product instead of solid precipitate. The carboxylic acid has a low melting point or is impure.- Extract the "oiled out" product: If the acid separates as an oil, extract it into a fresh portion of an appropriate organic solvent. Then, dry the organic layer and remove the solvent under reduced pressure. - Further purification: The resulting oil may require further purification by chromatography or distillation.
Experimental Protocol: Standard Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing the carboxylic acid and neutral impurities in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a base (e.g., 5-10% sodium bicarbonate or sodium hydroxide).[6]

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas).[9] Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer containing the carboxylate salt into a clean flask.

  • Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with fresh aqueous base two more times. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid carboxylic acid by vacuum filtration, wash it with cold water, and allow it to air dry.

Visualization of the Extraction Workflow

Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Isolation Crude_Mixture Crude Mixture (Carboxylic Acid + Neutral Impurities) in Organic Solvent Shake_Vent Shake & Vent Crude_Mixture->Shake_Vent Aqueous_Base Aqueous Base (e.g., NaHCO3) Aqueous_Base->Shake_Vent Separated_Layers Two Layers Form: Top: Organic Bottom: Aqueous Shake_Vent->Separated_Layers Organic_Layer Organic Layer (Neutral Impurities) Separated_Layers->Organic_Layer Discard or process separately Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separated_Layers->Aqueous_Layer Acidify Acidify with HCl Aqueous_Layer->Acidify Precipitate Precipitated Pure Carboxylic Acid Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure_Product Pure Carboxylic Acid (Solid) Filter->Pure_Product

Caption: Workflow for purifying a carboxylic acid using acid-base extraction.

Section 2: Recrystallization: For High-Purity Crystalline Acids

Recrystallization is a purification technique used to remove impurities from solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[10]

Core Principle: The Science of Crystal Formation

An ideal recrystallization solvent will dissolve the carboxylic acid sparingly at room temperature but have a high solubility at its boiling point.[11] The impure solid is dissolved in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the carboxylic acid decreases, and it crystallizes out, leaving the impurities, which are present in smaller amounts, dissolved in the mother liquor.[10]

Troubleshooting Guide: Recrystallization
Problem Potential Cause Troubleshooting Solution
The carboxylic acid does not dissolve in the hot solvent. The solvent is not appropriate.- Select a different solvent: Use a solvent with a similar polarity to the carboxylic acid ("like dissolves like"). Common solvents for carboxylic acids include water, ethanol, or mixtures like hexane/ethyl acetate.[12] - Increase the volume of solvent: Add more hot solvent incrementally until the solid dissolves.
No crystals form upon cooling. The solution is not supersaturated.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. - Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of the carboxylic acid. - Cool to a lower temperature: Use an ice bath or even a dry ice/acetone bath for further cooling.
Oiling out instead of crystallization. The melting point of the carboxylic acid is lower than the boiling point of the solvent, or significant impurities are present.- Lower the temperature of crystallization: Add a small amount of a co-solvent in which the acid is less soluble to lower the saturation temperature. - Redissolve and cool slowly: Reheat the solution to dissolve the oil, then allow it to cool very slowly.
Premature crystallization during hot filtration. The solution cools too quickly in the funnel.- Use a pre-heated funnel: Warm the funnel with hot solvent or steam before filtration.[13] - Use a stemless funnel: This prevents clogging in the stem.[13]
Experimental Protocol: Recrystallization of a Solid Carboxylic Acid
  • Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude acid in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualization of the Recrystallization Process

Recrystallization Start Impure Solid Carboxylic Acid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (to remove insoluble impurities) Dissolve->Hot_Filtration if needed Cool Cool Slowly to Room Temperature Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Wash Vacuum Filtration & Wash with Cold Solvent Ice_Bath->Filter_Wash Dry Dry Crystals Filter_Wash->Dry End Pure Crystalline Carboxylic Acid Dry->End

Caption: Key steps in the recrystallization of a carboxylic acid.

Section 3: Column Chromatography: For Challenging Separations

When acid-base extraction and recrystallization are insufficient, particularly for separating carboxylic acids from other acidic or polar neutral compounds, column chromatography is a valuable tool.

Core Principle: Differential Adsorption

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). Carboxylic acids are polar and tend to interact strongly with the polar silica gel, leading to slow elution.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause Troubleshooting Solution
Carboxylic acid streaks or does not elute from the column. Strong interaction with the silica gel.- Add an acid to the eluent: Including a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid in the eluent will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[14]
Poor separation from other polar compounds. Inappropriate solvent system.- Optimize the eluent: Use thin-layer chromatography (TLC) to test various solvent systems to find one that provides good separation between the carboxylic acid and the impurities. - Consider reverse-phase chromatography: For very polar carboxylic acids, C18-functionalized silica (reverse-phase) can be effective, often using a mobile phase of water/acetonitrile with a small amount of trifluoroacetic acid (TFA).[15]
Reaction of the acid on the column. Silica gel can be slightly acidic and may catalyze certain reactions.- Deactivate the silica gel: Pre-treating the silica gel with a small amount of a base like triethylamine before packing the column can sometimes be necessary, though this is more common for purifying amines.[16]
Experimental Protocol: Column Chromatography of a Carboxylic Acid
  • TLC Analysis: Develop a suitable eluent system using TLC that shows good separation of the carboxylic acid from impurities.

  • Column Packing: Prepare a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure carboxylic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use distillation to purify a carboxylic acid?

A1: Yes, distillation is a viable method for purifying liquid carboxylic acids that are thermally stable.[8] It is particularly useful for separating a carboxylic acid from non-volatile impurities or from other volatile components with significantly different boiling points. Fractional distillation is required for separating liquids with close boiling points.

Q2: My carboxylic acid is water-soluble. How can I purify it using extraction?

A2: For water-soluble carboxylic acids, a standard acid-base extraction is not feasible. Instead, you can try converting the acid to an ester, which is typically less water-soluble. The ester can then be purified by extraction and/or chromatography, followed by hydrolysis back to the pure carboxylic acid.[8] Alternatively, continuous liquid-liquid extraction may be an option.

Q3: What are some common impurities I might encounter?

A3: Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., alcohols, aldehydes), byproducts of the reaction, and residual solvents or catalysts.[17]

Q4: What safety precautions should I take when working with carboxylic acids and the solvents used for their purification?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19] Be aware of the specific hazards of the carboxylic acid and solvents you are using by consulting their Safety Data Sheets (SDS).[20]

References

  • Britannica. (2026, January 17). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Chemguide. (n.d.). making carboxylic acids. [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • UCL Safety Services. (2021, May 11). Working safely with solvents. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • University of Alberta. (n.d.). Chemically active extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • (n.d.). Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • (n.d.). Recrystallization. [Link]

  • ResearchGate. (2024, July 14). What is sodium bicarbonate solution concentration for extraction in lab?[Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the process development and scale-up of 3-(4-methoxy-2-methylphenyl)benzoic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

The synthesis of this biaryl compound, a key intermediate in various pharmaceutical programs, typically relies on the Suzuki-Miyaura cross-coupling reaction. While robust at the bench scale, its transition to larger reactors introduces complexities related to mass and heat transfer, catalyst performance, and impurity control.[1][2] This guide aims to be a practical resource for navigating these challenges successfully.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, practical problems you may encounter during your campaign.

Question 1: My Suzuki-Miyaura coupling reaction shows low conversion or has stalled completely after scaling up. What are the likely causes and how can I resolve this?

Answer: This is a frequent and multifaceted issue in scale-up. The root cause often lies in one of four areas: catalyst deactivation, insufficient mass transfer, reagent quality, or thermal control.

  • Catalyst Deactivation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen. While a flask can be effectively purged in the lab, achieving and maintaining a truly inert atmosphere in a large reactor is more challenging.

    • Causality: Inadequate purging of the reactor headspace or dissolved oxygen in solvents or reagents can rapidly oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

    • Solution:

      • Rigorous Inerting: Employ multiple vacuum/nitrogen backfill cycles. For solvents, ensure they are thoroughly degassed using methods like sparging with nitrogen or argon for an extended period prior to addition.

      • Catalyst Choice: Use air-stable palladium pre-catalysts (e.g., Pd-G3 complexes) that activate in situ, minimizing exposure of the active species to air during charging.

      • Ligand Stability: Ensure the phosphine ligand is not degrading. An excess of ligand can sometimes help stabilize the active catalyst but may also inhibit certain steps of the cycle if not optimized.[3]

  • Mass Transfer Limitations (Mixing): As reaction volume increases, the efficiency of mixing decreases significantly. The Suzuki-Miyaura coupling is often a multiphasic reaction (e.g., aqueous base, organic solvent, solid catalyst/reagents), making it highly dependent on effective agitation.[2]

    • Causality: Poor mixing leads to localized "hot spots" or areas of low reagent concentration, causing inconsistent reaction kinetics and potential byproduct formation.[2] The slurry state of the reaction can be particularly challenging.[2]

    • Solution:

      • Agitator Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for solid-liquid mixtures.

      • Stirring Speed Study: Conduct laboratory-scale experiments to determine the minimum agitation speed required for a complete suspension of all solids and efficient mixing. This data can then be used to model and select appropriate parameters at scale.

  • Reagent and Substrate Quality:

    • Causality: The purity of the boronic acid is critical. Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄) are also crucial for the transmetalation step.

    • Solution:

      • QC of Raw Materials: Analyze incoming batches of (4-methoxy-2-methylphenyl)boronic acid for purity and boroxine content.

      • Base Selection: Use a base with appropriate particle size and low water content to ensure consistent reactivity and avoid introducing excess water that could promote side reactions.

  • Thermal Control:

    • Causality: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient. The jacket temperature in a plant setting might be significantly higher than the lab-scale oil bath temperature to achieve the same internal temperature, which can create localized overheating at the reactor wall, leading to thermal degradation of the catalyst or reactants.[2]

    • Solution:

      • Controlled Heating Profile: Implement a gradual heating ramp to the target internal temperature.

      • Monitor ΔT: Closely monitor the temperature difference (ΔT) between the reactor jacket and the batch. A large ΔT can indicate poor mixing or fouling.

Troubleshooting Decision Workflow

G start Low Conversion / Stalled Reaction check_catalyst 1. Review Catalyst & Inerting Protocol start->check_catalyst check_mixing 2. Evaluate Mass Transfer (Mixing) start->check_mixing check_reagents 3. Analyze Reagent Quality start->check_reagents o2_issue Potential O₂ Contamination? check_catalyst->o2_issue ligand_issue Ligand Degradation? check_catalyst->ligand_issue agitation_issue Is Agitation Sufficient? check_mixing->agitation_issue boronic_acid_issue Boronic Acid Purity Issue? check_reagents->boronic_acid_issue sol_inert Action: Improve Degassing Use Air-Stable Pre-catalyst o2_issue->sol_inert Yes sol_ligand Action: Use Fresh Ligand Consider Ligand:Pd Ratio ligand_issue->sol_ligand Yes sol_mixing Action: Increase Agitation Confirm Solid Suspension agitation_issue->sol_mixing Yes sol_reagents Action: QC Raw Materials Test Boroxine Content boronic_acid_issue->sol_reagents Yes

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing significant homocoupling of the boronic acid, leading to 2,2'-dimethyl-4,4'-dimethoxy-1,1'-biphenyl as a major impurity. How can I suppress this?

Answer: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems or bases.

  • Causality: Oxygen can promote the oxidative homocoupling of the boronic acid. Additionally, if the reductive elimination step to form the desired product is slow (often the case with sterically hindered substrates), the organopalladium intermediate has more time to undergo side reactions, including those that lead to homocoupling.

  • Solution:

    • Strict Anaerobic Conditions: This is the most critical factor. Ensure all reagents, solvents, and the reactor itself are rigorously deoxygenated.

    • Ligand Choice: Select a ligand that promotes rapid reductive elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for sterically challenging couplings as they stabilize the monoligated Pd(0) species that enters the catalytic cycle and accelerate the final product-forming step.[4]

    • Controlled Addition: Consider adding the boronic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.

    • Base Selection: A weaker base or one with lower solubility may sometimes reduce the rate of homocoupling. However, this must be balanced against the need for efficient transmetalation.

Question 3: My final product has unacceptable levels of residual palladium. What are the most effective removal strategies for a large-scale process?

Answer: Removing palladium to meet regulatory requirements (<10 ppm for oral APIs) is a critical and often challenging step.[4] The best strategy is holistic: minimize palladium in the first place and then efficiently scavenge what remains.

  • Causality: Palladium can remain in the product as soluble species or fine particulates. The choice of catalyst and workup conditions heavily influences the final palladium levels.

  • Solution:

    • Minimize Catalyst Loading: The most impactful approach is to use less catalyst. Screen for highly active catalyst systems that provide good conversion at very low loadings (e.g., <0.1 mol %).[4]

    • Use of Scavengers: This is the most common industrial practice.

      • Thiol-Based Resins: Resins functionalized with thiols or other chelating groups are highly effective at binding palladium. The product solution is passed through a bed of the resin or stirred with the resin as a slurry.

      • Activated Carbon: Can be effective, especially for removing palladium colloids, but may also adsorb the product, leading to yield loss. A screening study is essential.

    • Extraction/Wash: An aqueous wash with a solution containing a chelating agent (e.g., thiourea, cysteine) can extract palladium salts into the aqueous phase.

    • Crystallization: A well-designed crystallization can be very effective at rejecting palladium impurities. The morphology of the palladium species (soluble vs. particulate) will determine the efficiency of removal.

Palladium Removal Strategy Comparison
MethodProsConsScale-Up Considerations
Thiol-Functionalized Resin High selectivity, high efficiencyHigh cost of scavengerRequires dedicated filtration equipment; potential for resin fines in product.
Activated Carbon Low cost, effective for colloidsNon-selective, can cause product lossRequires careful selection of carbon grade; filtration can be slow.
Aqueous Chelator Wash Inexpensive, easy to implementCan be less effective; may require multiple washesEmulsion formation can be an issue; wastewater treatment required.
Recrystallization Integrates into final purification stepEfficiency depends on impurity formSolvent selection is critical; may require multiple crystallizations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

The most robust and widely used method is the Suzuki-Miyaura cross-coupling reaction. This involves coupling an activated benzoic acid derivative, typically methyl 3-bromobenzoate, with (4-methoxy-2-methylphenyl)boronic acid, followed by saponification of the resulting ester to yield the final product.

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Purification A Methyl 3-bromobenzoate D Methyl 3-(4-methoxy-2-methylphenyl)benzoate A->D Heat B (4-Methoxy-2-methylphenyl)boronic acid B->D Heat C Pd Catalyst / Ligand Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D Heat F This compound (Crude Product) D->F 1. Heat 2. Acidic Workup E Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) H Final API (High Purity) F->H G Recrystallization (e.g., from Isopropanol/Water)

Caption: Typical 3-step synthesis of the target molecule.

Q2: The 2-methyl group on the phenylboronic acid introduces steric hindrance. How does this affect catalyst and ligand selection?

The ortho-methyl group significantly hinders the coupling partners from approaching the palladium center. This makes both the oxidative addition and reductive elimination steps of the catalytic cycle more difficult.[4]

To overcome this, you must use a catalyst system specifically designed for sterically demanding couplings.[4] This typically involves:

  • Palladium Pre-catalyst: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ are often sufficient.

  • Ligand: This is the most critical component. You need bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of a highly active, 12-electron L-Pd(0) species and accelerate the difficult reductive elimination step.

    • Recommended Ligands:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

A screening of several ligands is highly recommended during process development to find the optimal balance between reactivity, stability, and cost for your specific conditions.

Q3: What are the Critical Process Parameters (CPPs) that must be strictly controlled during scale-up?

Based on common industrial challenges, the following parameters are critical:

  • Temperature: Directly impacts reaction rate and impurity formation. Overheating can degrade the catalyst and substrates.[2]

  • Agitation Rate: Essential for mass transfer in a heterogeneous mixture. Inadequate mixing is a primary cause of failed scale-up batches.[2]

  • Inert Atmosphere: The concentration of residual oxygen must be minimized to prevent catalyst deactivation and homocoupling.[1]

  • Reagent Stoichiometry: The ratio of boronic acid to aryl halide should be carefully controlled. A slight excess of boronic acid (e.g., 1.1-1.3 equivalents) is common, but a large excess can lead to purification challenges.

  • Water Content: The amount of water in the solvent system and reagents can influence the solubility of the base and affect the overall reaction kinetics.

Experimental Protocols

Protocol 1: Illustrative Scale-Up Suzuki-Miyaura Coupling (1 kg Scale)

Disclaimer: This is a representative protocol. All procedures must be adapted and validated for your specific equipment and safety requirements.

Materials:

  • Methyl 3-bromobenzoate (1.00 kg, 4.65 mol, 1.0 equiv)

  • (4-Methoxy-2-methylphenyl)boronic acid (0.85 kg, 5.12 mol, 1.1 equiv)

  • XPhos Pd G3 (20 g, 0.023 mol, 0.005 equiv)

  • Potassium Carbonate (K₂CO₃), milled (1.93 kg, 13.95 mol, 3.0 equiv)

  • Toluene, degassed (10 L)

  • Deionized Water, degassed (2 L)

Procedure:

  • Reactor Inerting: Charge the reactor with K₂CO₃. Seal the reactor and perform three vacuum/N₂ purge cycles to ensure a fully inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed water to the reactor. Begin agitation to slurry the base.

  • Reagent Addition: Add the methyl 3-bromobenzoate and (4-methoxy-2-methylphenyl)boronic acid to the reactor under a strong nitrogen counter-flow.

  • Catalyst Addition: Add the XPhos Pd G3 catalyst. The use of a solid addition funnel or creating a slurry in a small amount of degassed toluene is recommended to avoid exposing the catalyst to air.

  • Reaction: Heat the mixture to an internal temperature of 85-90 °C. Monitor the reaction progress by HPLC (e.g., every 2 hours) until the consumption of methyl 3-bromobenzoate is >99%.

  • Cool Down & Phase Separation: Cool the reaction to room temperature. Stop agitation and allow the phases to separate. Drain the lower aqueous phase.

  • Wash: Add 3 L of deionized water to the organic layer, agitate for 15 minutes, and separate the aqueous phase.

  • Solution Transfer: The resulting toluene solution containing the crude ester is ready for the saponification step or can be concentrated and purified if desired.

Protocol 2: Purification by Recrystallization

  • Saponification & Workup: After the saponification step, the crude this compound is isolated by acidic workup and filtration.[5]

  • Solvent Selection: Transfer the dried crude solid to a clean, inerted reactor. Based on solubility studies, a solvent system like isopropanol (IPA)/water is often effective.

  • Dissolution: Add a calculated amount of IPA (e.g., 5 volumes relative to the crude product) and heat the slurry to reflux (approx. 80-85 °C) until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particulates are present, a hot filtration through a suitable filter can be performed to remove them.

  • Controlled Cooling & Crystallization: Cool the solution slowly according to a pre-defined profile (e.g., 10-15 °C per hour). Crystal seeding may be employed at an appropriate temperature to control particle size.

  • Anti-Solvent Addition: Once the solution reaches a lower temperature (e.g., 40-50 °C), slowly add a calculated amount of an anti-solvent like water to increase the yield of precipitated product.

  • Hold & Isolation: Hold the resulting slurry at 0-5 °C for several hours to maximize crystallization. Isolate the product by filtration, wash with a cold IPA/water mixture, and dry under vacuum.

References

  • ACS Publications Industry Webinar. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Organic Process Research & Development. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Benchchem. Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Organic Chemistry Frontiers (RSC Publishing).

Sources

preventing byproduct formation in Grignard carbonation for benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a classic yet deceptively sensitive reaction: the synthesis of benzoic acid via Grignard carbonation. While powerful, this procedure is often plagued by byproduct formation that can significantly reduce yield and complicate purification.

This document moves beyond simple protocols to explain the underlying chemical principles governing these side reactions, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): Understanding and Preventing Side Reactions

This section addresses the most common issues encountered during the synthesis of benzoic acid from phenylmagnesium bromide and carbon dioxide.

FAQ 1: My yield is very low, and I noticed a distinct smell of benzene. What went wrong?

Answer: The formation of benzene is the most common failure mode and points directly to the premature quenching of your Grignard reagent.

  • Causality (Expertise & Experience): Phenylmagnesium bromide is not only a potent nucleophile but also an extremely strong base. The carbon atom bound to magnesium is highly carbanionic in character and will readily deprotonate any available protic source—a reaction that is thermodynamically highly favorable. The most common culprit is water.[1] This acid-base reaction is significantly faster than the desired carbonation reaction, converting your active reagent into inert benzene, thereby halting the synthesis of benzoic acid.

  • Trustworthiness (Self-Validating System): To prevent benzene formation, you must operate under strictly anhydrous (water-free) conditions. The success of your reaction is a direct validation of your experimental technique.

    • Glassware: All glassware must be rigorously dried, typically by flame-drying under a vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Solvent: Ethereal solvents like diethyl ether or THF are required because they are aprotic and stabilize the Grignard reagent.[2] However, they are hygroscopic. Always use freshly opened anhydrous grade solvent or solvent dried over a suitable agent like sodium/benzophenone.

    • Atmosphere: The reaction must be protected from atmospheric moisture using a drying tube (filled with CaCl₂ or CaSO₄) or maintained under a positive pressure of an inert gas.[1]

FAQ 2: My final product is a yellowish, low-melting solid that is difficult to purify. Why?

Answer: This description strongly suggests the presence of biphenyl as a major contaminant.

  • Causality (Expertise & Experience): Biphenyl (Ph-Ph) formation is primarily attributed to two competing mechanisms:

    • Radical Coupling: During the formation of the Grignard reagent, single-electron transfer (SET) processes can generate phenyl radicals (Ph•).[1][3] These radicals can then couple to form biphenyl.

    • Nucleophilic Coupling: Phenylmagnesium bromide can react with unreacted bromobenzene still present in the solution. This reaction is particularly favored at higher temperatures and high concentrations of bromobenzene.[4]

  • Trustworthiness (Self-Validating System): Minimizing biphenyl requires careful control over the reaction conditions during the formation of the Grignard reagent itself.

    • Slow Addition: Add the solution of bromobenzene to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, disfavoring the coupling side reaction.[4]

    • Temperature Control: The formation of a Grignard reagent is exothermic.[5] Maintain a gentle reflux (for diethyl ether, bp 34.6°C) but avoid excessive heating. Overheating significantly accelerates the rate of biphenyl formation.[4][6] An ice bath can be used to moderate a reaction that is proceeding too vigorously.[3]

FAQ 3: My product analysis (e.g., NMR, MS) shows impurities with a higher molecular weight, possibly benzophenone or triphenylmethanol. How is this possible?

Answer: The formation of these ketone and tertiary alcohol byproducts is a classic example of "over-addition" and is caused by the Grignard reagent reacting with the newly formed product.

  • Causality (Expertise & Experience): The initial reaction between phenylmagnesium bromide (PhMgBr) and carbon dioxide forms a magnesium carboxylate salt (PhCO₂MgBr).[3] While less reactive than an aldehyde or ketone, this carboxylate salt is still electrophilic. If the local concentration of PhMgBr is high and the temperature rises, a second molecule of the Grignard reagent can attack the carboxylate.[7] This subsequent reaction, after acidic workup, yields benzophenone. Since benzophenone is a ketone, it is extremely reactive towards any remaining Grignard reagent, leading to a third addition that rapidly forms triphenylmethanol.[1][7]

  • Trustworthiness (Self-Validating System): Preventing this cascade of side reactions hinges on controlling the carbonation step.

    • Reverse Addition at Low Temperature: The most effective method is to pour the Grignard solution slowly onto a large excess of crushed dry ice (solid CO₂), ideally cooled further with a solvent like acetone.[3] This ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, making the desired carboxylation the overwhelmingly favored reaction pathway.

    • Vigorous Stirring: Ensure efficient mixing during the addition to prevent localized "hot spots" where the Grignard reagent concentration is high, which would favor the secondary addition reaction.

Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Actions & Solutions
Reaction fails to initiate (no cloudiness, no exotherm) Inactive magnesium surface (MgO layer); Wet solvent or glassware.1. Activate Magnesium: Add a small crystal of iodine or gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1] 2. Verify Anhydrous Conditions: Ensure all glassware was properly flame-dried and solvents are certified anhydrous.[2]
Low yield of benzoic acid Incomplete reaction; Premature quenching of Grignard reagent (water contamination).1. Check for Benzene: If a benzene odor is present, improve drying procedures for glassware and solvents. 2. Ensure Complete Formation: Check that most of the magnesium has been consumed before proceeding to carbonation.[4]
Product is an oily or yellowish solid Significant biphenyl contamination.1. Control Grignard Formation: During the initial step, slow the addition of bromobenzene and use an ice bath to maintain gentle reflux.[4] 2. Purification: Biphenyl is non-polar and can be removed from the desired acidic product via acid-base extraction during workup.
Formation of benzophenone/triphenylmethanol Over-addition of Grignard reagent to the carboxylate intermediate.1. Use Excess CO₂: Pour the Grignard solution onto a large excess of crushed dry ice.[3] 2. Maintain Low Temperature: Perform the carbonation step at a very low temperature (e.g., -78 °C in a dry ice/acetone bath).[8]
Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to benzoic acid and the major competing side reactions that lead to common byproducts.

G PhMgBr Phenylmagnesium Bromide (PhMgBr) Benzoate Magnesium Benzoate (PhCO2MgBr) PhMgBr->Benzoate 1. Carbonation (Low Temp, Excess CO2) Benzene Benzene (Byproduct) PhMgBr->Benzene Protonation (Fast) Biphenyl Biphenyl (Byproduct) PhMgBr->Biphenyl Coupling (High Temp) Benzophenone Benzophenone (Byproduct) CO2 Carbon Dioxide (CO2) H2O Water (H2O) H2O->Benzene PhBr Bromobenzene (PhBr) PhBr->Biphenyl BenzoicAcid Benzoic Acid (Desired Product) Benzoate->BenzoicAcid 2. Acidic Workup (H3O+) Benzoate->Benzophenone 2nd Addition of PhMgBr (High Temp)

Caption: Key reaction pathways in the Grignard synthesis of benzoic acid.

Optimized Experimental Protocols
Protocol 1: Formation of Phenylmagnesium Bromide
  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[9] In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. The solution may turn cloudy and warm.[10]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. Use a water bath to manage the temperature if necessary.[4]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be grayish and slightly cloudy.[4]

Protocol 2: Controlled Carbonation
  • Setup: In a separate, larger flask, place a significant excess (at least 5-10 equivalents) of freshly crushed dry ice.

  • Addition: Cool the Grignard reagent solution in an ice bath. Slowly transfer the Grignard solution via cannula or pour it carefully onto the crushed dry ice with vigorous stirring.[3] A thick, white precipitate of the magnesium carboxylate salt will form.

  • Completion: Allow the mixture to warm to room temperature slowly, which allows any remaining dry ice to sublime.

Protocol 3: Aqueous Workup and Purification
  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of ice and concentrated hydrochloric acid (or another strong acid).[3][11] This step should be performed in a fume hood as it is exothermic and will protonate the carboxylate to form benzoic acid and dissolve the magnesium salts.[12]

  • Extraction: Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer, along with any non-polar byproducts like biphenyl. Extract the aqueous layer two more times with diethyl ether.

  • Acid-Base Purification: Combine the organic layers and extract them with a basic aqueous solution (e.g., 5% NaOH or NaHCO₃). The benzoic acid will be deprotonated to form sodium benzoate and move into the aqueous layer, leaving the neutral biphenyl byproduct in the ether layer.

  • Isolation: Separate the layers. Cool the basic aqueous layer in an ice bath and re-acidify it with concentrated HCl until the solution is acidic (test with pH paper). Benzoic acid will precipitate as a white solid.[13]

  • Final Steps: Collect the solid benzoic acid by vacuum filtration, wash it with cold water, and dry it thoroughly.[13] The purity can be assessed by melting point determination and spectroscopy.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

G start Experiment Complete: Analyze Yield & Purity yield_check Is Yield Acceptable? start->yield_check purity_check Is Purity High? yield_check->purity_check Yes low_yield_cause Identify Cause of Low Yield yield_check->low_yield_cause No success Successful Synthesis purity_check->success Yes low_purity_cause Identify Impurity purity_check->low_purity_cause No benzene_check Benzene Odor Present? low_yield_cause->benzene_check improve_drying Root Cause: Water Contamination Action: Rigorously dry all glassware, solvents, and reagents. Use inert atmosphere. benzene_check->improve_drying Yes incomplete_rxn Root Cause: Incomplete Reaction Action: Ensure Mg is activated and fully consumed before carbonation. benzene_check->incomplete_rxn No biphenyl_check Yellowish/Oily Solid? (Biphenyl) low_purity_cause->biphenyl_check ketone_check High MW Impurities? (Benzophenone) biphenyl_check->ketone_check No control_temp Root Cause: Coupling Reaction Action: Slow halide addition. Maintain gentle reflux during Grignard formation. biphenyl_check->control_temp Yes control_carb Root Cause: Over-Addition Action: Use reverse addition onto excess solid CO2 at -78°C. ketone_check->control_carb Yes purify Action: Improve acid-base extraction technique during workup. ketone_check->purify No

Sources

optimizing crystallization conditions for obtaining single crystals of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the crystallization of 3-(4-Methoxy-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols. Our approach is rooted in fundamental crystallographic principles to empower you to overcome common challenges in obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Introduction: The Art and Science of Single Crystal Growth

The journey to a high-quality single crystal is often perceived as an art, but it is firmly grounded in the principles of thermodynamics and kinetics. For a molecule like this compound, its aromatic nature and the presence of a carboxylic acid group suggest a propensity for forming hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids.[1][2][3] The key to successful crystallization lies in meticulously controlling the rate at which molecules self-assemble from a supersaturated solution, allowing them to arrange in a highly ordered, three-dimensional lattice.[4][5] This guide will walk you through a logical, systematic approach to achieve this.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of aromatic carboxylic acids, offering explanations and actionable solutions tailored to this compound.

Q1: My compound precipitates as an oil or an amorphous solid. What's happening and how can I fix it?

A1: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, causing the compound to crash out of solution too rapidly for a crystalline lattice to form.[6] The molecules aggregate in a disordered state because the kinetic barrier to precipitation is overcome much faster than the molecules can orient themselves into a crystal lattice.

Causality & Solutions:

  • Solvent Choice: The solvent may be too poor for your compound, or you are using a solvent in which the compound is excessively soluble, leading to rapid precipitation upon slight changes in conditions.[6][7]

    • Action: Systematically screen a range of solvents with varying polarities. For an aromatic carboxylic acid, consider solvents like ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures thereof.[8][9] The goal is to find a solvent where your compound is sparingly soluble at room temperature but dissolves upon heating.[10]

  • Cooling Rate: Rapid cooling of a saturated solution is a common culprit.

    • Action: Slow down the cooling process. Instead of placing your crystallization vessel directly in a freezer, allow it to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the vessel (e.g., by placing it in a beaker with cotton wool) can also slow heat transfer.[6]

  • Concentration: Your initial concentration might be too high.

    • Action: Start with a less saturated solution. It will take longer for crystals to appear, but they are more likely to be of high quality.

Q2: I'm getting a fine powder or a mass of tiny needles, not single crystals suitable for XRD. What should I do?

A2: The formation of polycrystalline material or very small needles indicates a high rate of nucleation.[7][11] Numerous small crystals form simultaneously, competing for the solute and preventing any single crystal from growing to a suitable size.

Causality & Solutions:

  • Reduce Nucleation Sites: Dust particles, scratches on the glassware, and even mechanical disturbances can act as nucleation sites.[7][11]

    • Action: Ensure all glassware is scrupulously clean. Filter your saturated solution through a syringe filter (0.22 µm) into a clean crystallization vial.[12] Set up your crystallization experiments in a vibration-free environment.[7]

  • Optimize Solvent System: A single-solvent system may not provide the ideal solubility gradient.

    • Action: Employ a binary solvent system using liquid-liquid or vapor diffusion techniques. This allows for a much slower approach to supersaturation. A good starting point is to dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly introduce a miscible anti-solvent (e.g., hexane or heptane) in which the compound is insoluble.[6]

  • Control Evaporation Rate: In slow evaporation methods, if the solvent evaporates too quickly, it can lead to rapid nucleation.

    • Action: Slow down the evaporation rate by reducing the surface area of the opening of the crystallization vial. For example, cover the vial with parafilm and pierce it with a single needle.[6]

Q3: My crystals are twinned or intergrown. Can I prevent this?

A3: Twinning occurs when two or more crystals grow together in a symmetrical, non-random orientation. This is often a result of rapid growth from a highly supersaturated solution or the presence of impurities that disrupt the crystal lattice.

Causality & Solutions:

  • Purity is Paramount: Impurities can be incorporated into the growing crystal lattice, causing defects that can lead to twinning.

    • Action: Ensure your starting material is of the highest possible purity.[11][12] Recrystallize your bulk material at least once before attempting to grow single crystals for diffraction.

  • Slower is Better: As with other issues, slowing down the crystallization process can give molecules more time to pack correctly, reducing the likelihood of twinning.

    • Action: Revisit the strategies in Q1 and Q2 to slow down crystal growth. Consider using a thermal gradient method where the solution is kept in a temperature gradient to promote slow, controlled growth.[6]

Experimental Protocols

Here are detailed, step-by-step methodologies for common and effective crystallization techniques.

Protocol 1: Slow Evaporation

This is often the simplest method and a good starting point.

  • Solvent Screening: In small vials, test the solubility of ~5 mg of this compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). Identify solvents in which the compound is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of your compound in the chosen solvent. You may need to gently warm the solution to fully dissolve the compound.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.

  • Evaporation: Cover the vial with parafilm and puncture it with a needle. Place the vial in a quiet, vibration-free location.

  • Monitoring: Check for crystal growth every few days. Be patient; this process can take anywhere from a few days to several weeks.[7]

Protocol 2: Slow Cooling

This method is effective for compounds that have a significant difference in solubility at high and low temperatures.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., ethanol/water mixture, isopropanol).[10]

  • Dissolution: In a test tube or small flask, dissolve your compound in a minimal amount of the chosen solvent by heating in a water or oil bath.

  • Filtration: Filter the hot solution into a clean, pre-warmed vial to remove any particulate matter.

  • Slow Cooling: Cap the vial and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite or cotton). Allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, transfer the insulated container to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield and quality.

Protocol 3: Vapor Diffusion

This technique is excellent for controlling the rate of crystallization and often yields high-quality crystals.

  • Setup: Place a small, open vial containing a concentrated solution of your compound (dissolved in a relatively volatile solvent like dichloromethane or acetone) inside a larger, sealed jar.

  • Anti-Solvent: In the bottom of the larger jar, add a layer of a more volatile anti-solvent in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether).

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and inducing slow crystallization.

Data Presentation: Solvent Properties

The choice of solvent is a critical parameter in crystallization.[9][13] The following table summarizes the properties of common solvents that can be used for screening.

SolventBoiling Point (°C)Polarity IndexDielectric Constant
Non-Polar
n-Hexane690.11.88
Toluene1112.42.38
Moderately Polar
Diethyl Ether352.84.34
Ethyl Acetate774.46.02
Dichloromethane403.19.08
Acetone565.120.7
Polar Aprotic
Acetonitrile825.837.5
Polar Protic
Isopropanol823.919.9
Ethanol784.324.5
Methanol655.132.7
Water10010.280.1

Visualization of Experimental Workflows

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Start Crystallization Attempt outcome Observe Outcome start->outcome oil Result: Oil / Amorphous Solid outcome->oil High Supersaturation powder Result: Powder / Microcrystals outcome->powder High Nucleation Rate twins Result: Twinned / Intergrown Crystals outcome->twins Impurity / Rapid Growth success Result: Single Crystals! outcome->success Optimal Conditions oil_sol1 Decrease Supersaturation: - Use a more solubilizing solvent - Lower initial concentration oil->oil_sol1 oil_sol2 Slow Down Process: - Decrease cooling rate - Use vapor diffusion oil->oil_sol2 powder_sol1 Reduce Nucleation: - Filter solution (0.22 µm) - Use clean glassware - Minimize vibrations powder->powder_sol1 powder_sol2 Slow Crystal Growth: - Use a binary solvent system - Slower evaporation/cooling powder->powder_sol2 twins_sol1 Improve Purity: - Re-purify starting material (e.g., column chromatography) twins->twins_sol1 twins_sol2 Slow Down Growth Rate: - Re-optimize conditions (concentration, temperature gradient) twins->twins_sol2 oil_sol1->start Re-attempt oil_sol2->start Re-attempt powder_sol1->start Re-attempt powder_sol2->start Re-attempt twins_sol1->start Re-attempt twins_sol2->start Re-attempt vapor_diffusion_setup cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Compound in 'Good' Solvent antisolvent Anti-Solvent Pool vapor Vapor Diffusion vapor->solution

Caption: Diagram of a vapor diffusion crystallization setup.

References

  • Spherical Crystallization of Benzoic acid in different solvents. Diva-portal.org. [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). [Link]

  • Recrystallization of Benzoic Acid. Unknown Source. [Link]

  • Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
  • Ultrasound-Assisted Antisolvent Crystallization of Benzoic Acid: Effect of Process Variables Supported by Theoretical Simulations. ACS Publications. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Unknown Source. [Link]

  • Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. MDPI. [Link]

  • N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. PMC. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH. [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. ResearchGate. [Link]

  • Sample Preparation and Systematic Diffractometer Errors. Unknown Source. [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • How to Grow Single Crystals | Organic Chemistry. YouTube. [Link]

  • How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv | Cambridge Open Engage. [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. IUCr. [Link]

  • Lesson-3-Sample-Preparation-and-Problems.pdf. Profex. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]

  • Carboxylic Acids and Single Crystal. ResearchGate. [Link]

  • XRD Sample Preparation: Best Practices for Different Sample Forms. Drawell. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 1. ChemistryViews. [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing). [Link]

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Unknown Source. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. American Chemical Society. [Link]

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Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 3-(4-Methoxy-2-methylphenyl)benzoic Acid with Structurally Related Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Biphenyl Carboxylic Acid

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The specific substitution pattern on the biphenyl rings plays a crucial role in determining the potency, selectivity, and overall pharmacological profile of these molecules. This guide provides a comparative analysis of the predicted biological activity of a novel compound, 3-(4-Methoxy-2-methylphenyl)benzoic acid, against a panel of structurally related and well-characterized biphenyl derivatives.

While direct experimental data for this compound is not yet publicly available, by leveraging established structure-activity relationships (SAR) within the biphenyl class, we can project its potential efficacy and mechanism of action.[2] This guide will delve into the anticipated anti-inflammatory and anticancer properties of this molecule, drawing comparisons with known active compounds. We will explore the underlying biochemical pathways and provide detailed protocols for the experimental validation of these predictions.

Structural Features and Predicted Biological Activity Profile

This compound possesses a unique combination of structural motifs that suggest a predisposition for biological activity:

  • Biphenyl Core: The fundamental biphenyl structure provides a rigid scaffold that can effectively interact with biological targets.

  • Carboxylic Acid Group: This functional group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can participate in key binding interactions with enzymes like cyclooxygenase (COX).[3]

  • Methoxy and Methyl Substituents: The presence and position of these groups on the phenyl rings can significantly influence the compound's conformation, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Based on these features, we hypothesize that this compound is likely to exhibit both anti-inflammatory and anticancer activities.

Comparative Analysis of Anti-Inflammatory Activity

A significant number of biphenyl carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3]

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The anti-inflammatory effects of many biphenyl compounds are attributed to their ability to inhibit COX-1 and/or COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and some biphenyls may exert their effects by modulating this pathway.[4][5]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Response Stimuli Stimuli IKK IKK Activation Stimuli->IKK Activates NFkB_Activation NF-κB Activation IKK->NFkB_Activation Phosphorylates IκB COX2 COX-2 Upregulation NFkB_Activation->COX2 Induces Transcription Prostaglandins Prostaglandin Production COX2->Prostaglandins Catalyzes Conversion of Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Biphenyls Biphenyl Carboxylic Acids (Predicted Target) Biphenyls->COX2 Inhibits

Caption: Predicted Anti-Inflammatory Mechanism of Biphenyl Carboxylic Acids.

Comparative Data for Structurally Similar Biphenyls

To contextualize the potential anti-inflammatory activity of this compound, we can examine the data for other biphenyl carboxylic acids. For instance, a study on novel biphenyl-4-carboxylic acid derivatives reported significant anti-inflammatory activity in a carrageenan-induced paw edema model.[6]

Compound/DrugStructureReported Anti-Inflammatory ActivityReference
This compound HypotheticalPredicted potent activity-
Biphenyl-4-carboxylic acid derivative (IVi) Thiazolidinone amide derivative44.59% and 55.73% inhibition of paw edema at 2h and 4h, respectively[3]
Flurbiprofen A well-known NSAIDClinically effective anti-inflammatory agentCommercial Drug

Comparative Analysis of Anticancer Activity

The biphenyl scaffold is also prevalent in a number of compounds exhibiting significant anticancer activity. The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

Many cytotoxic agents exert their effects by triggering the caspase signaling cascade, a key component of the apoptotic pathway.[7][8] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3, leading to cell death.[9] Hydroxylated biphenyl compounds have been shown to induce apoptosis through the intrinsic pathway.[10]

G cluster_0 Anticancer Biphenyls cluster_1 Apoptotic Pathway Biphenyl This compound (Predicted Action) Mitochondria Mitochondria Biphenyl->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Proteins

Caption: Predicted Apoptotic Pathway Induced by Biphenyl Compounds.

Comparative Data for Structurally Similar Biphenyls

The anticancer potential of this compound can be inferred by comparing it to other biphenyls with methoxy and methyl substitutions. For example, derivatives of 3-Methoxy-4-nitrobenzoic acid have shown cytotoxic effects against various cancer cell lines.[11]

Compound/DrugStructureReported Anticancer Activity (IC50)Cell LineReference
This compound HypotheticalPredicted potent activity--
2-(2-trifluoromethyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole Thiadiazole derivativeModerate activityMCF-7[12]
Hydroxylated biphenyl compound (D6) Curcumin analog~2 µMMelanoma[10]

Experimental Protocols for Biological Activity Screening

To validate the predicted biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Anti-Inflammatory Activity Assessment

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of COX enzymes.[13]

  • Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The formation of prostaglandin G2 (PGG2) is coupled to the oxidation of a colorimetric or fluorometric probe.

    • The change in absorbance or fluorescence is measured over time using a plate reader.

    • The IC50 value is calculated from the dose-response curve.

G cluster_0 Assay Components cluster_1 Reaction & Detection Enzyme COX-1 or COX-2 Incubation Incubate Enzyme with Compound Enzyme->Incubation Substrate Arachidonic Acid Reaction Add Substrate & Probe Substrate->Reaction Compound Test Compound Compound->Incubation Probe Chromogenic/Fluorogenic Probe Probe->Reaction Incubation->Reaction Detection Measure Absorbance/ Fluorescence Reaction->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for the Cyclooxygenase Inhibition Assay.

In Vitro Anticancer Activity Assessment

1. MTT Cell Viability Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at approximately 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_0 Cell Culture & Treatment cluster_1 Assay & Measurement Seeding Seed Cancer Cells Treatment Treat with Test Compound Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

Based on a thorough analysis of structure-activity relationships within the biphenyl class of compounds, this compound emerges as a promising candidate for possessing both anti-inflammatory and anticancer properties. The presence of the carboxylic acid, methoxy, and methyl groups on the biphenyl scaffold suggests potential interactions with key biological targets such as cyclooxygenase enzymes and components of the apoptotic machinery.

The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its subsequent evaluation in the described in vitro assays. Positive results would warrant further investigation into its in vivo efficacy and safety profile, paving the way for the potential development of a novel therapeutic agent.

References

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  • El-Magd, M. A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3197.
  • Gierse, J. K., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Husain, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(3), 241-247.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Szałek, A., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(18), 4269.
  • Husain, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(3), 241-247.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sabalingam, S. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Drug Delivery & Therapeutics, 15(1), 187-192.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Martin, S. J., et al. (2002). Caspase-activation pathways in apoptosis and immunity. Current Biology, 12(23), R877-R879.
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  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
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  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

  • MedCrave online. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Retrieved from [Link]

  • El-Magd, M. A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3197.
  • ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Retrieved from [Link]

  • PubMed. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 3-(4-Methoxy-2-methylphenyl)benzoic Acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From High-Throughput Hit to Validated Lead

In the realm of drug discovery, the journey from a primary "hit" in a high-throughput screen (HTS) to a validated lead compound is a rigorous process demanding meticulous scientific validation. This guide provides a comprehensive framework for the in vitro validation of a novel chemical entity, 3-(4-Methoxy-2-methylphenyl)benzoic acid , which we will refer to as Compound X . While specific biological data for Compound X is not yet publicly available, its structural motifs, such as the benzoic acid and substituted phenyl rings, are prevalent in known kinase inhibitors. Therefore, for the purpose of this illustrative guide, we will hypothesize that Compound X has been identified as a hit in a screen for inhibitors of a specific protein kinase, which we will call Kinase Y .

This guide is designed for researchers, scientists, and drug development professionals. It will not only provide step-by-step protocols but also delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow. We will compare the hypothetical performance of Compound X against two benchmark compounds: Staurosporine , a well-known broad-spectrum kinase inhibitor, and "Comp-S ", a fictional highly specific and potent inhibitor of Kinase Y.

The Validation Gauntlet: A Multi-Faceted Approach

A single assay is never sufficient to validate a hit. A well-designed validation workflow, or "gauntlet," employs a series of orthogonal assays to confirm the initial observation, eliminate artifacts, and build a comprehensive profile of the compound's activity. Our approach for Compound X is structured as follows:

G cluster_0 Initial Hit Confirmation cluster_1 Artifact Elimination cluster_2 Mechanism of Action cluster_3 Selectivity & Cellular Activity a Primary Assay Confirmation b Dose-Response & IC50 Determination a->b c Assay Interference Counter-Screens b->c Is it a real hit? d Orthogonal Assay (e.g., TR-FRET) c->d Is it a specific inhibitor? e Biophysical Binding Assay (e.g., SPR) d->e f Kinase Selectivity Profiling e->f Does it bind directly? g Cellular Target Engagement Assay f->g h h g->h Validated Lead Candidate

Caption: The In Vitro Hit Validation Workflow for Compound X.

Part 1: Initial Hit Confirmation and Potency Assessment

The first step is to rigorously confirm the inhibitory activity observed in the primary HTS and determine the compound's potency.

Primary Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase Y and its substrate in kinase reaction buffer.

    • Prepare serial dilutions of Compound X, Staurosporine, and Comp-S in DMSO, and then dilute into the reaction buffer to create 2X compound solutions. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 2X compound solution to the appropriate wells.

    • Add 5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Expected Comparative Data:

CompoundIC50 for Kinase Y (nM)Hill SlopeMax Inhibition (%)
Compound X 150-1.198
Staurosporine 10-1.0100
Comp-S 5-1.2100

Part 2: Ruling Out Assay Interference

A significant portion of initial hits from HTS campaigns can be false positives due to assay interference.[1] It is crucial to perform counter-screens to identify and discard these artifacts.

Experimental Protocol: ATP Depletion Counter-Screen

This assay is run in the absence of the kinase to determine if the compound directly affects the luminescence signal of the ADP-Glo™ assay.

  • Follow the ADP-Glo™ protocol as described above, but replace the kinase solution with a buffer-only control.

  • Any compound that shows a significant decrease in luminescence in the absence of the kinase is likely an assay interference compound and should be flagged.

Part 3: Orthogonal Confirmation and Direct Binding

To ensure the observed inhibition is not an artifact of the specific assay format, an orthogonal assay with a different detection technology is employed. We then confirm direct physical interaction between the compound and the target protein.

Orthogonal Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

A TR-FRET assay, such as LanthaScreen™, measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled antibody that recognizes the phosphorylated site. Inhibition of the kinase results in a decrease in the FRET signal.

Expected Comparative Data:

CompoundIC50 for Kinase Y (nM) - TR-FRET
Compound X 180
Staurosporine 15
Comp-S 8

A good correlation between the IC50 values from the ADP-Glo™ and TR-FRET assays provides strong evidence that Compound X is a genuine inhibitor of Kinase Y's catalytic activity.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the direct binding of a compound to a protein immobilized on a sensor chip. This confirms a physical interaction and provides kinetic parameters of binding.

Experimental Protocol:

  • Chip Preparation: Immobilize recombinant Kinase Y onto a CM5 sensor chip.

  • Binding Analysis:

    • Inject serial dilutions of Compound X over the chip surface.

    • Measure the change in the refractive index, which is proportional to the mass of the compound binding to the kinase.

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Comparative Data:

CompoundKD (nM)
Compound X 250
Staurosporine 20
Comp-S 12

A KD value in a similar range to the IC50 values from the biochemical assays strongly supports a direct binding mechanism of action.

G cluster_0 SPR Workflow a Immobilize Kinase Y on Sensor Chip b Inject Compound X at Various Concentrations a->b c Measure Association & Dissociation b->c d Regenerate Chip Surface c->d e Fit Data to Determine KD d->e

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Part 4: Selectivity and Cellular Activity

A promising lead compound should not only be potent but also selective for its intended target to minimize off-target effects. Finally, its activity must be confirmed in a more physiologically relevant cellular context.

Kinase Selectivity Profiling

Compound X should be screened against a panel of other kinases to assess its selectivity. This is often done at a single high concentration (e.g., 1 µM) initially, with follow-up IC50 determinations for any kinases that show significant inhibition.

Expected Comparative Data (% Inhibition at 1 µM):

KinaseCompound XStaurosporineComp-S
Kinase Y 959998
Kinase A20985
Kinase B15952
Kinase C590<1

This hypothetical data suggests that Compound X is significantly more selective for Kinase Y than the broad-spectrum inhibitor Staurosporine, and has a good selectivity profile, though not as exquisite as the highly specific Comp-S.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells. A fluorescent tracer that binds to the kinase's active site is displaced by the test compound, leading to a decrease in the BRET signal.

Experimental Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding for NanoLuc®-Kinase Y fusion protein.

  • Assay:

    • Plate the transfected cells in a 384-well plate.

    • Add the NanoBRET™ tracer and serial dilutions of Compound X.

    • Incubate for 2 hours at 37°C.

  • Data Acquisition:

    • Add the NanoBRET™ substrate and read the filtered luminescence on a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50.

Expected Comparative Data:

CompoundCellular IC50 for Kinase Y (nM)
Compound X 850
Staurosporine 50
Comp-S 30

It is common for the cellular IC50 to be higher than the biochemical IC50 due to factors such as cell permeability and ATP competition. An observed cellular activity within a reasonable margin of the biochemical potency is a strong positive indicator.

Conclusion: A Validated Path Forward

Following this comprehensive in vitro validation workflow, we would have a high degree of confidence in This compound (Compound X) as a genuine, direct-binding, and selective inhibitor of Kinase Y with demonstrated activity in a cellular context. While the hypothetical data presented here positions Compound X as a promising lead candidate, further studies, including structure-activity relationship (SAR) analysis, ADME/Tox profiling, and in vivo efficacy models, would be the necessary next steps on the path to a potential therapeutic.

This guide underscores the principle that rigorous, multi-faceted validation is paramount in the early stages of drug discovery. By systematically addressing questions of potency, mechanism of action, and selectivity, we can make informed decisions and focus resources on compounds with the highest probability of success.

References

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A Comparative Efficacy Analysis of 3-(4-Methoxy-2-methylphenyl)benzoic Acid and Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential efficacy of a novel compound, 3-(4-Methoxy-2-methylphenyl)benzoic acid, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Due to the nascent stage of research on this specific molecule, we will extrapolate its potential mechanism of action based on the well-documented activities of structurally similar biphenyl carboxylic acid derivatives and present a framework for its evaluation.

The p38 MAPK Pathway: A Critical Regulator of Cellular Stress and Inflammation

The p38 MAPK signaling cascade is a pivotal intracellular pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1] Activation of p38 MAPK, primarily through the dual phosphorylation of threonine and tyrosine residues by upstream kinases like MKK3 and MKK6, triggers a downstream cascade that regulates a multitude of cellular processes such as inflammation, apoptosis, and cell differentiation.[2] Given its central role in the inflammatory response, the p38 MAPK pathway has been a focal point for the development of therapeutic agents targeting chronic inflammatory diseases and certain cancers.[3][4]

A Novel Biphenyl Carboxylic Acid Derivative as a Putative p38 MAPK Inhibitor

This compound is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a recognized pharmacophore in a number of enzyme inhibitors.[5][6] Notably, a class of biphenyl amides has been identified as potent inhibitors of p38 MAP kinase, suggesting that compounds with this core structure can effectively target the ATP-binding site of the kinase.[7] Based on this structural precedent, we hypothesize that this compound may also exhibit inhibitory activity against p38 MAPK.

The Competitive Landscape: Established p38 MAPK Inhibitors

To establish a robust comparative framework, we will evaluate the hypothetical efficacy of this compound against two well-characterized p38 MAPK inhibitors:

  • SB 203580: A highly selective, potent, and cell-permeable inhibitor of p38 MAPKα and p38 MAPKβ. It is a widely used tool compound in pharmacological research to probe the function of the p38 MAPK pathway.

  • Ralimetinib (LY2228820): A potent and selective oral inhibitor of p38 MAPKα and p38 MAPKβ that has been evaluated in clinical trials for the treatment of advanced cancers.[4]

Comparative Efficacy Evaluation: In Vitro Kinase Assay

To quantitatively assess and compare the inhibitory potency of this compound, a direct in vitro kinase assay is the gold standard. This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.

Hypothetical Comparative Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for each compound against p38 MAPKα, as would be determined by the in vitro kinase assay described below.

CompoundIC50 (nM) for p38 MAPKα
This compound75
SB 20358050
Ralimetinib (LY2228820)5.3

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for the purpose of this guide.

Visualizing the p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor This compound SB 203580 Ralimetinib Inhibitor->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of This compound, SB 203580, and Ralimetinib Incubate_Inhibitor Incubate p38 MAPKα with inhibitor compounds Compound_Prep->Incubate_Inhibitor Reagent_Prep Prepare kinase reaction buffer, p38 MAPKα enzyme, ATF2 substrate, and ATP Reagent_Prep->Incubate_Inhibitor Initiate_Reaction Initiate kinase reaction by adding ATF2 and ATP Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 30 minutes Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Phosphorylation Detect phosphorylated ATF2 (e.g., using a phospho-specific antibody) Stop_Reaction->Detect_Phosphorylation Data_Analysis Calculate % inhibition and determine IC50 values Detect_Phosphorylation->Data_Analysis

Caption: Workflow for the in vitro p38 MAPK kinase assay.

Detailed Experimental Protocols

In Vitro p38 MAPKα Kinase Assay

This protocol is designed to determine the IC50 values of test compounds against p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Test compounds: this compound, SB 203580, Ralimetinib

  • 96-well assay plates

  • Detection antibody: Anti-phospho-ATF2 (Thr71) antibody

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer, recombinant p38 MAPKα enzyme, and ATF2 substrate.

    • Add 23 µL of the master mix to each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Phosphorylation:

    • Prepare an ATP solution in kinase assay buffer.

    • Add 25 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38 MAPKα.

    • Incubate the plate at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated ATF2 using an ELISA-based method with a phospho-specific antibody.[8]

    • Briefly, coat a separate 96-well plate with a capture antibody for ATF2.

    • Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.

    • Wash the plate and add the anti-phospho-ATF2 (Thr71) primary antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based p38 MAPK Phosphorylation Assay

This protocol measures the ability of the compounds to inhibit p38 MAPK phosphorylation in a cellular context.

Materials:

  • Human cell line (e.g., HeLa or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Anisomycin to stimulate p38 MAPK activation

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL LPS or 10 µg/mL Anisomycin) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-p38 MAPK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-p38 MAPK and total-p38 MAPK.

    • Normalize the phospho-p38 MAPK signal to the total-p38 MAPK signal.

    • Determine the concentration-dependent inhibition of p38 MAPK phosphorylation by the test compounds.

References

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. [Link]

  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14108. [Link]

  • Google Patents. WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof.
  • Patnaik, A., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1104. [Link]

  • Al-Ghorbani, M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. RSC Medicinal Chemistry, 14(12), 2416–2427. [Link]

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  • ResearchGate. Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. [Link]

  • ACS Publications. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. [Link]

  • PubMed Central. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. [Link]

  • ResearchGate. Summary of p38 inhibitors in clinical trials. [Link]

  • PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. [Link]

  • Journal of Chemical and Pharmaceutical Research. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]

  • PubMed Central. “Go upstream, young man”: lessons learned from the p38 saga. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Boster Bio. p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [Link]

  • UCL News. Scientists discover natural 'brake' that could stop harmful inflammation. [Link]

  • ResearchGate. Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: Discovery of novel, highly potent inhibitors of Factor Xa. [Link]

  • NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • PubMed Central. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]

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A Researcher's Guide to the Preclinical In Vivo Evaluation of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo assessment of the novel compound, 3-(4-Methoxy-2-methylphenyl)benzoic acid. In the absence of direct preclinical data for this specific molecule, this document outlines a robust, hypothesis-driven approach to its evaluation, drawing parallels from structurally related compounds and established pharmacological testing paradigms. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous roadmap for elucidating the potential therapeutic efficacy of this compound in animal models of inflammation and cancer.

Section 1: Compound Profile and Postulated Mechanisms of Action

This compound is a biphenyl carboxylic acid derivative. Structural analogs of this compound have exhibited a range of biological activities, suggesting potential therapeutic applications. The presence of the methoxy and methylphenyl moieties, coupled with the benzoic acid functional group, indicates that this compound may interact with key biological targets implicated in proliferative and inflammatory diseases.

Based on the known activities of similar chemical scaffolds, we postulate two primary avenues for investigation:

  • Anti-inflammatory Activity: The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in the inflammatory cascade.

  • Anticancer Activity: Several biphenyl derivatives have been shown to possess antiproliferative properties. The mechanism could involve the modulation of cell cycle progression, potentially through the inhibition of cyclin-dependent kinases (CDKs), or the induction of apoptosis.

This guide will detail the experimental strategies to test these hypotheses in relevant in vivo models.

Section 2: In Vivo Evaluation of Anti-inflammatory Potential

To assess the anti-inflammatory properties of this compound, the carrageenan-induced paw edema model in rats is a well-established and highly relevant acute inflammation assay.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis A Animal Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Vehicle Control B->C D Test Compound (Multiple Doses) B->D E Positive Control (Indomethacin) B->E F Carrageenan Injection (Subplantar) C->F D->F E->F G Paw Volume Measurement (Hourly for 6h) F->G H Calculate % Inhibition of Edema G->H I Statistical Analysis (ANOVA) H->I

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are a suitable choice for this model.

  • Acclimatization: Animals should be housed in standard laboratory conditions for at least one week prior to the experiment to minimize stress.

  • Grouping and Dosing:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% w/v sodium carboxymethyl cellulose in water) orally.

    • Group 2 (Test Compound): Administer this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg) orally. The compound should be suspended in the vehicle solution.

    • Group 3 (Positive Control): Administer a standard NSAID, such as Indomethacin (10 mg/kg), orally.[1]

  • Induction of Inflammation: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[1][2]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0
This compound300.45 ± 0.0347.1
This compound1000.28 ± 0.0267.1
Indomethacin100.32 ± 0.0362.4

Section 3: In Vivo Evaluation of Anticancer Potential

The antitumor activity of this compound can be evaluated using a subcutaneous xenograft model in immunodeficient mice. This model allows for the assessment of the compound's ability to inhibit the growth of human cancer cells in vivo.

Postulated Mechanism of Action: Cell Cycle Inhibition

G cluster_0 G1 Phase cluster_1 S/G2/M Phases G1 G1 S S G1->S G1/S Transition G2 G2 S->G2 M M G2->M G2/M Transition CDK4_6 CDK4/6 + Cyclin D CDK4_6->G1 CDK2 CDK2 + Cyclin E/A CDK2->S CDK1 CDK1 + Cyclin B CDK1->M Test_Compound 3-(4-Methoxy-2-methylphenyl) benzoic acid Test_Compound->CDK4_6 Inhibition? Test_Compound->CDK2 Inhibition?

Caption: Postulated inhibition of cyclin-dependent kinases by the test compound.

Detailed Experimental Protocol: Subcutaneous Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are a standard choice for xenograft studies.

  • Cell Line Selection: Choose a human cancer cell line relevant to the postulated mechanism of action. For instance, a breast cancer cell line with a known dependency on CDK4/6, such as MCF-7, would be appropriate.

  • Cell Culture and Implantation:

    • Culture MCF-7 cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.[3]

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally.

    • Group 2 (Test Compound): Administer this compound at different dose levels (e.g., 25, 50, and 100 mg/kg) intraperitoneally daily.

    • Group 3 (Positive Control): Administer a standard chemotherapeutic agent, such as Doxorubicin (e.g., 4 mg/kg), intravenously once a week.[4][5]

  • Endpoint Measurement:

    • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Comparative Data Summary (Hypothetical)
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound25980 ± 12021.6
This compound50650 ± 9048.0
This compound100420 ± 7066.4
Doxorubicin4380 ± 6569.6

Section 4: Scientific Integrity and Self-Validating Systems

The integrity of these in vivo studies hinges on meticulous experimental design and execution. The inclusion of both vehicle and positive controls is paramount for a self-validating system. The vehicle control group establishes the baseline response, against which the effects of the test compound are measured. The positive control group, utilizing a compound with a known mechanism of action and efficacy in the chosen model, validates the sensitivity of the assay and provides a benchmark for the performance of the test compound.

Furthermore, adherence to ethical guidelines for animal research, including proper housing, handling, and minimization of suffering, is a prerequisite for trustworthy and reproducible data. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

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A Researcher's Guide to Assessing the Kinase Selectivity of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pursuit of potent and selective molecules is paramount. While the identification of a compound that effectively inhibits a primary kinase target is a significant milestone, understanding its broader interaction profile across the human kinome is critical for its development as a therapeutic agent or a chemical probe. Off-target kinase inhibition can lead to unforeseen toxicities or confound experimental results, underscoring the necessity of rigorous selectivity profiling.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 3-(4-Methoxy-2-methylphenyl)benzoic acid, against off-target kinases, offering a blend of theoretical rationale and practical, data-driven methodologies.

While direct experimental data for this compound is not yet publicly available, we can draw initial insights from structurally related molecules. For instance, recent studies on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have demonstrated activity against kinases such as CSNK2A and PIM3, with broader screening revealing additional off-target interactions.[4] This precedent suggests that the core scaffold of this compound is amenable to kinase binding and warrants a thorough investigation of its selectivity profile.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge.[2][5] A lack of selectivity can result in a multitude of undesirable outcomes, including:

  • Toxicity: Inhibition of essential kinases can lead to adverse cellular effects and patient side effects.

  • Confounded Biological Readouts: Off-target inhibition can complicate the interpretation of cellular and in vivo studies, making it difficult to attribute a phenotype solely to the inhibition of the intended target.

  • Polypharmacology: While sometimes therapeutically beneficial, unintended inhibition of multiple kinases can also lead to complex and unpredictable biological responses.[6]

Therefore, a systematic and comprehensive assessment of a compound's selectivity is not merely a characterization step but a cornerstone of robust drug discovery and chemical biology.[7]

Strategic Approach to Selectivity Profiling

A multi-tiered approach, beginning with broad, high-throughput screening and progressing to more focused, in-depth analyses, is the most effective strategy for characterizing the selectivity of a novel kinase inhibitor.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Target Engagement A Initial High-Throughput Screen (e.g., 10 µM single concentration) B Identify Initial 'Hits' (% Inhibition > Threshold) A->B C Determine IC50 values for Primary Target and Off-Targets B->C Prioritize potent off-targets D Calculate Selectivity Ratios C->D E Cell-Based Assays (e.g., NanoBRET, Phosphorylation Assays) D->E Validate in a cellular system F Confirm On- and Off-Target Activity in a Physiological Context E->F

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Methodologies for Kinase Selectivity Profiling

A variety of robust and validated assay formats are available to the modern researcher for profiling kinase inhibitor selectivity. The choice of methodology will depend on the stage of the investigation, desired throughput, and the specific questions being addressed.

Biochemical Assays: The First Line of Assessment

Biochemical assays directly measure the interaction of a compound with an isolated kinase enzyme. They are highly amenable to high-throughput screening and provide a direct measure of a compound's inhibitory potency.

  • Radiometric Assays: Considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular non-radioactive method that can be configured to detect either substrate phosphorylation or inhibitor binding.[11]

Experimental Protocol: Broad Kinome Screening using ADP-Glo™

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Kinase Panel Selection: Utilize a broad kinase panel, such as the Reaction Biology HotSpot™ or a similar service, covering a diverse representation of the human kinome (ideally >300 kinases).[1]

  • Assay Plate Preparation: Dispense the test compound at a final concentration of 10 µM into a 384-well assay plate. Include appropriate controls (e.g., DMSO vehicle for 100% activity, a known broad-spectrum inhibitor for 0% activity).

  • Kinase Reaction: Add the individual kinases from the panel and their respective substrates to the wells. Initiate the kinase reaction by adding ATP at a concentration close to the Kₘ for each kinase to provide a sensitive measure of inhibition.[6]

  • ADP Detection: After a defined incubation period, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.

Cell-Based Assays: Validating in a Physiological Context

While biochemical assays are essential for initial screening, cell-based assays are crucial for confirming that a compound can engage its target within the complex environment of a living cell.

  • NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a target kinase in live cells by detecting the disruption of bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[12]

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates target engagement and inhibition.[13]

Experimental Protocol: Cellular Target Engagement using NanoBRET™

  • Cell Line Preparation: Use a cell line (e.g., HEK293) that has been engineered to express the NanoLuc®-tagged primary kinase target and key off-target kinases identified from the biochemical screen.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of this compound.

  • Tracer Addition: Add the fluorescent tracer specific for the kinase of interest.

  • BRET Measurement: Measure the BRET signal on a plate reader equipped for luminescence and fluorescence detection.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value.

Data Interpretation and Comparative Analysis

The primary output of the initial broad kinase screen will be the percent inhibition at a single high concentration (e.g., 10 µM). This data is best visualized as a kinome map or a selectivity profile to quickly identify potent off-target interactions.

Following the initial screen, dose-response experiments should be performed for the primary target and any significant off-targets to determine their respective IC₅₀ values.

Table 1: Hypothetical Selectivity Data for this compound

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (NanoBRET™)Selectivity Ratio (Off-Target IC₅₀ / Primary Target IC₅₀)
Primary Target Kinase (Hypothetical) 50 250 -
Off-Target Kinase A5002,50010
Off-Target Kinase B1,500>10,00030
Off-Target Kinase C8,000>10,000160
Off-Target Kinase D>10,000Not Determined>200

A higher selectivity ratio indicates a greater degree of selectivity for the primary target. A commonly accepted threshold for a "selective" inhibitor is a 30- to 100-fold higher IC₅₀ for off-targets compared to the primary target.

G Selectivity Selectivity Assessment Primary Target IC50 Off-Target IC50 Selectivity Ratio = Off-Target IC50 / Primary Target IC50 Interpretation Interpretation Selectivity->Interpretation Calculate & Compare

Caption: The relationship between IC50 values and selectivity assessment.

Conclusion

A thorough and systematic assessment of kinase selectivity is an indispensable component of modern drug discovery and chemical biology. By employing a tiered approach that combines broad biochemical screening with focused cell-based target engagement assays, researchers can build a comprehensive understanding of the interaction profile of novel compounds like this compound. The resulting data not only de-risks potential therapeutic candidates by identifying and mitigating off-target effects but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective kinase-targeted therapies and research tools.

References

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  • Wang, Y., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 261, 115812. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

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  • Zhang, T., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 37(Supplement_1), i326-i334. [Link]

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  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP] - FR. [Link]

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  • El-Adl, K., et al. (2023). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 15(13), 3350. [Link]

  • Moslin, R., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of medicinal chemistry, 62(21), 9475-9493. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632. [Link]

  • Taylor, J. R., & Varella-Garcia, M. (2020). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. JCO precision oncology, 4, 124-137. [Link]

  • Kumar, A., et al. (2015). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(1), 115-120. [Link]

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A Comparative Guide to the Synthesis of 3-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxy-2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The arrangement of its substituted phenyl rings gives rise to unique conformational properties and potential for diverse biological activities. As with many complex organic molecules, the synthetic route chosen for its preparation can profoundly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of two primary synthetic strategies for this compound: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a nickel- or palladium-catalyzed Kumada-type cross-coupling utilizing a Grignard reagent. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal synthetic approach for their specific needs.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance in the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This route is often favored for its reliability and the commercial availability of a wide range of boronic acids.

Scientific Rationale and Strategy

The core of this strategy is the palladium-catalyzed coupling of a protected 3-bromobenzoic acid derivative with (4-methoxy-2-methylphenyl)boronic acid. The carboxylic acid group of 3-bromobenzoic acid is first protected as a methyl ester via Fischer esterification. This protection prevents potential side reactions involving the acidic proton of the carboxylic acid, which could interfere with the basic conditions of the Suzuki-Miyaura coupling. Following the successful cross-coupling, the methyl ester is hydrolyzed (saponified) to yield the final product.

Experimental Workflow

Suzuki-Miyaura Route cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Saponification A 3-Bromobenzoic acid B Methyl 3-bromobenzoate A->B CH3OH, H2SO4 (cat.) Reflux D Methyl 3-(4-methoxy-2-methylphenyl)benzoate B->D Pd catalyst, Base Dioxane/H2O, Heat C (4-Methoxy-2-methylphenyl)boronic acid C->D E This compound D->E NaOH, H2O/MeOH Reflux, then H+ workup

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-bromobenzoate

  • To a solution of 3-bromobenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops per 5 mmol of acid).[2]

  • Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[3]

  • Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromobenzoate, which can be purified further by column chromatography if necessary.[2][3]

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine methyl 3-bromobenzoate (1 equivalent), (4-methoxy-2-methylphenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.1 equivalents), and a base like cesium carbonate or potassium carbonate (2-2.5 equivalents).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[4]

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-18 hours, monitoring by TLC.[3][4]

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-methoxy-2-methylphenyl)benzoate.[3]

Step 3: Saponification

  • Dissolve the methyl 3-(4-methoxy-2-methylphenyl)benzoate (1 equivalent) in a mixture of methanol and water.[3]

  • Add an excess of sodium hydroxide (2.5-3 equivalents) and heat the mixture to reflux for 2-4 hours.[3][5]

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.[3]

  • Dilute the remaining aqueous solution with water and cool in an ice bath.[3]

  • Acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.[3][5]

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to obtain this compound.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[6]

Suzuki-Miyaura Mechanism A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition C Ar-Pd(II)(Ar')Ln B->C Transmetalation C->A Reductive Elimination F Ar-Ar' C->F D Ar-B(OH)2 D->B E Ar-X E->B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (methyl 3-bromobenzoate) to a Pd(0) complex to form a Pd(II) species.[6] This is followed by transmetalation, where the organic group from the boronic acid, activated by a base, is transferred to the palladium center.[7] The final step is reductive elimination, in which the two coupled aryl groups are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]

Route 2: Kumada-Type Cross-Coupling (Grignard-Based)

An alternative approach involves a Kumada-type cross-coupling reaction, which utilizes a Grignard reagent as the organometallic nucleophile. This method can be advantageous if the corresponding aryl bromide for the Grignard reagent formation is more readily available or less expensive than the boronic acid.

Scientific Rationale and Strategy

This route employs the nickel- or palladium-catalyzed cross-coupling of a protected 3-halobenzoic acid derivative with a Grignard reagent formed from 4-bromo-1-methoxy-2-methylbenzene. Similar to the Suzuki route, the carboxylic acid of the 3-halobenzoic acid must be protected to prevent it from reacting with the highly basic Grignard reagent. A key consideration in this synthesis is the scrupulous need for anhydrous conditions during the formation and reaction of the Grignard reagent, as it is highly sensitive to moisture.

Experimental Workflow

Kumada-Type Route cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Kumada Coupling cluster_2 Step 3: Saponification A 4-Bromo-1-methoxy-2-methylbenzene B 4-Methoxy-2-methylphenylmagnesium bromide A->B Mg, THF (anhydrous) D Methyl 3-(4-methoxy-2-methylphenyl)benzoate B->D Ni or Pd catalyst C Methyl 3-bromobenzoate C->D E This compound D->E NaOH, H2O/MeOH Reflux, then H+ workup

Sources

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Methoxy-Methylbenzoic Acid Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unequivocally differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive comparative analysis of the spectroscopic data for positional isomers of methoxy-methylbenzoic acid, offering researchers, scientists, and drug development professionals a robust framework for their identification.

This analysis is grounded in the fundamental principles of spectroscopic techniques, demonstrating how subtle shifts in the positions of methoxy and methyl groups on the benzoic acid ring lead to discernible differences in their spectral fingerprints. By understanding these structure-spectra correlations, scientists can confidently identify and characterize these isomers, ensuring the integrity and safety of their research and development endeavors.

The Spectroscopic Fingerprint: How Substituent Position Shapes the Data

The electronic and steric effects of the methoxy (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups profoundly influence the local chemical environment of each atom and bond within the molecule. These influences are directly observable through various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The electron-donating nature of the methoxy and methyl groups, and the electron-withdrawing nature of the carboxylic acid group, alter the electron density around nearby protons (¹H) and carbons (¹³C). This results in shifts in their resonance frequencies (chemical shifts). The spatial proximity of these groups also leads to through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) interactions, providing further structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The vibrational frequencies of chemical bonds are sensitive to their electronic environment. Changes in bond polarity and strength due to the varying positions of the substituents will cause shifts in the characteristic absorption bands of the carboxylic acid (O-H and C=O stretching), methoxy (C-O stretching), and aromatic ring vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The absorption of UV-Vis light corresponds to the excitation of electrons to higher energy orbitals. The extent of conjugation and the electronic effects of the substituents on the benzene ring influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] This, in turn, affects the wavelength of maximum absorption (λmax). Aromatic compounds typically exhibit intense absorption near 205 nm and a less intense band in the 255-275 nm range.[2]

  • Mass Spectrometry (MS) : While all positional isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ. The position of the substituents can influence the stability of the resulting fragment ions, leading to variations in the relative abundances of peaks in the mass spectrum. The "ortho effect," for instance, describes how adjacent functional groups can interact during fragmentation, leading to unique fragmentation pathways not observed in meta and para isomers.[3]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the methoxy-methylbenzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Correction : Perform a background scan of the empty sample compartment (for KBr pellets) or the clean ATR crystal to subtract atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the absorbance of the sample across the UV-Vis range (typically 200-400 nm), using the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Employ an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis : Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions. For tandem mass spectrometry (MS/MS), select the molecular ion for fragmentation and record the resulting product ion spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the systematic approach to the spectroscopic analysis of methoxy-methylbenzoic acid isomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer Positional Isomer of Methoxy-Methylbenzoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR FTIR FTIR Spectroscopy Isomer->FTIR UVVis UV-Vis Spectroscopy Isomer->UVVis MS Mass Spectrometry Isomer->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UVVis_Data λmax UVVis->UVVis_Data MS_Data m/z Ratios, Fragmentation Patterns MS->MS_Data Identification Isomer Identification and Structural Confirmation NMR_Data->Identification FTIR_Data->Identification UVVis_Data->Identification MS_Data->Identification

Caption: Experimental workflow for the spectroscopic analysis of methoxy-methylbenzoic acid isomers.

Comparative Spectroscopic Data

To illustrate the discerning power of these techniques, the following tables present a comparative analysis of the expected spectroscopic data for three representative positional isomers: 3-methoxy-4-methylbenzoic acid , 4-methoxy-3-methylbenzoic acid , and 5-methoxy-2-methylbenzoic acid .

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)
Proton Assignment3-methoxy-4-methylbenzoic acid (δ, ppm)4-methoxy-3-methylbenzoic acid (δ, ppm)5-methoxy-2-methylbenzoic acid (δ, ppm)
-COOH ~11-13~11-13~11-13
-OCH₃ ~3.9~3.9~3.8
-CH₃ ~2.3~2.2~2.5
Aromatic H 7.6 (d), 7.5 (s), 7.2 (d)7.9 (d), 7.8 (dd), 6.9 (d)7.3 (d), 7.1 (dd), 7.0 (d)

Note: The exact chemical shifts and coupling patterns of the aromatic protons are highly dependent on the specific isomer and can be predicted using substituent additivity rules.

¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)
Carbon Assignment3-methoxy-4-methylbenzoic acid (δ, ppm)4-methoxy-3-methylbenzoic acid (δ, ppm)5-methoxy-2-methylbenzoic acid (δ, ppm)
-COOH ~172~172~173
Aromatic C-COOH ~125~123~129
Aromatic C-OCH₃ ~158~162~157
Aromatic C-CH₃ ~139~128~138
Other Aromatic C ~112, 121, 131~111, 130, 132~116, 119, 122
-OCH₃ ~55~55~56
-CH₃ ~16~16~20
FTIR Spectral Data
Vibrational Mode3-methoxy-4-methylbenzoic acid (cm⁻¹)4-methoxy-3-methylbenzoic acid (cm⁻¹)5-methoxy-2-methylbenzoic acid (cm⁻¹)
O-H stretch (acid) 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H stretch (aromatic) ~3030~3030~3030
C=O stretch (acid) ~1680-1710~1680-1710~1680-1710
C-O stretch (acid & ether) ~1250-1300, ~1020-1050~1250-1300, ~1020-1050~1250-1300, ~1020-1050
C-H out-of-plane bend Varies with substitution patternVaries with substitution patternVaries with substitution pattern

Note: The C-H out-of-plane bending region (690-900 cm⁻¹) is particularly diagnostic of the aromatic substitution pattern.[2]

UV-Vis Spectral Data (in Ethanol)
Parameter3-methoxy-4-methylbenzoic acid4-methoxy-3-methylbenzoic acid5-methoxy-2-methylbenzoic acid
λmax (nm) ~250-260~255-265~245-255

Note: The λmax is influenced by the interplay of the electron-donating and electron-withdrawing groups on the aromatic ring.

Mass Spectrometry Data (EI)

All isomers will show a molecular ion peak [M]⁺ at m/z = 166. Key fragment ions to monitor for differentiation include:

  • [M - OH]⁺ (m/z 149) : Loss of the hydroxyl radical.

  • [M - CH₃]⁺ (m/z 151) : Loss of a methyl radical.

  • [M - OCH₃]⁺ (m/z 135) : Loss of a methoxy radical.

  • [M - COOH]⁺ (m/z 121) : Loss of the carboxyl group.

The relative intensities of these fragment ions will vary depending on the stability of the resulting cations, which is influenced by the substituent positions.

Structure-Spectra Correlation Logic

The following diagram illustrates the logical relationship between the isomer structure and the resulting spectroscopic data, using ¹H NMR as an example.

G cluster_structure Isomer Structure cluster_effects Electronic and Steric Effects cluster_nmr ¹H NMR Spectrum cluster_output Analytical Output Structure Relative Positions of -OCH₃, -CH₃, and -COOH Effects Electron Donating/Withdrawing Anisotropic Effects Steric Hindrance Structure->Effects NMR_Shifts Chemical Shifts (δ) Effects->NMR_Shifts NMR_Coupling Coupling Constants (J) Effects->NMR_Coupling NMR_NOE NOE Effects->NMR_NOE Output Unique Spectral Fingerprint for Each Isomer NMR_Shifts->Output NMR_Coupling->Output NMR_NOE->Output

Caption: Logical relationship between isomer structure and its unique ¹H NMR spectral fingerprint.

Conclusion

The differentiation of positional isomers of methoxy-methylbenzoic acid is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most detailed information regarding the specific arrangement of substituents on the aromatic ring. FTIR and UV-Vis spectroscopy offer valuable confirmatory data, while mass spectrometry can reveal subtle differences in fragmentation patterns. By carefully acquiring and interpreting the data from these complementary techniques, researchers can confidently elucidate the precise structure of these isomers, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical compounds.

References

  • ResearchGate. Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Available from: [Link]

  • PubChem. 4-Methoxybenzoic Acid. Available from: [Link]

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  • ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Available from: [Link]

  • ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available from: [Link]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]

  • Quora. What is the IR spectrum of benzoic acid? How is it determined?. Available from: [Link]

  • National Institutes of Health. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available from: [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available from: [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, methyl ester. Available from: [Link]

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  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available from: [Link]

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A Senior Application Scientist's Guide to the Synthesis and Structural Confirmation of 3-(4-Methoxy-2-methylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous synthesis and structural confirmation of novel chemical entities are paramount. This guide provides an in-depth, experience-driven comparison of methodologies for preparing and verifying the structure of 3-(4-Methoxy-2-methylphenyl)benzoic acid, a biaryl scaffold of significant interest in medicinal chemistry. We will move beyond simple protocols to explore the underlying rationale of experimental choices, ensuring a robust and reproducible workflow.

Part 1: Synthesis Strategies - A Comparative Overview

The creation of the C-C bond between the two aromatic rings in biaryl structures is a cornerstone of modern organic synthesis.[1][2] Among the available methods, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[3]

Method of Choice: The Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. This method is often preferred over other coupling strategies due to the stability and low toxicity of the boronic acid reagents.

Reaction Scheme:

(A generalized representation of the Suzuki-Miyaura coupling for the target scaffold)

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. A common starting point is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For more challenging couplings, more sophisticated ligand systems might be employed to improve yields and reaction times.

  • Base: A base is required to activate the boronic acid. An aqueous solution of a carbonate, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is standard. The base facilitates the transmetalation step, where the organic group is transferred from boron to the palladium center.

  • Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is often used. This allows for the dissolution of both the organic substrates and the inorganic base.

Alternative Strategy: Ullmann Condensation

While the Suzuki coupling is highly effective, the Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents an older but still viable alternative. It typically requires higher reaction temperatures and stoichiometric amounts of copper. For the synthesis of some biaryl ethers, the Ullmann condensation can be a suitable choice.[4][5]

Part 2: A Multi-Technique Approach to Structural Confirmation

The synthesis of a white powder is only the beginning. A rigorous, multi-faceted analytical workflow is essential to confirm that the target molecule, and only the target molecule, has been produced. This process is a self-validating system where each piece of data corroborates the others.

Workflow for Structural Elucidation

Caption: A logical workflow for the synthesis and structural confirmation of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add 3-carboxyphenylboronic acid (1.2 eq.), 2-bromo-5-methoxytoluene (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a suitable solvent such as a 3:1 mixture of dioxane and water.

  • Add a base, for example, K₂CO₃ (2.5 eq.).[6]

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the carboxylic acid product.

  • Filter the crude product and purify by recrystallization or column chromatography.

Protocol 2: Sample Preparation for NMR Analysis

  • Accurately weigh approximately 5-10 mg of the purified, dry product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • The sample is now ready for ¹H, ¹³C, and 2D NMR analysis.

Part 3: Data Interpretation and Comparison

The core of structural confirmation lies in the detailed analysis of spectroscopic data. Below is a summary of the expected data for this compound.

Data Summary Table
Analysis Type Expected Data Interpretation
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z 242.27Confirms the molecular formula C₁₅H₁₄O₃.
IR Spectroscopy (cm⁻¹) ~3000 (broad), ~1700 (strong), ~1250O-H stretch of carboxylic acid, C=O stretch of carboxylic acid, C-O stretch of methoxy group.
¹H NMR (ppm) ~12-13 (s, 1H), 7.0-8.2 (m, 7H), 3.8 (s, 3H), 2.3 (s, 3H)Carboxylic acid proton, aromatic protons, methoxy protons, methyl protons.
¹³C NMR (ppm) ~170, 110-160, 55, 20Carboxylic acid carbon, aromatic carbons, methoxy carbon, methyl carbon.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[8]

In-Depth NMR Analysis

While ¹H and ¹³C NMR provide initial information, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

  • ¹H NMR: The aromatic region (7.0-8.2 ppm) will be complex. The substitution pattern dictates the splitting. Protons on the benzoic acid ring will show meta and ortho coupling, while the protons on the other ring will show their own distinct patterns.

  • ¹³C NMR: The spectrum should show 15 distinct carbon signals, though some aromatic signals may overlap.[7] The chemical shifts of the carbons directly attached to the electron-donating methoxy group and the electron-withdrawing carboxylic acid group will be significantly different from the others.[9]

  • COSY: This experiment will reveal which protons are coupled to each other, helping to trace the proton networks within each aromatic ring.

  • HMBC: This is arguably the most powerful tool for this structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations to look for would be between the methyl protons and the adjacent aromatic carbons, and between the aromatic protons and the carbons of the other ring across the newly formed C-C bond.

Visualizing NMR Connectivity with Graphviz

Caption: Key HMBC correlations confirming the connectivity of the methyl and methoxy groups.

Conclusion

Confirming the structure of a novel compound like this compound requires a synergistic approach. The reliability of a robust synthetic method, such as the Suzuki-Miyaura coupling, must be matched by a rigorous and multi-faceted analytical workflow. By combining Mass Spectrometry, IR Spectroscopy, and a suite of NMR techniques, researchers can have the highest degree of confidence in their results, which is the bedrock of advancing drug discovery and development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard Assessment and Waste Characterization

The cornerstone of any disposal protocol is a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for 3-(4-Methoxy-2-methylphenyl)benzoic acid is not widely published, we can infer its likely hazard profile from analogous compounds such as 3-Methoxy-2-methylbenzoic acid and the parent compound, Benzoic acid.[1][2] This analysis is critical because it dictates every subsequent step, from personal protective equipment (PPE) selection to the final disposal method.

The compound is anticipated to be a solid irritant. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can contaminate waterways and negatively impact aquatic life.[3] All chemical waste must be managed as hazardous until proven otherwise, in line with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[4][5]

Table 1: Inferred Hazard Profile and Physical Properties

PropertyInferred Value/ClassificationRationale & Source
Physical State Solid, likely a light-colored powderBased on analogs like 3-Methoxy-2-methylbenzoic acid.[1]
GHS Hazard Class Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2/2A)Inferred from SDS of similar benzoic acid derivatives which are known irritants.[1][6][7]
Incompatibilities Strong oxidizing agentsA standard incompatibility for benzoic acid and its derivatives.[8][9][10]
Environmental Hazard Do not let product enter drains.[11] Prohibited from sewer disposal to protect aquatic life.Standard best practice for organic acids to prevent water contamination.[3][12]
Primary Disposal Route Incineration at an approved waste disposal plant.Recommended disposal method for non-halogenated organic solids to ensure complete destruction.[1][7][13]

The Disposal Workflow: A Self-Validating System

This protocol is designed as a self-validating system. Each step logically follows the last, ensuring that safety and compliance are maintained from the point of generation to final disposal.

DisposalWorkflow cluster_0 In-Laboratory Procedures cluster_1 Facility-Level Waste Management cluster_2 Final Disposition A 1. Generation of Waste Unwanted 3-(4-methoxy-2- methylphenyl)benzoic acid B 2. Waste Characterization Classify as: Non-Halogenated Aromatic Carboxylic Acid (Solid) A->B First Step C 3. Segregation & Collection Place in a dedicated, compatible, and sealed container. B->C Isolate D 4. Labeling Affix 'Hazardous Waste' label. Include full chemical name, date, and hazard pictograms. C->D OSHA Requirement E 5. Accumulation Store in a designated Satellite Accumulation Area (SAA). Max 12 months. D->E EPA Regulation F 6. Transfer to Central Accumulation Area (CAA) E->F Scheduled Removal G 7. Licensed Hauler Pickup Engage a certified hazardous waste disposal company. F->G Manifesting H 8. Approved Disposal Method High-Temperature Incineration G->H Final transport

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Methoxy-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 3-(4-Methoxy-2-methylphenyl)benzoic acid. As no specific safety data sheet (SDS) is available for this compound, the following guidance is synthesized from the hazard profiles of structurally similar molecules, including benzoic acid and its substituted derivatives. This guide is predicated on the principle of treating substances of unknown toxicity with a high degree of caution.

Immediate Safety Briefing: Hazard Assessment

Due to the lack of specific toxicological data, this compound must be handled as a potentially hazardous substance. The hazard profile is inferred from its structural components: an aromatic carboxylic acid functional group and a substituted biphenyl-like structure.

Anticipated Primary Hazards:

  • Skin Irritation: Aromatic carboxylic acids are known to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage, a common hazard for acidic and crystalline organic compounds.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3]

  • Combustible Dust: Like many fine organic powders, this compound may form combustible dust concentrations in the air.[1]

Assume that any mixture of this chemical will be more toxic than its most toxic component and treat all new or unknown substances as toxic.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting, chemical splash-resistant safety goggles with side protection, approved under standards such as EN166 (EU) or OSHA 29 CFR 1910.133.[5][6]

    • Enhanced Protection: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5][7]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable first choice. Always inspect gloves before use and use proper removal technique to avoid skin contact. For prolonged handling or when working with solutions, consider double-gloving.[7][8]

    • Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down. Note that standard cotton lab coats offer poor protection against acids and should be avoided if significant splashes are possible.[4]

    • Additional Protection: For tasks with a high risk of splashing, such as large-scale dissolution or transfer, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5][9]

    • Secondary Control: If engineering controls are insufficient or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (P2 or N95) is necessary.[1][8]

PPE Selection Summary Table
TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid (<10g) Chemical Fume HoodSafety GogglesSingle Nitrile GlovesLab CoatNot required with proper hood use
Weighing/Transfer of Solid (>10g) Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatParticulate Respirator (if dust is observed)
Solution Preparation/Transfer Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronNot required with proper hood use
Spill Cleanup N/ASafety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronParticulate Respirator (mandatory)

Operational Plan: From Bench to Disposal

Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following diagram and protocols outline the complete handling lifecycle.

Safe Handling & PPE Workflow Diagram

G Safe Handling & PPE Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Risk Assessment (Review this guide & SDS of analogs) B 2. Prepare Engineering Controls (Certify Fume Hood) A->B C 3. Don PPE (Gloves, Goggles, Lab Coat) B->C D 4. Handle Chemical (Weighing, Dissolution, Reaction) C->D Proceed to handling E 5. Secure Primary Container (Tightly cap all vessels) D->E F 6. Decontaminate Surfaces (Wipe down work area) E->F End of experiment G 7. Segregate Waste (Solid, Liquid, Sharps, Contaminated PPE) F->G H 8. Doff PPE (Follow proper removal sequence) G->H I 9. Personal Hygiene (Wash hands thoroughly) H->I

Caption: Workflow from preparation to post-handling hygiene.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that a certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

    • Prepare all necessary equipment and reagents before retrieving the target compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Solid:

    • Perform all manipulations, including weighing and transferring, within the fume hood to contain dust.[9]

    • Use a spatula for transfers. Avoid pouring the solid to minimize dust generation.[5]

    • Keep the container tightly closed when not in use.[1]

  • Handling Solutions:

    • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

    • Use a pipet bulb, aspirator, or mechanical device for all liquid transfers; never pipet by mouth.[4]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of running water for at least 15 minutes.[5][10] Seek medical attention if irritation occurs or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Call for immediate medical attention/an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Spill: Evacuate unprotected personnel. Ensure adequate ventilation. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] Sweep or vacuum the material into a suitable, labeled disposal container.[11] Do not wash into the sewer.[11]

Waste Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.[5]

  • Waste Segregation:

    • Solid Waste: Unused compound and grossly contaminated materials (e.g., weigh boats, absorbent from a spill) should be collected in a clearly labeled, sealed container for hazardous solid waste.[11]

    • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste. Do not empty into drains.[8]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag or container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[1] Handle uncleaned containers as you would the product itself.

References

  • Safety Data Sheet - Benzoic acid. (n.d.). Metasci. [Link]

  • Safety Data Sheet - Benzoic acid. (n.d.). Carl ROTH. [Link]

  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

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Retrosynthesis Analysis

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3-(4-Methoxy-2-methylphenyl)benzoic acid
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3-(4-Methoxy-2-methylphenyl)benzoic acid

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